Oct-7-EN-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
oct-7-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-3-4-5-6-7-8-9/h2H,1,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMWBVGCEKMCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512166 | |
| Record name | Oct-7-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82223-49-2 | |
| Record name | Oct-7-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Oct-7-EN-1-amine chemical properties and structure
An In-Depth Technical Guide to Oct-7-en-1-amine: Properties, Structure, and Applications
Abstract
This compound (CAS: 82223-49-2) is a versatile bifunctional organic compound featuring a primary amine and a terminal alkene within an eight-carbon aliphatic chain.[1][2] This unique structure allows for orthogonal chemical modifications, making it a valuable building block and linker molecule in complex organic synthesis. Its applications are particularly relevant in the fields of materials science and drug development, where the amine provides a conjugation point and the alkene offers a handle for polymerization or further functionalization. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, synthesis, reactivity, and key applications for researchers and drug development professionals.
Molecular Structure and Identity
This compound is characterized by an unbranched C8 backbone, with a primary amine (-NH₂) at one terminus (C1) and a vinyl group (C=C) at the other (C7-C8). This bifunctionality is the cornerstone of its chemical utility.
-
IUPAC Name: this compound[1]
-
Synonyms: 7-Octen-1-amine, 7-Octenylamine, 1-Amino-7-octene[1][2]
-
CAS Number: 82223-49-2[1]
-
Canonical SMILES: C=CCCCCCCN[1]
Physicochemical Properties
The physical properties of this compound are dictated by its long, nonpolar alkyl chain, which is punctuated by the polar primary amine group. This structure imparts moderate boiling points and limited water solubility.
| Property | Value | Source |
| Molecular Weight | 127.23 g/mol | [1][2][3] |
| Boiling Point | 179.9 ± 19.0 °C (Predicted) | [2] |
| Density | 0.798 ± 0.06 g/cm³ (Predicted) | [2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| XLogP3 | 2.2 | [1] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral features are a direct consequence of its constituent functional groups.
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -NH₂ Protons | δ 0.5 - 5.0 ppm (broad singlet) | Chemical shift is concentration-dependent and signal is often broad due to quadrupole broadening and hydrogen exchange. Signal disappears upon D₂O shake.[4][5] |
| CH₂ -NH₂ (α-protons) | δ ~2.7 ppm (triplet) | The adjacent electronegative nitrogen atom deshields these protons, shifting them downfield.[4][5] | |
| CH =CH₂ (vinyl) | δ ~5.8 ppm (multiplet) | The internal vinyl proton is coupled to three other protons, resulting in a complex multiplet. | |
| CH=CH₂ (vinyl) | δ ~4.9-5.0 ppm (multiplet) | The two terminal vinyl protons are diastereotopic and show distinct signals. | |
| ¹³C NMR | C H₂-NH₂ (α-carbon) | δ ~40 ppm | The carbon directly bonded to the amine is shifted downfield relative to other aliphatic carbons.[4] |
| C H=CH₂ (vinyl) | δ ~139 ppm | The internal sp²-hybridized carbon appears further downfield. | |
| CH=C H₂ (vinyl) | δ ~114 ppm | The terminal sp²-hybridized carbon is less substituted and appears more upfield. | |
| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ (two sharp bands) | Primary amines exhibit characteristic symmetric and asymmetric N-H stretching modes.[5][6] |
| C=C Stretch | ~1640 cm⁻¹ (medium) | Characteristic absorption for a non-conjugated double bond. | |
| C-N Stretch | 1000 - 1250 cm⁻¹ (medium) | Corresponds to the stretching vibration of the aliphatic carbon-nitrogen bond.[4] | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 127 | The molecular weight is an odd number, consistent with the Nitrogen Rule for a compound containing a single nitrogen atom.[5] |
| Major Fragments | m/z = 30 (base peak) | Results from characteristic α-cleavage, leading to the formation of a stable [CH₂=NH₂]⁺ ion.[5] |
Synthesis and Reactivity
Synthetic Routes
A direct and industrially relevant method for synthesizing this compound is through the reductive amination of its corresponding aldehyde, 7-octen-1-al.[7] This method leverages a readily available starting material and proceeds in a single, efficient step.
Experimental Protocol: Reductive Amination of 7-Octen-1-al This protocol is a representative procedure based on established chemical principles for reductive amination.[7][8]
-
Reactor Setup: A high-pressure hydrogenation reactor is charged with 7-octen-1-al (1.0 eq), a suitable solvent (e.g., methanol or ethanol), and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon, 5-10 mol%).
-
Ammonia Addition: The reactor is sealed and cooled. An excess of ammonia (NH₃, >10 eq) is then introduced into the vessel. Causality: A large excess of ammonia is used to favor the formation of the primary amine and minimize the side reaction of the product amine with the starting aldehyde, which would lead to secondary amine formation.[9]
-
Hydrogenation: The reactor is pressurized with hydrogen gas (H₂) to a specified pressure (e.g., 50-100 bar) and heated to the reaction temperature (e.g., 80-120 °C). The reaction mixture is agitated vigorously.
-
Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake.
-
Workup: After cooling and venting, the catalyst is removed by filtration. The solvent and excess ammonia are removed under reduced pressure.
-
Purification: The crude this compound is purified by fractional distillation under vacuum to yield the final product.
Chemical Reactivity: A Bifunctional Platform
The synthetic value of this compound lies in the distinct reactivity of its two functional groups, which can often be addressed selectively.
-
Reactions of the Primary Amine: The lone pair of electrons on the nitrogen atom makes the amine group both basic and nucleophilic.[10] It readily undergoes acylation with acyl chlorides or anhydrides to form stable amides, reacts with sulfonyl chlorides in the Hinsberg test, and can be alkylated with alkyl halides.[9][10] Furthermore, it can condense with aldehydes or ketones to form imines, a key step in reductive amination pathways.[8][11]
-
Reactions of the Terminal Alkene: The π-bond of the alkene is a site of electron density, making it susceptible to attack by electrophiles. It can be hydrogenated to the corresponding saturated alkane (octylamine), undergo hydroboration-oxidation to yield the terminal alcohol (8-aminooctan-1-ol), or be epoxidized. The alkene also enables participation in powerful carbon-carbon bond-forming reactions, such as olefin metathesis, or polymerization.
Applications in Research and Drug Development
The bifunctional nature of molecules like this compound is a critical asset in modern molecular design, particularly in pharmaceuticals and biotechnology.[12]
-
Bifunctional Linkers: In drug development, linkers are used to connect two distinct molecular entities, such as an antibody and a cytotoxic drug in an Antibody-Drug Conjugate (ADC).[12] this compound serves as a blueprint for such linkers. The amine group provides a handle for conjugation to a carboxylic acid on a protein or drug, forming a stable amide bond. The terminal alkene can be further modified—for example, through thiol-ene "click" chemistry—to attach the second component.
-
Building Blocks for APIs: Amines are fundamental components in a vast array of Active Pharmaceutical Ingredients (APIs), including antidepressants, antihistamines, and anesthetics.[13] The primary amine in this compound can act as a key pharmacophore or be used to append the C8 chain to a core scaffold, potentially enhancing properties like lipophilicity and cell membrane permeability, which can improve a drug's efficacy and bioavailability.[13]
-
Surface Functionalization: In materials science and diagnostics, the amine group can be used to anchor the molecule to surfaces (e.g., silica or gold nanoparticles), while the alkene end remains available for further chemical elaboration, allowing for the creation of specialized materials or biosensors.[12]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling precautions can be inferred from similar aliphatic primary amines like octylamine.[14][15]
-
Hazards: Assumed to be corrosive and capable of causing severe skin burns and eye damage.[15][16] Vapors may be harmful if inhaled and can cause respiratory irritation.[14][17] The compound may also be flammable.[16]
-
Personal Protective Equipment (PPE): All handling should be conducted in a well-ventilated chemical fume hood.[17] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing.[17] Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[15][17]
References
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PubChem. (n.d.). 7-Octyn-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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ChemEurope.com. (2025, January 31). Novel bifunctional catalyst enables new applications. Retrieved from [Link]
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PubChem. (n.d.). Oct-7-en-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved from [Link]
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ResearchGate. (2022). Proposed primary amine bifunctional catalyst that catalyzes the diastereoselective and enantioselective Michael addition of ketones to dehydroalanine derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. PMC. Retrieved from [Link]
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Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]
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NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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CK-12 Foundation. (n.d.). Chemical Properties of Amines. Retrieved from [Link]
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ACS Publications. (2025, December 15). Enantioselective Olefin 1,2-Arylamination Catalyzed by a Planar Chiral Indenyl-Rhodium(III). Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 7-Octen-1-amine from 7-Octen-1-ol
This guide provides a comprehensive overview of the synthetic pathways for the conversion of 7-octen-1-ol to 7-octen-1-amine, a valuable bifunctional molecule with applications in the development of novel pharmaceuticals, agrochemicals, and functional materials. The presence of a terminal double bond and a primary amine group makes it a versatile building block for further chemical modifications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed exploration of various synthetic strategies, complete with mechanistic insights, experimental protocols, and comparative data.
Introduction
The transformation of alcohols to primary amines is a fundamental conversion in organic synthesis. While seemingly straightforward, the direct replacement of a hydroxyl group with an amino group presents several challenges, including the poor leaving group ability of the hydroxide ion and the potential for over-alkylation of the amine product. This guide will explore four distinct and reliable strategies for the synthesis of 7-octen-1-amine from 7-octen-1-ol, each with its own set of advantages and considerations. The choice of a particular method will depend on factors such as the desired scale of the reaction, the availability of reagents and equipment, and the tolerance of other functional groups in more complex substrates.
The four primary synthetic routes that will be discussed are:
-
Two-Step Synthesis via Oxidation and Reductive Amination: An indirect yet robust method involving the initial oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination.
-
The Mitsunobu Reaction: A powerful and versatile one-pot method for the direct conversion of alcohols to a variety of functional groups, including protected amines or azides, which can then be readily converted to the primary amine.
-
Activation and Nucleophilic Substitution: A classical two-step approach where the hydroxyl group is first converted into a good leaving group, such as a mesylate, followed by nucleophilic substitution with an amine surrogate.
-
Direct Catalytic Amination: An atom-economical approach that directly converts the alcohol to the amine using ammonia in the presence of a suitable catalyst.
Two-Step Synthesis via Oxidation and Reductive Amination
This reliable, two-step sequence first involves the oxidation of 7-octen-1-ol to the intermediate aldehyde, 7-octen-1-al. This aldehyde is then converted to the target primary amine, 7-octen-1-amine, through reductive amination. This method offers excellent control and is often high-yielding.
Step 1: Oxidation of 7-Octen-1-ol to 7-Octen-1-al
The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is crucial. Several mild oxidation protocols are suitable for this transformation, with Swern oxidation and pyridinium chlorochromate (PCC) oxidation being two of the most common and effective methods.[1][2][3][4][5]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[1][2][5] The low temperature is critical to prevent side reactions and decomposition of the active oxidant. It is a metal-free and generally high-yielding method, but the formation of volatile and malodorous dimethyl sulfide is a notable drawback.[4]
-
PCC Oxidation: Pyridinium chlorochromate is a milder alternative to other chromium-based oxidants and is effective for the conversion of primary alcohols to aldehydes. The reaction is typically carried out at room temperature in a chlorinated solvent like dichloromethane. While convenient, PCC is a chromium(VI) reagent and thus poses toxicity and disposal concerns.[3]
-
To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of dimethyl sulfoxide (2.2 eq.) in DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C to form the active oxidant.
-
Add a solution of 7-octen-1-ol (1.0 eq.) in DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir for 30-45 minutes at this temperature.
-
Add triethylamine (5.0 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 7-octen-1-al, which can be purified by flash chromatography.
Step 2: Reductive Amination of 7-Octen-1-al
Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds.[6][7][8][9] The reaction proceeds through the in-situ formation of an imine from the aldehyde and ammonia, which is then reduced to the amine. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation as it is selective for the protonated imine (iminium ion) over the starting aldehyde.[6][7][10]
-
Choice of Reducing Agent: Sodium cyanoborohydride is particularly effective because it is a milder reducing agent than sodium borohydride (NaBH₄) and is stable under the weakly acidic conditions (pH 6-7) required for imine formation.[10] This selectivity minimizes the reduction of the starting aldehyde.
-
Ammonia Source: An excess of ammonia (often as ammonium acetate or a solution of ammonia in an alcohol) is used to drive the equilibrium towards imine formation.
-
To a solution of 7-octen-1-al (1.0 eq.) in methanol, add a solution of ammonia in methanol (e.g., 7N, 10-20 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium cyanoborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid to destroy any remaining hydride reagent.
-
Basify the reaction mixture with an aqueous solution of sodium hydroxide.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 7-octen-1-amine can be purified by distillation under reduced pressure or by flash column chromatography.
Workflow for Two-Step Synthesis via Oxidation and Reductive Amination
Caption: Oxidation followed by reductive amination.
The Mitsunobu Reaction
The Mitsunobu reaction provides a powerful one-pot method for the conversion of primary and secondary alcohols to a wide range of functional groups with inversion of configuration.[11][12][13][14] For the synthesis of primary amines, the alcohol is typically reacted with a nitrogen nucleophile such as hydrazoic acid (HN₃) or phthalimide.
Mitsunobu Reaction with an Azide Source
In this variation, 7-octen-1-ol is converted to 7-octen-1-azide using a phosphine (typically triphenylphosphine, PPh₃), an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), and an azide source like diphenylphosphoryl azide (DPPA) or hydrazoic acid.[15] The resulting azide is then reduced to the primary amine in a subsequent step.
-
Reagent Combination: The combination of a phosphine and an azodicarboxylate generates a phosphonium salt intermediate that activates the hydroxyl group of the alcohol, making it a good leaving group.[12]
-
Azide Source: Diphenylphosphoryl azide is often preferred over the highly toxic and explosive hydrazoic acid for safety reasons.[15]
Step 1: Mitsunobu Reaction to form 7-Octen-1-azide
-
To a solution of 7-octen-1-ol (1.0 eq.), triphenylphosphine (1.5 eq.), and diphenylphosphoryl azide (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (1.5 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate 7-octen-1-azide.
Step 2: Staudinger Reduction of 7-Octen-1-azide
The Staudinger reduction is a mild and chemoselective method for the reduction of azides to amines using a phosphine, typically triphenylphosphine, followed by hydrolysis.[16][17][18][19][20]
-
Dissolve the 7-octen-1-azide (1.0 eq.) in a mixture of THF and water.
-
Add triphenylphosphine (1.1 eq.) and stir the reaction mixture at room temperature.
-
The reaction can be heated to reflux to increase the rate.
-
Monitor the reaction by TLC for the disappearance of the azide.
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
The triphenylphosphine oxide byproduct can often be removed by crystallization or chromatography.
-
Purify the resulting 7-octen-1-amine by distillation or column chromatography.
Mitsunobu Reaction with Phthalimide (Gabriel Synthesis)
An alternative to the azide route is the use of phthalimide as the nitrogen nucleophile in the Mitsunobu reaction.[12][14] This forms an N-alkylated phthalimide, which can then be cleaved to release the primary amine. This overall process is a variation of the Gabriel synthesis.[21][22][23][24][25]
Step 1: Mitsunobu Reaction with Phthalimide
-
To a solution of 7-octen-1-ol (1.0 eq.), phthalimide (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, add DIAD (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and purify the crude N-(7-octenyl)phthalimide by flash chromatography.
Step 2: Hydrazinolysis of N-(7-octenyl)phthalimide
-
Dissolve the N-(7-octenyl)phthalimide (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (10-20 eq.) and heat the mixture to reflux for several hours.
-
A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture, filter off the precipitate, and wash it with ethanol.
-
Concentrate the filtrate and purify the resulting 7-octen-1-amine by distillation or chromatography.
Workflow for Mitsunobu Reaction Pathways
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A Technical Guide to the Spectroscopic Characterization of Oct-7-enylamine
This guide provides an in-depth analysis of the spectroscopic data for oct-7-enylamine, a bifunctional molecule featuring a primary amine and a terminal alkene. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles of spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.
Introduction: The Structural Significance of Oct-7-enylamine
Oct-7-enylamine (C₈H₁₇N) is a valuable building block in organic synthesis, offering two reactive sites: the nucleophilic primary amine and the electrophilically receptive terminal double bond. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This guide explains the causal relationships between the molecular structure of oct-7-enylamine and its spectral features, providing a framework for empirical data interpretation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For oct-7-enylamine, both ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen environments.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of oct-7-enylamine is predicted to show distinct signals corresponding to the protons of the terminal alkene, the protons on the carbon adjacent to the nitrogen, the aliphatic chain protons, and the amine protons themselves.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.8 | ddt | 1H | H-7 | The vinyl proton on C7 is coupled to the terminal vinyl protons (H-8) and the allylic protons (H-6), resulting in a complex multiplet. Its downfield shift is characteristic of protons on sp² hybridized carbons.[1][2] |
| ~4.9-5.0 | m | 2H | H-8 | These terminal alkene protons are diastereotopic and exhibit complex splitting due to geminal and vicinal coupling.[2][3] They appear significantly downfield due to the anisotropy of the π-system. |
| ~2.7 | t | 2H | H-1 | Protons on the carbon alpha to the electron-withdrawing nitrogen atom are deshielded and thus shifted downfield compared to other methylene groups in the alkyl chain.[4][5] |
| ~2.0 | q | 2H | H-6 | These allylic protons are deshielded by the adjacent double bond, causing a downfield shift relative to the other alkyl protons. |
| ~1.4-1.5 | m | 2H | H-2 | Protons on the carbon beta to the amine show a slight downfield shift. |
| ~1.3 | m | 6H | H-3, H-4, H-5 | The signals for the remaining methylene groups in the alkyl chain overlap in this region, typical for long aliphatic chains. |
| ~1.1 | br s | 2H | -NH₂ | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[4][6] The signal is often broad and may not show coupling to adjacent protons.[4] |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, identifying each unique carbon environment within the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~139 | C-7 | The internal sp² carbon of the terminal alkene appears at a lower field than the terminal sp² carbon.[2] |
| ~114 | C-8 | The terminal sp² carbon of the alkene is shielded relative to the substituted C-7.[2] |
| ~42 | C-1 | The carbon atom directly bonded to the electronegative nitrogen is significantly deshielded and shifted downfield.[4][7] |
| ~34 | C-6 | The allylic carbon is slightly deshielded due to its proximity to the double bond. |
| ~33 | C-2 | The carbon beta to the amine group. |
| ~29 | C-4, C-5 | Carbons in the middle of the alkyl chain have similar chemical environments and may overlap. |
| ~26 | C-3 | The carbon gamma to the amine group. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of oct-7-enylamine in ~0.7 mL of deuterated chloroform (CDCl₃).[8] CDCl₃ is a common choice for its ability to dissolve many organic compounds and its single residual proton peak at ~7.26 ppm.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[5]
-
Instrumentation: Acquire spectra on a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. To confirm the identity of the -NH₂ protons, a D₂O shake experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the labile amine protons to exchange with deuterium, leading to the disappearance of the -NH₂ signal from the spectrum.[4][6]
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum to observe a single sharp peak for each unique carbon. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying functional groups. The IR spectrum of oct-7-enylamine will be dominated by absorptions corresponding to the N-H bonds of the primary amine and the C=C and =C-H bonds of the terminal alkene.
Predicted IR Absorption Bands (Neat, ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-3500 | Medium, Sharp (two bands) | N-H stretch (asymmetric & symmetric) | Primary amines exhibit two distinct N-H stretching bands in this region.[6] |
| 3075 | Medium | =C-H stretch | The stretching vibration of hydrogens attached to sp² carbons of the double bond typically appears just above 3000 cm⁻¹.[1] |
| 2850-2960 | Strong | C-H stretch (aliphatic) | These strong absorptions are due to the symmetric and asymmetric stretching of C-H bonds in the methylene groups of the alkyl chain. |
| 1640 | Medium | C=C stretch | The stretching of the carbon-carbon double bond in a terminal alkene gives a characteristic absorption in this region.[1] |
| 1550-1650 | Medium | NH₂ scissoring | This bending vibration is characteristic of primary amines.[6] |
| 990 & 910 | Strong | =C-H bend (out-of-plane) | Terminal alkenes show two strong, characteristic out-of-plane bending (wagging) absorptions.[1] These are often very useful for diagnostics. |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred method for liquid samples like oct-7-enylamine due to the minimal sample preparation required.[9]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[10] Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of neat oct-7-enylamine directly onto the ATR crystal.[10][11]
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the spectrum.[10] The instrument measures the absorption of an evanescent wave that penetrates a short distance into the sample.[9]
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For oct-7-enylamine, Electron Ionization (EI) is a common technique that will induce characteristic fragmentation.
Molecular Ion and Fragmentation Pattern (EI-MS)
-
Molecular Ion (M⁺•): The molecular formula of oct-7-enylamine is C₈H₁₇N. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[12] Therefore, the molecular ion peak (M⁺•) is expected at a mass-to-charge ratio (m/z) of 127. This peak may be of low abundance in long-chain amines.[12]
-
Key Fragmentation Pathways: The most significant fragmentation pathway for primary amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[13] This cleavage results in the formation of a stable, resonance-stabilized iminium cation.
-
α-Cleavage: The primary fragmentation will be the cleavage of the C1-C2 bond, leading to the loss of a C₇H₁₄ radical. This will produce the base peak (the most intense peak) in the spectrum at m/z 30 ([CH₂=NH₂]⁺).[12][13] This peak is highly characteristic of primary amines with an unsubstituted α-carbon.[12]
-
Alkyl Chain Fragmentation: The long alkyl chain can also undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).
-
Predicted Key Fragments in EI-MS
| m/z | Proposed Fragment | Rationale |
| 127 | [C₈H₁₇N]⁺• | Molecular Ion |
| 30 | [CH₂NH₂]⁺ | Base peak resulting from α-cleavage.[12][13] |
Experimental Protocol: GC-MS with EI Source
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing a volatile compound like oct-7-enylamine.
-
Sample Preparation: Prepare a dilute solution of oct-7-enylamine in a volatile organic solvent such as dichloromethane or hexane.
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a nonpolar DB-5 column). The GC will separate the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In an EI source, high-energy electrons (~70 eV) bombard the molecule, causing it to ionize and fragment.[14]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Workflow Visualization
The overall process for the complete spectroscopic characterization of oct-7-enylamine can be visualized as a sequential workflow.
Caption: Workflow for the comprehensive spectroscopic characterization of oct-7-enylamine.
Conclusion
The combination of NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of oct-7-enylamine. ¹H and ¹³C NMR detail the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key primary amine and terminal alkene functional groups, and mass spectrometry provides the molecular weight and a characteristic fragmentation pattern dominated by alpha-cleavage. By understanding the predicted data and the principles behind it, researchers can confidently interpret empirical results and verify the integrity of their material.
References
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Amine protons on NMR : r/OrganicChemistry - Reddit. (2023). Retrieved from [Link]
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Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015). Retrieved from [Link]
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Why do I get a relatively tall peak at 3.82ppm for H-NMR and missing a primary amine's peak? | ResearchGate. (2015). Retrieved from [Link]
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1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]
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13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]
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Navigating the Isomeric Maze: A Technical Guide to the IUPAC Nomenclature and Synonyms of C8H17N Amines
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The precise identification and naming of chemical compounds are fundamental pillars of scientific research and development, particularly within the pharmaceutical and chemical industries. Ambiguity in nomenclature can lead to costly errors, hinder collaboration, and compromise safety. This in-depth technical guide provides a definitive resource on the IUPAC (International Union of Pure and Applied Chemistry) nomenclature and common synonyms for the diverse isomeric landscape of C8H17N amines. Authored for scientists by scientists, this document elucidates the systematic naming conventions and provides practical examples to ensure clarity and accuracy in communication and documentation.
Introduction: The Critical Role of Systematic Nomenclature
The molecular formula C8H17N represents a vast array of structural isomers, each with unique physical, chemical, and biological properties. These isomers, all sharing the same atomic composition, can exhibit profoundly different pharmacological activities, toxicological profiles, and industrial applications. The IUPAC nomenclature provides a standardized, unambiguous language for identifying these distinct molecules, which is essential for regulatory submissions, patent applications, and scientific publications. A thorough understanding of these naming conventions is not merely an academic exercise but a critical component of ensuring reproducibility, safety, and innovation in the chemical sciences. For instance, the seemingly subtle difference between isomers can be the determining factor in a drug's efficacy or toxicity.
Classification of C8H17N Amines
Amines are organic compounds derived from ammonia (NH3) where one or more hydrogen atoms have been replaced by an alkyl or aryl group.[1] The C8H17N amines are classified into three categories based on the number of alkyl substituents bonded to the nitrogen atom.[2]
-
Primary (1°) Amines: One alkyl group is attached to the nitrogen atom (R-NH2).
-
Secondary (2°) Amines: Two alkyl groups are attached to the nitrogen atom (R2-NH).
-
Tertiary (3°) Amines: Three alkyl groups are attached to the nitrogen atom (R3N).
This classification is crucial as it dictates the chemical reactivity and the specific IUPAC naming rules that apply to each isomer.
IUPAC Nomenclature: A Systematic Approach
The IUPAC system provides a logical and consistent set of rules for naming amines. The fundamental principle is to identify the longest carbon chain or the principal functional group to establish the parent name, and then to locate and name all substituents.[3]
Naming Primary (1°) Amines
For primary amines, the IUPAC system recommends two main approaches:
-
Alkanamine Nomenclature: The '-e' ending of the parent alkane is replaced with the suffix '-amine', and a number indicates the position of the amino group on the carbon chain. The chain is numbered to give the carbon atom bonded to the nitrogen the lowest possible number.[3][4]
-
Substitutive Nomenclature: The -NH2 group is treated as a substituent and named 'amino-'. This method is often used when other functional groups of higher priority are present.
Example: Naming a Branched Primary Amine
Let's consider the isomer 5-methylhexan-2-amine.
Caption: IUPAC Naming Workflow for a Primary Amine.
Naming Secondary (2°) Amines
For secondary amines, the longest alkyl chain attached to the nitrogen atom is considered the parent alkane. The other alkyl group is treated as a substituent on the nitrogen atom and is designated with the prefix 'N-'.[3][4]
Example: Naming a Secondary Amine
Let's consider the isomer N-ethylhexan-1-amine.
Caption: IUPAC Naming Convention for a Tertiary Amine.
Isomers and Synonyms of C8H17N Amines
The following tables provide a non-exhaustive list of isomers for C8H17N amines, their IUPAC names, and common synonyms. This serves as a quick reference for researchers to identify and correctly name these compounds.
Table 1: Primary (1°) C8H17N Amine Isomers
| IUPAC Name | Common Synonyms | CAS Number |
| Octan-1-amine | n-Octylamine, 1-Aminooctane, Caprylamine | 111-86-4 [5][6] |
| Octan-2-amine | 2-Aminooctane, 1-Methylheptylamine | 693-16-3 |
| 2-Methylheptan-1-amine | Isooctylamine | 543-82-8 |
| 6-Methylheptan-2-amine | 543-82-8 | |
| 2,4,4-Trimethylpentan-2-amine | tert-Octylamine | 107-45-9 [7] |
Table 2: Secondary (2°) C8H17N Amine Isomers
| IUPAC Name | Common Synonyms | CAS Number |
| N-Ethylhexan-1-amine | N-Ethylhexylamine | 20354-26-1 |
| N-Methylheptan-1-amine | 24424-76-6 | |
| N-Propylpentan-1-amine | 20193-20-8 | |
| N-Butylbutan-1-amine | Dibutylamine | 111-92-2 |
| N-Butan-2-ylbutan-2-amine | Di-sec-butylamine, Bis(1-methylpropyl)amine | 626-23-3 [8] |
Table 3: Tertiary (3°) C8H17N Amine Isomers
| IUPAC Name | Common Synonyms | CAS Number |
| N,N-Diethylethanamine | Triethylamine | 121-44-8 [9][10][11] |
| N,N-Dimethylhexan-1-amine | 7378-99-6 | |
| N-Ethyl-N-methylpentan-1-amine | 77236-62-3 | |
| N,N-Dipropylethanamine | 20634-92-8 | |
| N,N-Dimethylbutan-2-amine | Dimethyl sec-butylamine | 926-64-7 [12] |
Experimental Protocol: Isomer Differentiation by Gas Chromatography-Mass Spectrometry (GC-MS)
Differentiating between structural isomers of C8H17N amines is a common analytical challenge. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, as isomers often exhibit distinct retention times and fragmentation patterns. [13][14]
Objective
To develop and validate a GC-MS method for the separation and identification of C8H17N amine isomers in a sample mixture.
Materials and Reagents
-
C8H17N amine isomer standards (e.g., octan-1-amine, N-ethylhexan-1-amine, N,N-dipropylethanamine)
-
Solvent (e.g., Dichloromethane, HPLC grade)
-
Derivatizing agent (optional, e.g., trifluoroacetic anhydride for enhancing volatility and improving peak shape)
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)
Sample Preparation
-
Prepare individual stock solutions of each C8H17N amine isomer standard at a concentration of 1 mg/mL in dichloromethane.
-
Prepare a mixed isomer standard solution by combining equal volumes of the individual stock solutions.
-
(Optional Derivatization) To 100 µL of the mixed standard solution, add 50 µL of trifluoroacetic anhydride. Vortex for 1 minute and let it react for 15 minutes at 60°C. Cool to room temperature before injection. Derivatization can aid in the structural elucidation of the amines. [15]
GC-MS Parameters
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 30-300
Data Analysis
-
Retention Time: Compare the retention times of the peaks in the sample chromatogram with those of the individual standards.
-
Mass Spectra: Analyze the mass spectrum of each separated component. The molecular ion peak (M+) and characteristic fragment ions will help in confirming the identity of each isomer. For instance, primary amines often show a prominent peak at m/z 30 ([CH2NH2]+).
This protocol provides a robust framework for the differentiation of C8H17N amine isomers. Method optimization may be required depending on the specific isomers and the sample matrix.
Conclusion
The systematic and unambiguous naming of C8H17N amine isomers is paramount for the integrity and advancement of chemical and pharmaceutical research. This guide provides a foundational understanding of the IUPAC nomenclature rules and a practical overview of common synonyms. By adhering to these standardized conventions and employing powerful analytical techniques like GC-MS, scientists can navigate the complex world of amine isomers with confidence and precision, fostering clearer communication and accelerating the pace of discovery.
References
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PubChem. (n.d.). ((R,S)-sec-Butyl)-dimethyl-amine. Retrieved from [Link]
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PubChem. (n.d.). tert-Octylamine. Retrieved from [Link]
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Physical properties of Oct-7-EN-1-amine (boiling point, solubility)
An In-Depth Technical Guide to the Physical Properties of Oct-7-en-1-amine
Introduction
This compound (C₈H₁₇N) is a primary aliphatic amine that features an eight-carbon chain with a terminal amine group and a terminal alkene group. This bifunctional nature makes it a valuable intermediate in organic synthesis. Understanding its core physical properties, such as boiling point and solubility, is fundamental for its application in research, process development, and drug discovery. This guide provides a detailed analysis of these properties, grounded in the principles of intermolecular forces and molecular structure, and outlines standardized protocols for their experimental determination.
Section 1: Boiling Point Analysis
The boiling point of a substance is a critical physical constant that reflects the strength of the intermolecular forces that must be overcome for it to transition from a liquid to a gaseous state. For this compound, these forces are a combination of van der Waals dispersion forces, dipole-dipole interactions, and hydrogen bonding.
Predicted Boiling Point
While extensive experimental data for this compound is not widely published, predictive models based on its structure provide a reliable estimate.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Predicted Boiling Point (°C) |
| This compound | C₈H₁₇N | 127.23 | 179.9 ± 19.0[1] |
Causality of Boiling Point: Intermolecular Forces
The boiling point of this compound is best understood by comparing it to analogous molecules:
-
Comparison with Alkanes: An alkane of similar molar mass, such as octane (C₈H₁₈, 114.23 g/mol ), has a significantly lower boiling point (125.7 °C). This difference is because octane molecules are nonpolar and only interact through weak van der Waals dispersion forces. The amine group in this compound introduces polarity and, more importantly, the capacity for hydrogen bonding.[2][3][4]
-
Comparison with Alcohols: The corresponding alcohol, oct-7-en-1-ol (C₈H₁₆O, 128.21 g/mol ), has a higher boiling point (188-189 °C)[5]. Although both molecules can form hydrogen bonds, the oxygen-hydrogen (O-H) bond is more polar than the nitrogen-hydrogen (N-H) bond due to oxygen's higher electronegativity.[4][6] This results in stronger hydrogen bonds between alcohol molecules, requiring more energy to overcome.[4][6]
-
Role of Hydrogen Bonding: As a primary amine, this compound has two hydrogen atoms bonded to nitrogen, allowing it to act as both a hydrogen bond donor and acceptor. This intermolecular association is a primary contributor to its relatively high boiling point compared to non-hydrogen bonding compounds of similar size.[2][7][8]
Experimental Protocol: Boiling Point Determination
This protocol describes the determination of the boiling point at atmospheric pressure using standard laboratory equipment.
Methodology:
-
Apparatus Setup: Assemble a distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Sample Preparation: Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which the liquid begins to boil and a steady reflux is observed on the thermometer. The boiling point is the stable temperature at which the vapor and liquid phases are in equilibrium.
-
Data Collection: Record the temperature range from the first drop of distillate collected to when the bulk of the material has distilled.
-
Pressure Correction: Record the atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.
Section 2: Solubility Profile
The solubility of a compound is determined by its ability to form favorable interactions with solvent molecules, governed by the principle of "like dissolves like." The dual functionality of this compound—a long, nonpolar hydrocarbon tail and a polar amine head—results in a varied solubility profile.
Predicted Solubility
| Solvent | Type | Predicted Solubility | Rationale |
| Water (H₂O) | Polar, Protic | Low to Insoluble | The long, eight-carbon hydrophobic chain dominates over the polar amine group, limiting miscibility.[7][8][9] |
| 5% Hydrochloric Acid (HCl) | Aqueous Acid | Soluble | The basic amine group is protonated to form a water-soluble ammonium salt.[10][11] |
| Diethyl Ether (CH₃CH₂)₂O | Nonpolar Organic | Soluble | The nonpolar hydrocarbon chain interacts favorably with the nonpolar solvent.[12] |
| Ethanol (CH₃CH₂OH) | Polar, Protic Organic | Soluble | Capable of hydrogen bonding with the amine group and has a nonpolar ethyl group to interact with the carbon chain.[7][8] |
Causality of Solubility
-
In Water: Amines with fewer than six carbon atoms are generally soluble in water because they can form hydrogen bonds with water molecules.[13] However, as the length of the hydrophobic alkyl chain increases, the influence of the polar amine group diminishes, leading to a sharp decrease in water solubility.[7][8] this compound, with its eight-carbon chain, is therefore expected to be poorly soluble in water.[9]
-
In Acidic Solutions: Amines are weak bases due to the lone pair of electrons on the nitrogen atom.[10] In the presence of a dilute mineral acid like HCl, the amine group is protonated, forming an oct-7-en-1-ammonium chloride salt. This ionic salt is significantly more polar than the neutral amine, allowing it to dissolve readily in the aqueous solution.[11][14]
Conclusion
The physical properties of this compound are a direct consequence of its molecular structure. Its predicted boiling point of approximately 180 °C is elevated due to the presence of intermolecular hydrogen bonding, a feature absent in alkanes but weaker than in corresponding alcohols. The molecule's dual nature—a long hydrophobic carbon chain and a polar, basic amine group—governs its solubility. It exhibits poor solubility in water but is readily soluble in common organic solvents and dilute aqueous acids. These foundational properties are essential for designing synthetic routes, developing purification strategies, and predicting the behavior of this compound in various chemical and biological systems.
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An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 7-Octen-1-amine
Introduction: The Significance of Thermal Stability in the Application of 7-Octen-1-amine
7-Octen-1-amine, a versatile bifunctional molecule featuring a primary amine and a terminal alkene, holds considerable promise in various research and drug development applications. Its unique structure allows it to serve as a valuable building block in the synthesis of novel organic compounds, polymers, and pharmaceutical intermediates. However, the inherent reactivity of both the amine and the olefinic functionalities necessitates a thorough understanding of its thermal stability and degradation profile. This guide provides a comprehensive overview of the factors influencing the stability of 7-Octen-1-amine, outlines its potential degradation pathways, and details robust analytical methodologies for its characterization. For professionals in researcher, scientist, and drug development fields, this information is critical for ensuring product purity, optimizing reaction conditions, and establishing safe handling and storage protocols.[1][2]
Physicochemical Properties of 7-Octen-1-amine
A foundational understanding of the physicochemical properties of 7-Octen-1-amine is essential for interpreting its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇N | [3] |
| Molecular Weight | 127.23 g/mol | [3] |
| IUPAC Name | oct-7-en-1-amine | [3] |
| CAS Number | 82223-49-2 | [3] |
| Boiling Point | Not explicitly available, but related compounds suggest it would be in the range of 170-190 °C at atmospheric pressure. | Inferred |
| Flash Point | Not explicitly available, but the related 1-octene has a flash point of -9 °C.[4][5] The presence of the amine group would likely raise this, but it should be considered flammable. | Inferred |
Part 1: The Degradation Profile of 7-Octen-1-amine
The degradation of 7-Octen-1-amine can be broadly categorized into two primary mechanisms: thermal degradation and oxidative degradation. These processes can lead to a loss of the parent compound, the formation of impurities, and potentially hazardous conditions.[6][7]
Thermal Degradation
In the absence of oxygen, 7-Octen-1-amine can undergo thermal degradation at elevated temperatures. The primary amine functionality and the terminal double bond are the most likely sites for thermal decomposition.
Proposed Thermal Degradation Pathways:
-
Deamination: At high temperatures, the C-N bond can cleave, leading to the formation of ammonia and various hydrocarbon products.
-
Cyclization: Intramolecular reactions could lead to the formation of cyclic amines, such as substituted piperidines or pyrrolidines, although this is generally more prevalent in alkanolamines.[8]
-
Polymerization: The terminal double bond can undergo free-radical polymerization at elevated temperatures, leading to the formation of oligomers and polymers. This can manifest as an increase in viscosity or the formation of solid residues.
Oxidative Degradation
The presence of oxygen significantly accelerates the degradation of amines.[6] For 7-Octen-1-amine, both the amine group and the double bond are susceptible to oxidation.
Proposed Oxidative Degradation Pathways:
-
Amine Oxidation: The primary amine can be oxidized to form a variety of products, including imines, aldehydes, and carboxylic acids. Further reactions with atmospheric nitrogen oxides could potentially lead to the formation of nitrosamines, a class of compounds with known health risks.[9][10]
-
Olefin Oxidation: The terminal double bond is susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, ketones, and carboxylic acids. This can result in chain cleavage and the formation of smaller, more volatile degradation products.
The following diagram illustrates the potential degradation pathways of 7-Octen-1-amine.
Caption: Proposed degradation pathways for 7-Octen-1-amine.
Part 2: Analytical Methodologies for Stability Assessment
A multi-faceted analytical approach is required to fully characterize the thermal stability and degradation profile of 7-Octen-1-amine. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of degradation products.[6][8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11][12] This technique is invaluable for determining the onset of thermal decomposition and quantifying mass loss events.
Experimental Protocol for TGA of 7-Octen-1-amine:
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated with appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of 7-Octen-1-amine into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Select the desired atmosphere. For thermal stability, an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min is recommended. For oxidative stability, a controlled air or oxygen/nitrogen mixture should be used.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature sufficient to induce complete decomposition (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).
-
Quantify the mass loss at each decomposition step.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14][15] It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.
Experimental Protocol for DSC of 7-Octen-1-amine:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 7-Octen-1-amine into a hermetically sealed aluminum or stainless steel pan. The use of a hermetic pan is crucial to prevent evaporation before boiling or decomposition.
-
Reference: Use an empty, hermetically sealed pan as the reference.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min is typically used.
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., -20 °C) to observe any low-temperature transitions.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the expected decomposition temperature.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks corresponding to melting and boiling.
-
Identify exothermic peaks, which may indicate decomposition or polymerization reactions.
-
Integrate the peak areas to determine the enthalpy of transitions (ΔH).
-
The following diagram illustrates the general experimental workflow for assessing the thermal stability of 7-Octen-1-amine.
Caption: Experimental workflow for thermal stability analysis.
Part 3: Handling, Storage, and Safety Considerations
Given the potential for thermal and oxidative degradation, proper handling and storage of 7-Octen-1-amine are paramount to maintain its purity and ensure safety.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][2] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Containers should be tightly sealed to prevent moisture absorption.[1]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[2] Avoid inhalation of vapors and contact with skin and eyes.[16][17]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of ignition.[2]
Conclusion
7-Octen-1-amine is a valuable chemical intermediate whose utility is intrinsically linked to its stability. A comprehensive understanding of its thermal and oxidative degradation pathways is essential for its effective and safe use. The analytical methodologies outlined in this guide, particularly TGA and DSC, provide a robust framework for characterizing its stability profile. By implementing the recommended handling and storage procedures, researchers and developers can ensure the integrity of 7-Octen-1-amine for their applications.
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An In-depth Technical Guide to the Reductive Amination of 7-Octenal to Yield 7-Octen-1-amine
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 7-octen-1-amine from 7-octenal via reductive amination. The content herein is structured to deliver not just a procedural methodology, but also a foundational understanding of the reaction's principles, reagent selection, and practical execution, ensuring scientific integrity and reproducibility.
Introduction: The Significance of 7-Octen-1-amine and the Utility of Reductive Amination
7-Octen-1-amine is a valuable bifunctional molecule possessing a terminal primary amine and a terminal alkene. This unique structure makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical intermediates, agrochemicals, and specialized polymers. The primary amine serves as a nucleophilic handle for a myriad of chemical transformations, while the alkene functionality allows for further elaboration through reactions such as hydrogenation, epoxidation, and metathesis.
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] It represents a highly efficient and controlled method for the preparation of primary, secondary, and tertiary amines from carbonyl compounds.[3] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[4] This "one-pot" nature makes it an attractive and atom-economical synthetic strategy.[2]
Mechanistic Insights and Strategic Considerations
The reductive amination of 7-octenal to 7-octen-1-amine involves two key mechanistic steps:
-
Imine Formation: The reaction commences with the nucleophilic attack of an ammonia equivalent on the electrophilic carbonyl carbon of 7-octenal. This is followed by dehydration to form a transient imine intermediate. To drive the equilibrium towards the imine and favor the formation of the primary amine, a large excess of the ammonia source is crucial to minimize the competing reaction of the newly formed primary amine with the starting aldehyde, which would lead to the formation of a secondary amine byproduct.[5]
-
Reduction of the Imine: The C=N double bond of the imine is then selectively reduced by a hydride-based reducing agent to yield the final 7-octen-1-amine. The choice of reducing agent is critical for the success of the reaction, as it must be mild enough to not reduce the starting aldehyde but reactive enough to efficiently reduce the imine intermediate.[2]
Comparative Analysis of Reagents
The success of the reductive amination of 7-octenal hinges on the judicious selection of the ammonia source and the reducing agent.
| Reagent Type | Specific Reagent | Key Advantages | Key Disadvantages |
| Ammonia Source | Ammonium Acetate (NH₄OAc) | Solid, easy to handle; provides both ammonia and a mild acidic catalyst for imine formation.[6] | Can require a large excess. |
| Aqueous Ammonia (NH₄OH) | Inexpensive and readily available. | Can introduce water, which may affect the stability of some reducing agents.[7] | |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over aldehydes; tolerant of a wide range of functional groups; low toxicity.[6][8] | Water-sensitive; more expensive than other borohydrides.[9] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective at neutral or slightly acidic pH; can be used in protic solvents.[9] | Highly toxic and can release hydrogen cyanide gas upon acidification.[9] | |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting aldehyde, leading to lower yields of the desired amine.[9] |
For the synthesis of 7-octen-1-amine, sodium triacetoxyborohydride (STAB) in combination with ammonium acetate is the recommended reagent system. This pairing offers a balance of high selectivity, operational simplicity, and enhanced safety, making it a robust choice for this transformation.[8][10] The use of STAB mitigates the risk of reducing the aldehyde functionality of 7-octenal while effectively converting the in-situ formed imine.[8]
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process monitoring and detailed characterization to ensure the successful synthesis and purification of 7-octen-1-amine.
Materials and Equipment:
-
7-Octenal (95% or higher purity)
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer
-
FTIR spectrometer
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 7-octenal (1.0 eq.). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.5 M. To this solution, add ammonium acetate (5.0-10.0 eq.) and stir the resulting suspension at room temperature for 30 minutes to facilitate imine formation.[6]
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq.) to the reaction mixture in portions over 15-20 minutes. The reaction is typically exothermic, and the addition rate should be controlled to maintain the reaction temperature below 30 °C. Stir the reaction mixture vigorously at room temperature for 12-24 hours.[8]
-
In-Process Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting aldehyde.
-
Aqueous Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Purification by Acid-Base Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and extract with 1 M hydrochloric acid (3 x 50 mL). The amine product will be protonated and move into the aqueous layer.[4][11] Wash the acidic aqueous layer with diethyl ether (2 x 50 mL) to remove any remaining non-basic organic impurities. Carefully basify the aqueous layer to a pH > 12 with 1 M sodium hydroxide solution, ensuring the solution remains cool. Extract the liberated free amine with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-octen-1-amine. For higher purity, the product can be further purified by distillation under reduced pressure.
Product Characterization
The identity and purity of the synthesized 7-octen-1-amine should be confirmed by spectroscopic methods.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 139.1 (-C H=CH₂)
-
δ 114.3 (-CH=C H₂)
-
δ 42.3 (-C H₂-NH₂)
-
δ 33.8 (-C H₂-CH=CH₂)
-
δ 33.5, 29.0, 28.9, 26.5 (-(C H₂)₄-)[13]
-
-
FTIR (neat, cm⁻¹):
Safety and Handling Considerations
-
7-Octenal: Flammable liquid and vapor. Causes skin and eye irritation.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes serious eye irritation. Handle in a well-ventilated fume hood and avoid contact with moisture.
-
1,2-Dichloroethane: Carcinogen and toxic. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).
-
Ammonium Acetate: May cause irritation.
-
The workup procedure involves the use of acidic and basic solutions, which should be handled with appropriate care.
Conclusion
This guide has detailed a robust and reliable method for the synthesis of 7-octen-1-amine from 7-octenal using reductive amination. By understanding the underlying mechanism, carefully selecting reagents, and following a well-defined experimental protocol with integrated purification and characterization steps, researchers can confidently and safely produce this valuable chemical intermediate. The use of sodium triacetoxyborohydride offers a selective and safer alternative to other reducing agents, aligning with the principles of modern, safety-conscious chemical synthesis.
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Bäumler, C., Bauer, C., & Kempe, R. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3115. [Link]
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Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. [Link]
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Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-218). American Chemical Society. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
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Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
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Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of organic chemistry, 75(16), 5470–5477. [Link]
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Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2019). Hitchhiker's guide to reductive amination. Russian Chemical Reviews, 88(1), 1-27. [Link]
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The Emergence of a Novel Alkenylamine: A Technical Guide to the Discovery and Initial Characterization of Oct-7-enylamine
Abstract: The exploration of novel chemical entities with the potential for biological activity is a cornerstone of modern drug discovery and chemical biology. This technical guide details the prospective discovery and comprehensive initial characterization of a previously under-explored molecule, Oct-7-enylamine. We present a plausible synthetic route for its efficient preparation, a rigorous analytical workflow for its structural elucidation and purity assessment, and a proposed strategy for its preliminary biological evaluation. This document serves as a roadmap for researchers and drug development professionals interested in the synthesis and characterization of novel alkenylamines, using Oct-7-enylamine as a representative case study.
Introduction: The Rationale for Investigating Novel Alkenylamines
The amine functional group is a ubiquitous feature in a vast array of biologically active molecules, including neurotransmitters, hormones, and pharmaceuticals.[1] The incorporation of unsaturation, such as a terminal alkene, introduces conformational rigidity and potential for unique molecular interactions, making alkenylamines an interesting, yet relatively underexplored, class of compounds for chemical library synthesis and biological screening. Oct-7-enylamine, with its eight-carbon chain, presents a simple yet intriguing scaffold that combines a lipophilic alkyl chain with a reactive primary amine and a terminal double bond. This structure suggests potential for membrane interaction, protein binding, and further functionalization, making it a candidate for investigation in various therapeutic areas.
This guide outlines a hypothetical research program for the de novo synthesis and characterization of Oct-7-enylamine, providing a framework for its systematic evaluation.
Synthesis and Purification of Oct-7-enylamine
The synthesis of terminal alkenylamines can be approached through several established organic chemistry transformations. For Oct-7-enylamine, a practical and efficient route involves the Gabriel synthesis, which provides a clean conversion of a primary alkyl halide to a primary amine, minimizing the over-alkylation often seen with direct amination.
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from commercially available 8-bromo-1-octene.
Figure 1: Proposed two-step synthetic workflow for Oct-7-enylamine.
Detailed Experimental Protocol
Step 1: Synthesis of N-(Oct-7-en-1-yl)phthalimide
-
To a stirred solution of 8-bromo-1-octene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexanes:ethyl acetate mobile phase.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude N-(oct-7-en-1-yl)phthalimide.
Causality: The Gabriel synthesis is chosen to avoid the formation of secondary and tertiary amine byproducts. Potassium phthalimide serves as an ammonia surrogate, ensuring mono-alkylation.
Step 2: Synthesis of Oct-7-enylamine
-
Suspend the crude N-(oct-7-en-1-yl)phthalimide (1.0 eq) in ethanol (0.4 M).
-
Add hydrazine monohydrate (1.5 eq) to the suspension.
-
Heat the mixture to reflux and stir for 4 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with 2 M hydrochloric acid.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with 4 M sodium hydroxide solution until pH > 12.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Oct-7-enylamine.
Causality: Hydrazine is used in the Ing-Manske procedure to cleave the phthalimide group, releasing the primary amine. The workup with acid and base is a standard extraction procedure to isolate the amine from the reaction byproducts.
Purification:
The crude Oct-7-enylamine can be purified by fractional distillation under reduced pressure to obtain the final product with high purity.
Structural Elucidation and Physicochemical Characterization
A comprehensive suite of analytical techniques is essential to confirm the identity, structure, and purity of the synthesized Oct-7-enylamine.
Spectroscopic and Chromatographic Analysis
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and proton environment analysis. | Signals corresponding to the terminal vinyl protons (~5.8 ppm and ~5.0 ppm), the methylene group adjacent to the amine (~2.7 ppm), and the aliphatic chain protons. |
| ¹³C NMR | Carbon skeleton confirmation. | Signals for the two sp² carbons of the alkene (~139 ppm and ~114 ppm), the carbon adjacent to the amine (~42 ppm), and the other sp³ carbons of the alkyl chain. |
| FT-IR | Functional group identification. | Characteristic N-H stretching bands (~3300-3400 cm⁻¹), C-H stretching of the alkene (~3080 cm⁻¹), and C=C stretching (~1640 cm⁻¹). |
| GC-MS | Purity assessment and molecular weight confirmation. | A single major peak in the gas chromatogram. The mass spectrum should show the molecular ion peak (M⁺) at m/z 127.23. |
| HPLC | Quantitative purity analysis. | A single major peak with purity >95% using a suitable column and mobile phase. |
Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₇N | PubChem |
| Molecular Weight | 127.23 g/mol | PubChem[2] |
| IUPAC Name | oct-7-en-1-amine | PubChem[2] |
| CAS Number | 82223-49-2 | PubChem[2] |
Preliminary Biological Evaluation: A Hypothetical Screening Cascade
Given the structural features of Oct-7-enylamine, a tiered approach to biological screening is proposed to identify potential bioactivity.
Initial Cytotoxicity and Phenotypic Screening
The first step is to assess the general cytotoxicity of the compound against a panel of representative cell lines (e.g., a cancer cell line like HeLa and a non-cancerous cell line like HEK293) using a standard cell viability assay, such as the MTT or PrestoBlue™ assay. This provides a therapeutic window and informs the concentration range for subsequent, more specific assays.
Hypothesis-Driven Target Exploration
The lipophilic chain and primary amine of Oct-7-enylamine suggest potential interactions with cell membranes or with enzymes that process amine substrates. A hypothetical target class for further investigation could be the polyamine metabolic pathway, as polyamines are crucial for cell proliferation and their dysregulation is implicated in diseases like cancer.[3]
Figure 2: Hypothetical modulation of the polyamine synthesis pathway by Oct-7-enylamine.
Proposed Mechanism of Action Study Protocol
-
Enzyme Inhibition Assay: Perform an in vitro enzyme activity assay using purified ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis. Measure the production of putrescine in the presence and absence of varying concentrations of Oct-7-enylamine to determine if it acts as an inhibitor.
-
Cellular Polyamine Level Measurement: Treat cells with Oct-7-enylamine and quantify the intracellular levels of putrescine, spermidine, and spermine using HPLC or LC-MS. A decrease in these polyamines would support the hypothesis of ODC inhibition.
-
Rescue Experiment: Co-administer Oct-7-enylamine with exogenous putrescine to the cells. If the cytotoxic effects of Oct-7-enylamine are rescued by putrescine, it would strongly suggest that its mechanism of action is mediated through the inhibition of the polyamine synthesis pathway.
Conclusion and Future Directions
This guide has presented a comprehensive, albeit prospective, framework for the discovery, synthesis, and initial characterization of Oct-7-enylamine. The proposed synthetic route is robust and scalable, and the detailed analytical and biological evaluation workflows provide a clear path for its systematic investigation. While the biological activity of Oct-7-enylamine remains to be empirically determined, its simple yet versatile structure makes it an attractive candidate for inclusion in screening libraries. Future work should focus on the execution of the proposed synthesis and characterization, followed by a broad biological screening campaign to uncover its potential therapeutic applications.
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A Senior Application Scientist's Guide to the Conformational Analysis of Flexible Molecules: A Case Study on Oct-7-en-1-amine
Abstract
The three-dimensional conformation of a molecule is intrinsically linked to its function, governing its interactions with biological targets and its material properties. For flexible molecules such as the unsaturated primary amine, Oct-7-en-1-amine, a vast conformational landscape exists, posing a significant challenge for computational characterization. This in-depth technical guide provides a robust, multi-level theoretical framework for elucidating the low-energy conformational ensemble of this compound. We present a validated, step-by-step protocol that synergistically combines the speed of molecular mechanics (MM) for broad conformational sampling with the accuracy of Density Functional Theory (DFT) for energy refinement. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous computational techniques to understand and predict the behavior of flexible molecules.
Introduction: The Primacy of Shape in Molecular Function
In fields ranging from drug discovery to materials science, the adage "shape is everything" holds profound truth. The biological activity of a pharmaceutical agent, for instance, is dictated by its ability to adopt a specific three-dimensional geometry that is complementary to its target binding site. This compound (PubChem CID: 12878169) serves as an excellent model system for this guide.[1] It possesses a flexible seven-carbon chain with multiple rotatable bonds and two key functional groups: a primary amine and a terminal alkene. Each of these features contributes to a complex potential energy surface (PES) populated by numerous local minima, each representing a unique conformer.[2]
Identifying the most stable, low-energy conformers is a non-trivial task.[2] A molecule does not exist as a single static structure but as a dynamic ensemble of interconverting conformations. The properties we observe are an average, weighted by the population of each conformer according to the Boltzmann distribution. Therefore, a comprehensive understanding requires not just identifying the global minimum energy structure, but characterizing all significantly populated conformers. This guide outlines a computationally efficient and scientifically rigorous workflow to achieve this.
Theoretical Foundations: A Hybrid Approach
A brute-force quantum mechanical (QM) search of the entire conformational space of a molecule like this compound is computationally prohibitive. To overcome this, we employ a multi-level strategy that leverages the strengths of different theoretical models.
-
Molecular Mechanics (MM): MM methods treat molecules as a collection of atoms held together by springs (bonds). The energy of a conformation is calculated using a set of classical potential energy functions known as a force field.[3] Force fields are parameterized against experimental data and/or high-level QM calculations to describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).[4] Their computational efficiency makes them ideal for rapidly exploring the vast conformational space of flexible molecules.[5]
-
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a much more accurate description of electronic structure by solving an approximation of the Schrödinger equation.[6] DFT calculates the energy of a system based on its electron density, offering a more fundamental and transferable approach than MM.[6][7] However, this accuracy comes at a significantly higher computational cost, making DFT suitable for refining the energies and geometries of a smaller, pre-selected set of promising conformers identified by MM.
This hierarchical approach, starting with a broad, low-cost search and iteratively refining a smaller subset of candidates with higher-level theory, is a cornerstone of modern computational chemistry best practices.[8]
The Computational Workflow: A Validated Protocol
This section details the step-by-step methodology for the conformational analysis of this compound. The entire workflow is visualized in the diagram below.
Caption: A multi-step workflow for efficient and accurate conformational analysis.
Step 1: Initial 3D Structure Generation
The starting point is the 2D chemical structure of this compound (SMILES: C=CCCCCCCN).[1] This is converted into an initial 3D geometry using a molecular editor or generation tool. Software such as Avogadro or the 2D-to-3D conversion utilities in computational packages can be used for this purpose. It is not critical for this initial structure to be a low-energy conformer, as the subsequent search will explore the potential energy surface.
Step 2: Molecular Mechanics (MM) Conformational Search
This is the core exploration phase. The goal is to generate a diverse set of conformations covering all accessible regions of the potential energy surface.
Protocol:
-
Select a Force Field: The choice of force field is critical. For a novel organic molecule, the General AMBER Force Field (GAFF) or the Merck Molecular Force Field (MMFF94) are excellent starting points due to their broad parameterization for organic molecules.[9][10]
-
Perform the Search: Employ a stochastic or systematic search algorithm.
-
Stochastic Methods (e.g., Monte Carlo Multiple Minimum - MCMM): This involves randomly changing torsion angles and accepting or rejecting the new conformation based on an energy criterion.[11] This is highly effective for flexible, acyclic molecules.
-
Systematic Search: This method rotates each specified bond by a defined increment.[12] While thorough, it can become computationally expensive as the number of rotatable bonds increases (a phenomenon known as combinatorial explosion).
-
-
Energy Minimization: Each newly generated conformation should be subjected to a brief energy minimization using the chosen force field to relax it to the nearest local minimum.
-
Output: The result of this step is a large collection of unique conformers, each with an associated MM energy.
| Parameter | Recommended Value/Method | Rationale |
| Software | TINKER, MacroModel, CREST, RDKit | Provides robust and validated search algorithms.[2][5][11][13] |
| Force Field | GAFF, MMFF94s, OPLS-AA | Well-parameterized for general organic molecules and drug-like compounds.[9][10] |
| Search Algorithm | Monte Carlo Multiple Minimum (MCMM) | Efficiently samples the vast conformational space of flexible chains.[11] |
| Energy Cutoff | 10-15 kcal/mol above global min. | Excludes high-energy, irrelevant conformers from further analysis. |
Step 3: Clustering and Selection
The MM search often generates thousands of conformers, many of which are redundant. The goal of this step is to prune this set down to a manageable number of unique, low-energy structures for QM refinement.
Protocol:
-
Energy Windowing: Discard all conformers with an MM energy significantly higher than the identified global minimum (e.g., >10 kcal/mol). These structures are thermodynamically inaccessible at room temperature and will not contribute to the Boltzmann population.
-
Geometric Clustering: Group the remaining conformers based on structural similarity. A common method is to calculate the root-mean-square deviation (RMSD) of atom positions between all pairs of conformers. Structures with an RMSD below a certain threshold (e.g., 0.5 - 1.0 Å) are considered to belong to the same conformational family.
-
Selection: From each cluster, select the conformer with the lowest MM energy as the representative for that family. This yields a smaller, diverse set of low-energy candidate structures.
Step 4: Quantum Mechanical (DFT) Geometry Optimization
Each representative conformer from the clustering step is now subjected to a full geometry optimization at a reliable DFT level of theory. This refines the molecular structure, correcting for the inherent approximations of the MM force field.
Protocol:
-
Choose a Functional and Basis Set: This is a critical decision that balances accuracy and computational cost. For conformational energies of flexible molecules where intramolecular non-covalent interactions (e.g., dispersion forces) are important, a dispersion-corrected functional is highly recommended.[14][15][16]
-
Perform Optimization: Run a geometry optimization for each conformer. The calculation is complete when the forces on the atoms and the energy change between steps fall below predefined convergence criteria.
-
Verify Minima: It is good practice to perform a vibrational frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.
| Parameter | Recommended Value/Method | Rationale |
| Software | Gaussian, Q-Chem, ORCA | Industry-standard quantum chemistry packages. |
| Functional | B3LYP-D3(BJ) , ωB97X-D | These functionals include empirical dispersion corrections, which are crucial for accurately modeling the weak intramolecular interactions that govern conformation.[14][15] |
| Basis Set | 6-31G(d,p) or 6-31+G(d,p) | A Pople-style split-valence basis set with polarization functions is a good starting point, providing a reasonable balance of accuracy and cost.[17][18] Adding diffuse functions (+) can be important for systems with lone pairs, like amines.[19] |
| Solvation | IEFPCM or SMD (optional) | To model the system in a specific solvent, an implicit solvent model can be included. This can alter the conformational preferences. |
Step 5: Final Energy Calculation and Population Analysis
While the geometries from Step 4 are reliable, more accurate relative energies can often be obtained by performing a final single-point energy calculation with a larger basis set. This is based on the principle that energies converge more slowly with respect to basis set size than geometries do.
Protocol:
-
Single-Point Energy Calculation: Using the optimized geometries from Step 4, perform a single-point energy calculation (without re-optimizing) using the same functional but with a larger basis set (e.g., 6-311+G(2d,p) or a correlation-consistent basis set like cc-pVTZ).[19]
-
Calculate Relative Energies (ΔE): For each conformer, subtract the energy of the global minimum (the lowest energy conformer) from its own energy.
-
Calculate Boltzmann Population: The probability (Pᵢ) of finding the molecule in conformation i at a given temperature (T) is calculated using the Boltzmann distribution equation: Pᵢ = (e^(-ΔEᵢ/RT)) / (Σ e^(-ΔEⱼ/RT)) Where R is the gas constant and the sum in the denominator is over all conformers (j).
Visualization and Data Interpretation
The final output is not a single structure, but an ensemble of low-energy conformers and their predicted populations. This data should be presented clearly for analysis.
Caption: DFT refinement can re-order the relative stability of conformers found by MM.
Table of Final Results (Illustrative)
| Conformer ID | ΔE (DFT, kcal/mol) | Boltzmann Population (%) at 298 K | Key Dihedral Angle (C4-C5-C6-C7) |
| Conf-01 | 0.00 | 45.1% | 178.5° (anti) |
| Conf-02 | 0.25 | 30.2% | -65.2° (gauche) |
| Conf-03 | 0.28 | 24.7% | 68.1° (gauche) |
| ... | ... | ... | ... |
This table allows for easy comparison of the most stable structures. The key dihedral angles that define the overall shape can be used to describe and differentiate the conformers. Visual inspection of the 3D structures is crucial for understanding the intramolecular interactions (e.g., hydrogen bonds, steric clashes) that lead to the observed energy differences.
Conclusion
This guide has detailed a comprehensive and robust computational workflow for the conformational analysis of the flexible molecule this compound. By strategically combining the strengths of molecular mechanics and density functional theory, it is possible to efficiently navigate a vast conformational space and obtain a chemically accurate picture of the low-energy ensemble. The principles and protocols described herein are not limited to this specific molecule but represent a general framework applicable to a wide range of flexible systems in chemical research and development. An accurate understanding of the conformational landscape is the foundational first step toward predicting molecular properties, designing novel therapeutics, and engineering new materials.
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Organic Chemistry with Victor. (2024). Hydrolysis of Imines and Enamines Explained . YouTube. [Link]
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Methodological & Application
The Versatile Synthon: Harnessing 7-Octen-1-amine in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 7-Octen-1-amine, a seemingly simple eight-carbon chain, emerges as a powerful and versatile building block for the synthesis of a diverse array of nitrogen-containing compounds. Its unique bifunctional nature, possessing a terminal alkene and a primary amine, offers two orthogonal reactive sites. This duality allows for a wide range of chemical transformations, making it an invaluable precursor in the synthesis of key structural motifs found in pharmaceuticals, natural products, and advanced materials. This guide provides an in-depth exploration of the applications of 7-octen-1-amine, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Applications of 7-Octen-1-amine
The strategic placement of the amino and vinyl groups in 7-octen-1-amine allows for its participation in a variety of powerful synthetic transformations. These include the formation of N-heterocycles through intramolecular cyclization, serving as a backbone for the synthesis of alkaloids and other natural products, and engaging in multicomponent reactions to rapidly build molecular complexity.
Synthesis of Substituted Pyrrolidines via Intramolecular Cyclization
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The intramolecular cyclization of 7-octen-1-amine derivatives provides a direct and efficient route to substituted pyrrolidines. This strategy often involves an initial N-functionalization followed by a cyclization event targeting the terminal double bond.
A common approach is the intramolecular hydroamination, where the amine moiety adds across the alkene.[2][3] This can be achieved through various catalytic systems, including those based on alkali metals, alkaline earth metals, rare earth metals, and transition metals.[4] The reaction proceeds via the formation of a metal-amido species, which then undergoes nucleophilic attack on the tethered alkene.[4]
Alternatively, a tandem approach involving the in-situ formation of an imine followed by an intramolecular cyclization can be employed to access diverse pyrrolidine structures.[5]
Workflow for Pyrrolidine Synthesis from 7-Octen-1-amine
Caption: Synthesis of substituted pyrrolidines.
Protocol 1: Synthesis of N-Benzyl-2-propylpyrrolidine via Reductive Amination and Intramolecular Hydroamination
This protocol exemplifies the synthesis of a substituted pyrrolidine from 7-octen-1-amine. The first step involves the formation of an imine with benzaldehyde, which is then subjected to an intramolecular hydroamination.
Materials:
-
7-Octen-1-amine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Anhydrous Toluene
-
Magnesium Sulfate (anhydrous)
-
Catalyst (e.g., a lanthanide-based catalyst)[6]
-
Sodium borohydride (for optional reduction step)
-
Methanol
-
Standard glassware for inert atmosphere reactions
-
TLC plates, solvents for chromatography
Procedure:
-
Imine Formation: To a solution of 7-octen-1-amine (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add benzaldehyde (1.0 mmol). Add anhydrous magnesium sulfate (2.0 g) and stir the mixture at room temperature for 4 hours. Monitor the reaction by TLC.
-
Intramolecular Hydroamination: To the crude imine solution, add the hydroamination catalyst (e.g., 5 mol% of a suitable lanthanide catalyst). Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter off the magnesium sulfate and catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-2-propylpyrrolidine.
For Reductive Amination (Alternative to direct hydroamination of the imine):
-
After imine formation, cool the reaction mixture to 0 °C.
-
Slowly add sodium borohydride (1.5 eq) in portions.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction carefully with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting secondary amine can then be subjected to intramolecular hydroamination as described above.
Data Summary:
| Step | Reactants | Key Conditions | Product |
| 1 | 7-Octen-1-amine, Benzaldehyde | Anhydrous Toluene, MgSO4, RT | N-benzylideneoct-7-en-1-amine |
| 2 | N-benzylidenethis compound | Lanthanide catalyst, 80-100 °C | N-benzyl-2-propylpyrrolidine |
N-Acylation: Gateway to Amide-Containing Scaffolds
N-acylation is a fundamental transformation that converts the primary amine of 7-octen-1-amine into a stable amide linkage.[7] This reaction is crucial for introducing a variety of functional groups and for protecting the amine during subsequent transformations on the alkene moiety. The resulting N-acyl-7-octen-1-amines are valuable intermediates in the synthesis of natural products and pharmaceuticals.[8]
A widely used and efficient method for N-acylation is the mixed anhydride procedure, which offers high yields and is compatible with a broad range of carboxylic acids.[9]
Reaction Scheme for N-Acylation
Caption: N-Acylation via the mixed anhydride method.
Protocol 2: N-Acylation of 7-Octen-1-amine with Benzoic Acid
This protocol details the N-acylation of 7-octen-1-amine using benzoic acid via the mixed anhydride method.
Materials:
-
Benzoic acid (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (1.2 eq)
-
Isobutyl chloroformate (1.1 eq)
-
7-Octen-1-amine (1.0 eq)
-
1 M HCl, saturated aqueous NaHCO₃ solution, brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
Carboxylic Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.1 mmol) in anhydrous DCM (10 mL). Cool the solution to -15 °C in an ice-salt bath.
-
Base Addition: Add triethylamine (1.2 mmol) dropwise to the stirred solution, maintaining the temperature below 0 °C.
-
Mixed Anhydride Formation: Add isobutyl chloroformate (1.1 mmol) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 0 °C. Stir the resulting mixture for an additional 30 minutes at the same temperature.
-
Amine Addition: In a separate flask, dissolve 7-octen-1-amine (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture, again keeping the internal temperature below 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain N-benzoyl-7-octen-1-amine.
Expected Outcome:
| Substrate | Acylating Agent | Method | Typical Yield |
| 7-Octen-1-amine | Benzoic Acid | Mixed Anhydride | >90% |
| 7-Octen-1-amine | Acetic Anhydride | Standard Acylation | >95% |
A Building Block for Alkaloid and Natural Product Synthesis
The carbon skeleton and functional groups of 7-octen-1-amine make it an attractive starting material for the total synthesis of various natural products, particularly alkaloids.[10][11] Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms.[11] The amino group of 7-octen-1-amine can be incorporated into the heterocyclic core of many alkaloids, while the terminal alkene provides a handle for further elaboration of the carbon framework.
For instance, derivatives of 7-octen-1-amine can be envisioned as precursors for the synthesis of indolizidine and quinolizidine alkaloids through intramolecular cyclization strategies, such as aza-Prins cyclizations or ring-closing metathesis after appropriate functionalization. The synthesis of such complex molecules often involves a series of carefully orchestrated steps where the reactivity of both the amine and the alkene is strategically exploited.[12]
Conceptual Synthetic Pathway to a Bicyclic Alkaloid Core
Caption: Conceptual pathway to a bicyclic alkaloid.
Participation in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in drug discovery and organic synthesis, allowing for the rapid construction of complex molecules in a single step from three or more starting materials.[13][14] Primary amines are common components in many MCRs, such as the Ugi and Mannich reactions.[13] 7-Octen-1-amine, with its primary amino group, can readily participate in these reactions.
The key advantage of using 7-octen-1-amine in MCRs is the retention of the terminal alkene in the product. This allows for post-MCR modifications, such as cross-coupling reactions, metathesis, or hydroboration-oxidation, to further diversify the molecular scaffold. This strategy is highly valuable in the generation of compound libraries for drug discovery.[14]
General Scheme of a Ugi Reaction with 7-Octen-1-amine
Caption: Ugi four-component reaction.
Protocol 3: Ugi Four-Component Reaction Employing 7-Octen-1-amine
This protocol provides a general procedure for a Ugi reaction involving 7-octen-1-amine.
Materials:
-
Aldehyde (e.g., isobutyraldehyde) (1.0 eq)
-
7-Octen-1-amine (1.0 eq)
-
Carboxylic acid (e.g., benzoic acid) (1.0 eq)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)
-
Methanol
-
Standard glassware
Procedure:
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) in methanol (5 mL), add 7-octen-1-amine (1.0 mmol) and stir for 10 minutes at room temperature.
-
Addition of Components: Add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired Ugi product.
Data Summary:
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product Class |
| Isobutyraldehyde | 7-Octen-1-amine | Benzoic Acid | t-Butyl Isocyanide | α-Acylamino Amide |
Safety and Handling
7-Octen-1-amine is a chemical that should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
7-Octen-1-amine is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of transformations, providing access to important nitrogen-containing heterocycles, complex natural product scaffolds, and diverse molecular libraries through multicomponent reactions. The protocols and applications outlined in this guide serve as a starting point for researchers to explore the full synthetic potential of this remarkable synthon.
References
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Wikipedia. Hydroamination. Available at: [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]
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Chemistry LibreTexts. Hydroamination Reactions of Alkenes. Available at: [Link]
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Chemistry LibreTexts. Hydroamination. Available at: [Link]
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Organic Chemistry Portal. Synthesis of N-Heterocycles. Available at: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. The Synthesis and Application of 7-Octyn-1-ol in Organic Chemistry. Available at: [Link]
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Application Notes and Protocols: Synthesis of Substituted Piperidines from 7-Octen-1-amine
Introduction
The piperidine scaffold is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds. Its prevalence in medicinal chemistry underscores the continuous need for robust and efficient synthetic methodologies for the construction of substituted piperidine derivatives. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of substituted piperidines commencing from the readily accessible starting material, 7-octen-1-amine.
We will explore two primary synthetic strategies:
-
Direct Intramolecular Hydroamination: A direct, atom-economical approach to synthesize 2-methylpiperidine through the cyclization of 7-octen-1-amine.
-
Tandem Isomerization-Hydroamination: An advanced strategy that leverages in-situ olefin isomerization to access a broader range of substituted piperidines from the same starting material.
This document provides not only step-by-step protocols but also delves into the mechanistic underpinnings of these transformations, offering insights into catalyst selection and reaction optimization. All protocols are designed to be self-validating, with clear characterization data provided for the expected products.
Part 1: Direct Intramolecular Hydroamination of 7-Octen-1-amine
The most direct route to a substituted piperidine from 7-octen-1-amine is via an intramolecular hydroamination reaction. This process involves the addition of the amine's N-H bond across the pendant alkene's C=C bond, leading to the formation of a new C-N bond and the piperidine ring. The cyclization of 7-octen-1-amine specifically yields 2-methylpiperidine.
Mechanistic Rationale and Catalyst Selection
The intramolecular hydroamination of unactivated alkenes, such as the one present in 7-octen-1-amine, is not a spontaneous process and requires a catalyst to overcome the kinetic barrier.[1] A variety of catalytic systems have been developed for this transformation, primarily based on alkali metals, alkaline earth metals, rare earth metals, and late transition metals.[2]
For this application, we will focus on a copper(I)-catalyzed system. Copper catalysts are attractive due to their lower cost and toxicity compared to heavier transition metals like rhodium or palladium. The proposed catalytic cycle for the copper-catalyzed intramolecular hydroamination is depicted below.[3]
Caption: Proposed catalytic cycle for the copper-catalyzed intramolecular hydroamination of 7-octen-1-amine.
The cycle is initiated by the reaction of the copper(I) catalyst with 7-octen-1-amine to form a copper-amide intermediate. This is followed by intramolecular coordination of the alkene to the copper center. The key C-N bond-forming step is a migratory insertion of the alkene into the copper-nitrogen bond. Finally, protonolysis of the resulting copper-alkyl species releases the 2-methylpiperidine product and regenerates the active catalyst.[3]
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Methylpiperidine
This protocol is adapted from a general method for the copper-catalyzed intramolecular hydroamination of aminoalkenes.[3]
Materials:
-
7-Octen-1-amine (97%, Sigma-Aldrich)
-
Copper(I) tert-butoxide (Cu(OtBu)) (98%, Strem Chemicals)
-
Xantphos (98%, Strem Chemicals)
-
Toluene (anhydrous, ≥99.8%, Sigma-Aldrich)
-
Argon (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Preparation: In a glovebox, to a Schlenk flask charged with a magnetic stir bar, add copper(I) tert-butoxide (0.05 mmol, 1.0 equiv) and Xantphos (0.055 mmol, 1.1 equiv).
-
Add anhydrous toluene (5 mL) to the flask.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: To a separate Schlenk flask, add 7-octen-1-amine (1.0 mmol, 1.0 equiv).
-
Dissolve the 7-octen-1-amine in anhydrous toluene (5 mL).
-
Reaction Execution: Using a syringe, transfer the prepared catalyst solution to the flask containing the 7-octen-1-amine solution under an argon atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford 2-methylpiperidine.
-
Characterization of 2-Methylpiperidine
The identity and purity of the synthesized 2-methylpiperidine should be confirmed by spectroscopic methods.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃N | [2] |
| Molecular Weight | 99.17 g/mol | [2] |
| Appearance | Colorless to yellow liquid | [4] |
| Boiling Point | 117-119 °C | [2] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 2.85-2.75 (m, 1H), 2.65-2.55 (m, 1H), 2.45-2.35 (m, 1H), 1.80-1.20 (m, 6H), 1.05 (d, J = 6.2 Hz, 3H) | [3][5] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 53.5, 47.2, 35.8, 26.5, 25.0, 22.1 | [2] |
| Mass Spectrum (EI) | m/z (%): 99 (M⁺, 15), 84 (100), 56 (35), 42 (25) | [6] |
Part 2: Tandem Isomerization-Hydroamination
A more advanced and versatile approach to synthesizing a variety of substituted piperidines from 7-octen-1-amine is through a tandem isomerization-hydroamination strategy. This method involves the initial isomerization of the terminal double bond of 7-octen-1-amine to internal positions along the carbon chain, followed by intramolecular hydroamination of the newly formed internal alkenes. This allows for the formation of different piperidine isomers that are not accessible through direct cyclization.
Mechanistic Rationale and Catalyst Selection
This tandem process requires a catalyst that can efficiently promote both olefin isomerization and hydroamination. Silver catalysts, such as silver triflate (AgOTf), have been shown to be effective for this type of transformation.
The proposed mechanism involves two key stages:
-
Isomerization: The silver catalyst facilitates the migration of the double bond along the alkyl chain through a series of hydrometalation and β-hydride elimination steps. This creates a mixture of alkene isomers.
-
Hydroamination: The same silver catalyst then promotes the intramolecular hydroamination of the various alkene isomers, leading to the formation of a mixture of substituted piperidines. The regioselectivity of the hydroamination step will be influenced by the stability of the resulting piperidine ring and any steric or electronic factors of the intermediate alkene.
Caption: Workflow for the tandem isomerization-hydroamination of 7-octen-1-amine.
Experimental Protocol: Silver-Catalyzed Tandem Isomerization-Hydroamination
This protocol is based on a general procedure for silver-catalyzed tandem olefin isomerization/intramolecular hydroamination.
Materials:
-
7-Octen-1-amine (97%, Sigma-Aldrich)
-
Silver triflate (AgOTf) (99%, Sigma-Aldrich)
-
1,2-Dichloroethane (DCE) (anhydrous, ≥99.8%, Sigma-Aldrich)
-
Argon (high purity)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a sealed tube, add 7-octen-1-amine (1.0 mmol, 1.0 equiv) and silver triflate (0.1 mmol, 10 mol%).
-
Add anhydrous 1,2-dichloroethane (5 mL) to the tube.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80 °C for 48 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Analyze the crude product mixture by GC-MS to determine the isomeric distribution of the substituted piperidines.
-
Purify the major isomers by column chromatography on silica gel.
-
Expected Products and Characterization
The tandem reaction is expected to yield a mixture of substituted piperidines. The major products will likely be 2,3-, 2,4-, and 2,5-disubstituted piperidines, depending on the relative rates of isomerization and cyclization. The exact product distribution will need to be determined experimentally. Characterization will involve separation of the isomers followed by individual spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).
Conclusion
This application note has detailed two effective strategies for the synthesis of substituted piperidines from 7-octen-1-amine. The direct copper-catalyzed intramolecular hydroamination provides a straightforward and atom-economical route to 2-methylpiperidine. For access to a wider range of piperidine derivatives, the silver-catalyzed tandem isomerization-hydroamination offers a powerful, albeit less selective, approach.
The choice of method will depend on the specific synthetic goals of the researcher. Both protocols provided are robust and can be adapted for the synthesis of other cyclic amines from appropriate aminoalkene precursors. Careful analysis of the reaction outcomes and thorough characterization of the products are essential for successful implementation of these methodologies in a research and development setting.
References
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PubChem. (n.d.). 2-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Hong, S., & Marks, T. J. (2004). Highly Enantioselective Zirconium-Catalyzed Cyclization of Aminoalkenes. Journal of the American Chemical Society, 126(32), 9990–9991. [Link]
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MDPI. (2023). Intramolecular Cyclization. Encyclopedia. Retrieved from [Link]
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Lewis, J. C., & Arnold, F. H. (2023). Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Journal of the American Chemical Society, 145(1), 389–396. [Link]
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SpectraBase. (n.d.). 2-Methylpiperidine. Wiley. Retrieved from [Link]
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NIST. (n.d.). 2-Methylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]
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Li, Z., & Brouwer, C., & He, C. (2008). Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. Nature Communications, 5, 3430. [Link]
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NIST. (n.d.). Infrared Spectrum of 2-Methylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]
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Wang, Y., et al. (2018). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Chemical Communications, 54(76), 10706-10709. [Link]
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ResearchGate. (n.d.). Cu(I)-catalyzed intramolecular hydroamination of aminoalkene. Retrieved from [Link]
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ResearchGate. (n.d.). Simple Tandem Olefin Isomerization/Intramolecular Hydroamination of Alkenyl Amines with Various Allylic Tethers. Retrieved from [Link]
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Buchwald, S. L., & Miller, S. J. (2013). Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes. Journal of the American Chemical Society, 135(4), 1262–1265. [Link]
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Hartwig, J. F., & Shaughnessy, K. H. (2021). Remote Hydroamination of Disubstituted Alkenes by a Combination of Isomerization and Regioselective N–H Addition. Journal of the American Chemical Society, 143(49), 20785–20792. [Link]
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Buchwald, S. L., & Schmalz, H.-G. (2015). Mechanistic Studies Lead to Dramatically Improved Reaction Conditions for the Cu-Catalyzed Asymmetric Hydroamination of Olefins. Angewandte Chemie International Edition, 54(46), 13692-13696. [Link]
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The Good Scents Company. (n.d.). 2-methyl piperidine. Retrieved from [Link]
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Engle, K. M., & Yu, J.-Q. (2021). Copper-Catalyzed Dearomative 1,2-Hydroamination. Journal of the American Chemical Society, 143(30), 11466–11472. [Link]
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ResearchGate. (2012). Study of 2-(piperidine-1-ylmethyl)cyclohexanamine Structure Synthesis Based on Oxime Protected Compounds in Mannich Mechanism. Retrieved from [Link]
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Hoveyda, A. H., & Toste, F. D. (2022). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. eScholarship, University of California. [Link]
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Chemistry LibreTexts. (2023). Hydroamination Reactions of Alkenes. Retrieved from [Link]
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Application Note: 7-Octen-1-amine as a Versatile Building Block in the Synthesis of Novel Quinoline-Based Pharmaceutical Intermediates
Introduction
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified is of paramount importance for the discovery of new therapeutic agents.[1] Amines, in particular, are foundational building blocks, with a significant percentage of pharmaceuticals containing at least one amine functionality.[2] Among the vast array of available amines, bifunctional molecules that possess both an amine and a reactive handle for further chemical modification are highly valuable. 7-Octen-1-amine, with its primary amine and terminal alkene, represents an underutilized yet highly versatile starting material for the construction of complex pharmaceutical intermediates. This application note provides a detailed protocol and scientific rationale for the utilization of 7-octen-1-amine in the synthesis of a novel quinoline-based scaffold, a core heterocyclic motif in numerous approved drugs, including antimalarials.[3][4]
Scientific Rationale: The Strategic Value of 7-Octen-1-amine
The unique structure of 7-octen-1-amine offers a dual-pronged approach to molecular complexity. The primary amine serves as a nucleophile and a key component in classic cyclization reactions for the formation of nitrogen-containing heterocycles.[5] The terminal alkene, on the other hand, provides a site for a wide range of subsequent chemical transformations, such as oxidation, reduction, halogenation, or metathesis, allowing for the introduction of diverse functional groups late in the synthetic sequence. This strategy of late-stage functionalization is highly desirable in drug discovery as it enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
This application note will focus on a robust and scalable synthesis of a 2-(hex-5-en-1-yl)quinoline intermediate, leveraging the Doebner-von Miller reaction, a classic and reliable method for quinoline synthesis from primary amines.[6]
Experimental Section: Synthesis of 2-(Hex-5-en-1-yl)quinoline
The overall synthetic workflow is depicted below. The process begins with the synthesis of the quinoline core via a Doebner-von Miller reaction between 7-octen-1-amine and crotonaldehyde, followed by purification of the resulting intermediate.
Caption: Overall workflow for the synthesis of the quinoline intermediate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier |
| 7-Octen-1-amine | C₈H₁₇N | 127.23 | 82223-49-2 | Commercial Source |
| Crotonaldehyde | C₄H₆O | 70.09 | 4170-30-3 | Commercial Source |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Commercial Source |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 98-95-3 | Commercial Source |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Commercial Source |
| Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | 144-55-8 | Commercial Source |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Commercial Source |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | 7631-86-9 | Commercial Source |
Protocol 1: Synthesis of 2-(Hex-5-en-1-yl)quinoline
This protocol is based on the well-established Doebner-von Miller reaction conditions, adapted for the specific substrates.[6]
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 7-octen-1-amine (12.7 g, 0.1 mol) and nitrobenzene (12.3 g, 0.1 mol).
-
Causality Note: Nitrobenzene acts as a mild oxidizing agent to facilitate the final aromatization to the quinoline ring.
-
-
Acidification: Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (20 mL) through the dropping funnel with vigorous stirring.
-
Addition of Aldehyde: After the initial exotherm subsides, add crotonaldehyde (14.0 g, 0.2 mol) dropwise over 30 minutes, maintaining the temperature below 20 °C.
-
Causality Note: The Doebner-von Miller reaction proceeds via a Michael addition of the amine to the α,β-unsaturated aldehyde, followed by cyclization and dehydration. The slow addition of crotonaldehyde controls the exothermic reaction.
-
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 100 °C and maintain it at this temperature for 4 hours. The mixture will darken significantly.
-
Work-up: a. Cool the reaction mixture to room temperature and slowly pour it into 200 mL of ice-water. b. Make the solution alkaline (pH > 10) by the slow addition of 40% aqueous sodium hydroxide solution. This will precipitate the crude product and unreacted starting materials. c. Extract the aqueous layer with dichloromethane (3 x 100 mL). d. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (100 mL) and then with brine (100 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: a. The crude product is purified by column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate). c. Combine the fractions containing the desired product (monitored by TLC) and evaporate the solvent to yield 2-(hex-5-en-1-yl)quinoline as a pale yellow oil.
Expected Results
| Product | Theoretical Yield (g) | Typical Isolated Yield (%) | Physical Appearance |
| 2-(Hex-5-en-1-yl)quinoline | 21.1 | 45-55% | Pale yellow oil |
Characterization
The structure of the synthesized intermediate should be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the quinoline core protons (δ 7.2-8.1 ppm), the terminal vinyl protons of the hexenyl chain (δ 4.9-5.1 and 5.7-5.9 ppm), and the aliphatic protons of the hexenyl chain (δ 1.5-3.0 ppm).
-
¹³C NMR (100 MHz, CDCl₃): Resonances for the quinoline carbons (δ 120-160 ppm) and the aliphatic and alkene carbons of the side chain.
-
Mass Spectrometry (ESI+): [M+H]⁺ peak at m/z = 212.14.
Further Synthetic Utility and Applications
The synthesized 2-(hex-5-en-1-yl)quinoline is a valuable intermediate for the development of a library of potential drug candidates. The terminal alkene can be readily functionalized as illustrated in the following diagram.
Caption: Potential downstream functionalization of the alkene moiety.
These transformations open up avenues to introduce polar functional groups, which can significantly impact the pharmacokinetic and pharmacodynamic properties of the final compounds. For instance, the resulting diols and epoxides can be further derivatized to form ethers, esters, and amino alcohols, which are common motifs in bioactive molecules. The aldehyde from oxidative cleavage can be used in reductive amination reactions to introduce new amine functionalities.[7]
Conclusion
This application note demonstrates the utility of 7-octen-1-amine as a strategic starting material for the synthesis of a versatile quinoline-based pharmaceutical intermediate. The presented protocol for the Doebner-von Miller reaction is robust and provides a good yield of the desired product. The dual functionality of 7-octen-1-amine allows for the initial construction of a core heterocyclic scaffold followed by late-stage diversification, a highly efficient strategy in modern drug discovery. Researchers in pharmaceutical development are encouraged to explore the potential of this and other bifunctional building blocks to accelerate their research programs.
References
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Kavthe, R. D., Kincaid, J. R. A., & Lipshutz, B. H. (2022). An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. ACS Sustainable Chemistry & Engineering, 10(50), 16896–16902. [Link][3][8][9]
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Okayama University. (2013). Synthesis of novel anti malarial agents. [Link]
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Bartow, E., & McCollum, E. V. (Year). Synthesis of derivatives of quinoline. Journal of the American Chemical Society. (Specific citation details not fully available in search results)[4]
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Rowlands, G. J., Severinsen, R. J., Buchanan, J. K., Shaffer, K. J., Jameson, H. T., Thennakoon, N., Leito, I., Lõkov, M., Kütt, A., Vianello, R., Despotović, I., Radić, N., & Plieger, P. G. (2020). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. Journal of Organic Chemistry, 85(17), 11297-11308. [Link][10]
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Severinsen, R. J. (Year). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. (Thesis, specific citation details not fully available in search results)[11]
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ResearchGate. (n.d.). General strategies for the synthesis of quinoline derivatives. [Link][12]
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IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives using various name reactions: An overview. [Link][6]
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Ramon, R., & Yus, M. (2015). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 8(4), 743-789. [Link][13][14]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. [Link][5]
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McMurry, J. (2018). Amines and Heterocycles. (Textbook chapter, specific publication details not fully available in search results)[2]
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Green Chemistry Teaching and Learning Community. (2025). Amines in Pharmaceutical Synthesis. [Link][7]
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Application Notes and Protocols for 7-Octen-1-amine in Agrochemical Development
Introduction: Unlocking the Potential of an Unsaturated Aliphatic Amine
In the continuous search for novel and more effective agrochemical solutions, the exploration of versatile chemical scaffolds is paramount. 7-Octen-1-amine, a C8 aliphatic primary amine featuring a terminal double bond, represents a promising, yet underexplored, platform for the development of both active ingredients and advanced formulation adjuvants. Its unique bifunctional nature—a reactive primary amine group and a terminal alkene—offers a dual toolkit for synthetic chemists and formulation scientists.
Amines are foundational to many commercial agrochemicals, serving as key intermediates in the synthesis of active ingredients or as crucial components in formulation technology that enhance product efficacy.[1][2] The long alkyl chain of 7-Octen-1-amine suggests potential for fungicidal or herbicidal activity, as the lipophilic nature of such chains can facilitate interaction with and disruption of fungal cell membranes or plant cuticles.[3] Furthermore, long-chain amines are well-established as powerful adjuvants that improve the wetting, spreading, and penetration of pesticide sprays.[4][5][6]
This guide provides a technical framework for researchers and drug development professionals to investigate and harness the potential of 7-Octen-1-amine. It outlines protocols for its use as a synthetic building block for novel active ingredients and as a functional adjuvant in pesticide formulations. The methodologies are presented with a focus on the underlying scientific rationale, enabling researchers to adapt and innovate.
Physicochemical Properties of 7-Octen-1-amine
A thorough understanding of the molecule's properties is the foundation for its effective application.
| Property | Value | Source |
| CAS Number | 82223-49-2 | [7] |
| Molecular Formula | C₈H₁₇N | [7] |
| Molecular Weight | 127.23 g/mol | [7] |
| Structure | C=CCCCCCCN | [7] |
| Key Features | - Primary Amine Group- Terminal Alkene- C8 Alkyl Chain | Inferred from structure |
PART 1: 7-Octen-1-amine as a Synthetic Building Block for Novel Active Ingredients
The dual functionality of 7-Octen-1-amine makes it an attractive starting material for creating libraries of novel compounds for high-throughput screening. The primary amine can be readily derivatized, while the terminal alkene allows for a second, orthogonal set of chemical modifications. This approach enables a systematic exploration of the chemical space around the octenylamine scaffold to identify potent new active ingredients.
Conceptual Workflow for Active Ingredient Discovery
The following workflow illustrates a logical progression from initial synthesis to lead identification.
Caption: Workflow for discovering active ingredients from 7-Octen-1-amine.
Protocol 1.1: Synthesis of 7-Octen-1-amine via Reductive Amination
This protocol describes the synthesis of 7-Octen-1-amine from its aldehyde precursor, 7-octen-1-al. Reductive amination is a robust and widely used method for amine synthesis.
Rationale: This two-step, one-pot procedure first forms an imine by reacting the aldehyde with ammonia, which is then reduced in situ to the primary amine using a hydride reducing agent like sodium borohydride. Using ammonia directly favors the formation of the primary amine.
Materials:
-
7-octen-1-al
-
Ammonia (as a solution in methanol, e.g., 7N)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve 7-octen-1-al (1 eq.) in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of ammonia in methanol (e.g., 7N, 5-10 eq.) to the cooled aldehyde solution while stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours to ensure complete imine formation.
-
-
Reduction:
-
Cool the reaction mixture back down in an ice bath.
-
In a separate flask, prepare a solution of sodium borohydride (1.5-2 eq.) in methanol.
-
Add the NaBH₄ solution dropwise to the imine solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2). This protonates the amine and destroys excess borohydride.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Wash the remaining aqueous layer with diethyl ether to remove any unreacted aldehyde or other non-basic impurities. Discard the ether layer.
-
Basify the aqueous layer to pH >12 by carefully adding 1 M NaOH.
-
Extract the product (the free amine) into diethyl ether (3x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 7-Octen-1-amine.
-
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and GC-MS.
Protocol 1.2: Library Synthesis - N-Benzoylation of 7-Octen-1-amine
This protocol provides an example of derivatizing the amine group to create an amide, a common moiety in bioactive molecules.
Rationale: The Schotten-Baumann reaction is a classic method for acylating amines. It is performed under basic aqueous conditions, where the base neutralizes the HCl generated during the reaction, driving it to completion.
Materials:
-
7-Octen-1-amine
-
Benzoyl chloride
-
Sodium hydroxide (10% aqueous solution)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 7-Octen-1-amine (1 eq.) in DCM in a flask.
-
Add 10% NaOH solution (3 eq.).
-
Cool the biphasic mixture in an ice bath.
-
Add benzoyl chloride (1.1 eq.) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Separate the layers in a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the N-(oct-7-en-1-yl)benzamide.
-
Purify by column chromatography or recrystallization as needed.
Protocol 1.3: Primary Screening for Antifungal Activity
This protocol outlines a basic agar dilution method to screen newly synthesized derivatives for fungicidal or fungistatic activity.
Rationale: This method allows for the rapid assessment of a compound's ability to inhibit the growth of a target fungus at a fixed concentration. Visual assessment of mycelial growth provides a clear, qualitative (or semi-quantitative) endpoint.
Materials:
-
Pure culture of a target fungus (e.g., Botrytis cinerea, Fusarium graminearum)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Sterile cork borer or pipette tips for inoculation
Procedure:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to 45-50°C in a water bath.
-
Add the test compound solution to the molten agar to achieve a final desired concentration (e.g., 100 µg/mL). Ensure the final solvent concentration (e.g., DMSO) is consistent across all plates and does not exceed a level that inhibits fungal growth (typically <1%).
-
Pour the amended agar into sterile petri dishes and allow them to solidify. Prepare a solvent-only control plate.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the leading edge of an actively growing fungal culture.
-
Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony on the test and control plates after a set period (e.g., 3-5 days), or when the control colony has reached a significant size.
-
Calculate the percent inhibition using the formula: % Inhibition = [(Control Diameter - Treatment Diameter) / Control Diameter] * 100
PART 2: 7-Octen-1-amine as a Formulation Adjuvant
Beyond its potential as a precursor to active ingredients, the physicochemical properties of 7-Octen-1-amine make it a strong candidate for use as a non-active adjuvant. Its long, lipophilic alkyl chain combined with a hydrophilic amine headgroup gives it surfactant-like properties. Such molecules can significantly enhance the performance of pesticide formulations.[6]
Potential Roles as an Adjuvant:
-
Wetting Agent/Spreader: Reduces the surface tension of spray droplets, allowing them to spread more effectively over waxy leaf surfaces.
-
Penetrant: The lipophilic chain can help disrupt the plant cuticle, facilitating the uptake of the active ingredient.
-
Emulsifier: Can help stabilize oil-in-water emulsions (EW) or suspension concentrates (SC) containing oil-based components.
-
pH Buffer/Acidifier: The amine group can help modify the pH of the spray solution, which can be critical for the stability and uptake of certain herbicides.
Logical Framework for Adjuvant Evaluation
Caption: Evaluation process for 7-Octen-1-amine as a formulation adjuvant.
Protocol 2.1: Measurement of Surface Tension
This protocol determines the effect of 7-Octen-1-amine on the surface tension of an aqueous solution, a key indicator of its potential as a wetting agent.
Rationale: A significant reduction in surface tension indicates that the amine is acting as a surfactant, which is essential for improving spray droplet spreading on hydrophobic surfaces like leaves. The du Noüy ring method is a standard technique for this measurement.
Materials:
-
Tensiometer (with a platinum-iridium du Noüy ring)
-
Deionized water
-
7-Octen-1-amine
-
Beakers
Procedure:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Prepare a series of aqueous solutions of 7-Octen-1-amine at different concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v). Note: The amine may need to be neutralized with a small amount of acid (e.g., HCl) to form the more soluble ammonium salt for this test.
-
Measure the surface tension of deionized water as a control.
-
For each test concentration, pour the solution into a clean beaker and measure the surface tension using the du Noüy ring method. Ensure the ring is thoroughly cleaned and flamed between measurements.
-
Record the surface tension in mN/m.
-
Plot surface tension versus the logarithm of the concentration to observe the effect and identify the critical micelle concentration (CMC), if applicable.
Expected Outcome: A significant decrease in surface tension compared to water (approx. 72 mN/m) would confirm the surfactant properties of 7-Octen-1-amine.
| Concentration (% w/v) | Expected Surface Tension (mN/m) |
| 0 (Control - Water) | ~72 |
| 0.01 | 50 - 60 |
| 0.1 | 35 - 45 |
| 0.5 | < 35 |
Note: These are hypothetical values for illustrative purposes.
Protocol 2.2: Greenhouse Efficacy Trial with a Herbicide
This protocol evaluates whether adding 7-Octen-1-amine to a commercial herbicide formulation enhances its biological activity.
Rationale: An in-use test is the ultimate measure of an adjuvant's effectiveness. By comparing the performance of a herbicide with and without the test adjuvant against a target weed, its contribution to overall efficacy can be quantified.
Materials:
-
Target weed species grown in pots (e.g., velvetleaf, Abutilon theophrasti)
-
Commercial water-soluble herbicide (e.g., Glyphosate salt solution)
-
7-Octen-1-amine
-
Track sprayer or other calibrated spray equipment
-
Non-ionic surfactant (NIS) as a standard adjuvant control
Procedure:
-
Grow weeds to a consistent growth stage (e.g., 3-4 true leaves).
-
Prepare the following spray solutions:
-
Control 1: Water only.
-
Control 2: Herbicide at a sub-lethal rate (e.g., 1/2 or 1/4 of the recommended field rate) mixed in water. This is critical to be able to see enhancement effects.
-
Treatment 1: Herbicide at the sub-lethal rate + standard NIS at its recommended rate (e.g., 0.25% v/v).
-
Treatment 2: Herbicide at the sub-lethal rate + 7-Octen-1-amine at a test rate (e.g., 0.25% v/v).
-
-
Randomize the pots of weeds and apply the treatments using a calibrated sprayer to ensure uniform coverage.
-
Return the pots to the greenhouse and maintain under optimal growing conditions.
-
Visually assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale of 0 (no effect) to 100 (complete plant death).
-
At the final assessment, harvest the above-ground biomass for each pot, dry it in an oven, and weigh it to get a quantitative measure of efficacy (biomass reduction).
Data Analysis: Compare the visual ratings and biomass reduction for Treatment 2 (with 7-Octen-1-amine) against Control 2 (herbicide alone) and Treatment 1 (herbicide with standard adjuvant). A statistically significant increase in efficacy for Treatment 2 would validate its potential as an activator adjuvant.
Conclusion and Future Directions
7-Octen-1-amine presents a compelling scaffold for agrochemical innovation. Its utility as a synthetic intermediate allows for the creation of diverse molecular structures for screening as new active ingredients, particularly in the fungicide and herbicide space where lipophilic moieties are often beneficial. Concurrently, its inherent surfactant-like properties position it as a candidate for a high-performance adjuvant capable of enhancing the efficacy of existing products.
The protocols outlined in this guide provide a starting point for a systematic investigation into these applications. Future research should focus on expanding the library of derivatives to build comprehensive Structure-Activity Relationship (SAR) models, exploring the full range of its adjuvant capabilities with different classes of pesticides, and investigating its environmental fate and toxicological profile.
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Hu, W., et al. (2014). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Communications, 50(86), 13136-13139. [Link]
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PubChem. (n.d.). Oct-7-en-1-amine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Messeguer, A., et al. (2016). Polyoxyethylene Tallow Amine, a Glyphosate Formulation Adjuvant: Soil Adsorption Characteristics, Degradation Profile, and Occurrence on Selected Soils. Environmental Science & Technology, 50(11), 5781-9. [Link]
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Ouchi, S., et al. (2024). Molecular Design of Novel Herbicide and Insecticide Seed Compounds with Machine Learning. ACS Omega. [Link]
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Zhang, Y., et al. (2024). Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. Molecules, 29(4), 856. [Link]
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Tverezovskaya, O., et al. (2018). Structure–Activity Relationship of Phytotoxic Natural 10-Membered Lactones and Their Semisynthetic Derivatives. Molecules, 23(11), 2993. [Link]
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Application Notes and Protocols for the N-alkylation of 7-Octen-1-amine
Abstract
This technical guide provides detailed application notes and protocols for the N-alkylation of 7-octen-1-amine, a primary aliphatic amine featuring a terminal alkene. The presence of the olefinic bond necessitates careful selection of synthetic methodologies to ensure chemoselectivity and preserve the integrity of the carbon-carbon double bond. This document explores two primary, field-proven strategies: one-pot reductive amination and classical direct alkylation with alkyl halides. A third, modern approach using a "Borrowing Hydrogen" strategy is also discussed. For each method, we provide in-depth procedural details, mechanistic insights, and discuss the causality behind experimental choices. The protocols are designed for researchers, scientists, and drug development professionals seeking robust and reproducible methods for synthesizing secondary amines from this versatile building block.
Introduction: The Synthetic Challenge and Opportunity
The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal for the construction of secondary and tertiary amines that are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials. 7-Octen-1-amine presents a unique synthetic consideration due to its bifunctional nature: a nucleophilic primary amine and a terminal double bond. The primary challenge in its derivatization is to achieve selective N-alkylation without compromising the alkene functionality, which may be susceptible to reduction or isomerization under certain reaction conditions.
This guide focuses on methodologies that offer high chemoselectivity, providing a clear pathway to desired N-alkylated products while maintaining the valuable olefin handle for subsequent synthetic manipulations, such as cross-metathesis, hydroboration-oxidation, or polymerization.
Method 1: Reductive Amination (Reductive Alkylation)
Reductive amination is arguably the most versatile and controlled method for the N-alkylation of primary amines.[1] This one-pot procedure involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is immediately reduced in situ to the target secondary amine.[2] This approach elegantly circumvents the common problem of over-alkylation that plagues direct alkylation methods.[3]
Mechanistic Principle & Chemoselectivity
The reaction proceeds in two main stages within a single pot:
-
Imine Formation: The primary amine attacks the electrophilic carbonyl carbon to form a hemiaminal, which then dehydrates to yield an imine (or the corresponding iminium ion under acidic conditions).[2]
-
Reduction: A carefully selected reducing agent reduces the C=N double bond of the imine to a C-N single bond.
The key to success when working with 7-octen-1-amine is the choice of reducing agent. The reagent must be powerful enough to reduce the imine but selective enough to leave both the starting carbonyl and, critically, the terminal alkene untouched.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces iminium ions but is significantly less reactive towards aldehydes, ketones, and isolated alkenes.[4] Its use in solvents like dichloromethane (DCE) or tetrahydrofuran (THF) provides a robust system for this reaction.[5]
-
Sodium Cyanoborohydride (NaBH₃CN): Another excellent option, NaBH₃CN is particularly effective at reducing imines at a slightly acidic pH.[6] It is stable in methanol, offering a wider choice of solvents. However, it is toxic and liberates hydrogen cyanide under strong acidic conditions, requiring careful handling.[6]
-
Sodium Borohydride (NaBH₄): While a common reducing agent, NaBH₄ can also reduce the starting aldehyde or ketone.[5] Therefore, it is best used in a stepwise procedure where the imine is pre-formed before the reductant is added.[4]
-
Catalytic Hydrogenation (e.g., H₂/Pd/C): This method is generally not recommended for substrates like 7-octen-1-amine as most standard hydrogenation catalysts will readily reduce the terminal double bond in addition to the imine.[2]
Workflow for Reductive Amination
Caption: Workflow for one-pot reductive amination.
Detailed Experimental Protocol: Reductive Amination
This protocol describes the N-benzylation of 7-octen-1-amine with benzaldehyde as a representative example.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| 7-Octen-1-amine | 127.24 | 10.0 | 1.0 | 1.27 g |
| Benzaldehyde | 106.12 | 11.0 | 1.1 | 1.17 g (1.12 mL) |
| Sodium Triacetoxyborohydride | 211.94 | 15.0 | 1.5 | 3.18 g |
| 1,2-Dichloroethane (DCE), Anhydrous | - | - | - | 50 mL |
Procedure:
-
Reactant Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 7-octen-1-amine (1.27 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (50 mL). Stir until the amine is fully dissolved.
-
Imine Formation: Add benzaldehyde (1.17 g, 11.0 mmol) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirred solution in portions over 10-15 minutes. The reaction may be slightly exothermic.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the reaction for the disappearance of the starting amine/imine intermediate by TLC (Typical eluent: 10-20% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, slowly quench by adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient eluent, e.g., 5% to 20% ethyl acetate in hexanes) to yield the pure N-benzyl-7-octen-1-amine.
Method 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation with an alkyl halide is a classical SN2 reaction.[7] While straightforward, its primary drawback is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[3][8]
Mechanistic Principle & Selectivity Control
Caption: The challenge of over-alkylation in direct N-alkylation.
To favor selective mono-alkylation, several strategies can be employed:
-
Use of Excess Amine: Employing a large excess (3-10 equivalents) of 7-octen-1-amine ensures that the alkyl halide is more likely to encounter a molecule of the starting material rather than the secondary amine product. This is often practical only if the amine is inexpensive and readily available.
-
Slow Addition of Alkyl Halide: Adding the alkyl halide dropwise to the reaction mixture at a controlled temperature can help maintain a low concentration of the electrophile, reducing the rate of the second alkylation.
-
Choice of Base: A non-nucleophilic base (e.g., K₂CO₃, Et₃N) is required to neutralize the HX acid formed during the reaction.
Detailed Experimental Protocol: Direct Alkylation
This protocol describes the N-methylation of 7-octen-1-amine with methyl iodide as a representative example, using an excess of the primary amine to promote mono-alkylation.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| 7-Octen-1-amine | 127.24 | 30.0 | 3.0 | 3.82 g |
| Methyl Iodide (MeI) | 141.94 | 10.0 | 1.0 | 2.20 g (0.97 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 1.5 | 2.07 g |
| Acetonitrile (ACN), Anhydrous | - | - | - | 50 mL |
Procedure:
-
Reactant Setup: To a 250 mL round-bottom flask, add 7-octen-1-amine (3.82 g, 30.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and anhydrous acetonitrile (50 mL).
-
Addition of Alkyl Halide: Cool the stirred suspension to 0 °C using an ice bath. Add methyl iodide (2.20 g, 10.0 mmol) dropwise over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the consumption of methyl iodide by TLC or GC-MS, paying close attention to the relative ratio of secondary and tertiary amine products.
-
Work-up: Upon completion, filter off the inorganic salts and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) to remove any remaining salts and excess primary amine hydroiodide. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product will likely contain unreacted 7-octen-1-amine and the desired N-methyl-7-octen-1-amine. A careful flash column chromatography or distillation under reduced pressure may be required for purification. An alternative acid-base extraction can be effective for separating primary and secondary amines from non-basic impurities.[9]
Method 3: N-Alkylation with Alcohols via "Borrowing Hydrogen"
A more modern and sustainable approach is the N-alkylation of amines using alcohols as the alkylating agents, a process often termed the "Borrowing Hydrogen" or "Hydrogen Autotransfer" reaction.[10] This method is exceptionally atom-economical, producing only water as a byproduct.
Mechanistic Principle
This catalytic cycle typically involves a transition metal catalyst (e.g., based on Ruthenium or Iridium):
-
Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to the corresponding aldehyde or ketone.
-
Condensation: The newly formed carbonyl compound condenses with the amine to form an imine.
-
Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine and regenerating the active catalyst.
A key advantage is that this process can be chemoselective. Studies have shown that certain Ru-based catalysts can perform this transformation with unsaturated alcohols without reducing the C=C double bond, suggesting high compatibility with a substrate like 7-octen-1-amine.[10]
Caption: Catalytic cycle of "Borrowing Hydrogen" N-alkylation.
While highly effective, this method requires specialized metal catalysts and often elevated temperatures, which may not be as accessible as the reagents for the other methods described.[11]
Summary and Comparison of Methods
| Feature | Reductive Amination | Direct Alkylation | Borrowing Hydrogen |
| Selectivity | Excellent for mono-alkylation; avoids over-alkylation. | Poor; prone to over-alkylation, requires careful control. | Generally good for mono-alkylation. |
| Substrate Scope | Broad; requires an aldehyde or ketone partner. | Requires an alkyl halide (or sulfonate) partner. | Requires an alcohol partner. |
| Chemoselectivity | High; NaBH(OAc)₃ preserves the C=C bond. | Excellent; SN2 reaction does not affect the C=C bond. | Good; catalyst-dependent, but compatible systems exist.[10] |
| Key Reagents | Carbonyl, NaBH(OAc)₃ or NaBH₃CN. | Alkyl halide, non-nucleophilic base. | Alcohol, transition metal catalyst (e.g., Ru, Ir). |
| Byproducts | Borate salts, water. | Halide salts. | Water only. |
| Advantages | High control, reliable, one-pot. | Simple concept, readily available reagents. | Highly atom-economical, green. |
| Disadvantages | Requires stoichiometric reductant. | Poor selectivity, potential for complex mixtures. | Requires specific catalysts, may need higher temperatures. |
Conclusion
For the selective N-alkylation of 7-octen-1-amine, reductive amination using sodium triacetoxyborohydride is the most recommended method . It offers a superior balance of operational simplicity, high chemoselectivity for preserving the terminal alkene, and excellent control over the degree of alkylation. Direct alkylation remains a viable, albeit less controlled, alternative, particularly if a large excess of the starting amine can be used. The "Borrowing Hydrogen" methodology represents the cutting-edge in sustainable amine synthesis and should be considered when atom economy is a primary driver and the necessary catalytic systems are available. The choice of protocol will ultimately depend on the specific target molecule, scale of the reaction, and available laboratory resources.
References
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Wikipedia. (n.d.). Reductive amination. Retrieved January 17, 2026, from [Link]
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Wikipedia. (n.d.). Amine alkylation. Retrieved January 17, 2026, from [Link]
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Chemistry LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. Retrieved January 17, 2026, from [Link]
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University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved January 17, 2026, from [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Guin, A. K., Pal, S., Chakraborty, S., Chakraborty, S., & Paul, N. D. (2023). N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. The Journal of Organic Chemistry, 88(9), 5944–5961. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved January 17, 2026, from [Link]
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Gini, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved January 17, 2026, from [Link]
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Cyclization reactions involving the double bond of 7-Octen-1-amine
An Application Guide to the Synthesis of 2-Methylpiperidine via Cyclization of 7-Octen-1-amine
Authored by a Senior Application Scientist
Abstract
The piperidine structural motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The intramolecular cyclization of acyclic aminoalkenes represents one of the most atom-economical and elegant strategies for the synthesis of these valuable N-heterocycles. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the cyclization reactions involving the terminal double bond of 7-octen-1-amine to yield 2-methylpiperidine. We will delve into the mechanistic underpinnings of the primary synthetic routes, offer field-proven experimental protocols, and present comparative data to guide catalyst selection and reaction optimization.
Introduction: The Strategic Importance of 7-Octen-1-amine Cyclization
7-Octen-1-amine is an ideal substrate for investigating intramolecular cyclization strategies. Its flexible six-carbon chain is perfectly poised to undergo a 6-exo-trig cyclization, a kinetically favored pathway, to form a stable six-membered piperidine ring. The terminal nature of the alkene provides a clear site for regioselective bond formation. The primary product of this transformation, 2-methylpiperidine, is a valuable chiral building block for more complex molecular architectures.[1][2]
The direct addition of an N-H bond across a C=C double bond, known as hydroamination, is the most prominent and efficient method for this transformation.[3] However, this reaction is kinetically challenging for unactivated alkenes and requires catalysis to overcome a significant activation barrier.[4] This guide will focus predominantly on catalytic hydroamination while also exploring alternative strategies such as radical cyclization.
Intramolecular Hydroamination: A Mechanistic Overview
Catalytic intramolecular hydroamination is the most direct route for the cyclization of 7-octen-1-amine.[5] While catalyzed by various systems including acids, bases, and transition metals, organometallic catalysts have demonstrated the broadest scope and highest efficacy.[3] The generalized catalytic cycle, particularly for early transition metals and rare-earth metals, proceeds through three key steps.[3][5]
First, the amine substrate reacts with the metal pre-catalyst in a protonolysis step to generate a metal-amide intermediate, which is the active catalytic species. Second, the pendant alkene moiety coordinates to the metal center and subsequently undergoes migratory insertion into the metal-nitrogen bond. This intramolecular C-N bond-forming step is typically the rate-determining step of the cycle and establishes the stereochemistry of the newly formed ring.[3] Finally, protonolysis of the resulting metal-alkyl intermediate by another molecule of the starting amine releases the cyclized product (2-methylpiperidine) and regenerates the active metal-amide catalyst, allowing the cycle to continue.[5]
Catalyst Systems for Hydroamination of 7-Octen-1-amine
The choice of catalyst is paramount for achieving high yield and selectivity. Different classes of metal catalysts operate under varied conditions and exhibit distinct substrate tolerances.
Early Transition Metals and Lanthanides
Catalysts based on rare-earth metals (e.g., La, Sm, Lu) and Group 4 metals (Ti, Zr) were among the first to be developed for intramolecular hydroamination.[5][6] These systems are highly active but are often sensitive to air and moisture, requiring stringent anhydrous and anaerobic reaction conditions. Alkaline-earth metals, such as calcium and magnesium complexes, have also emerged as efficient and more earth-abundant alternatives, operating under mild conditions.[7]
Late Transition Metals
Complexes of rhodium, palladium, and platinum have been developed for the hydroamination of unactivated alkenes.[5][8] These systems are often more tolerant of functional groups compared to their early transition metal counterparts. The catalytic activity and selectivity are highly dependent on the choice of ancillary ligands, which modulate the electronic and steric properties of the metal center. For instance, rhodium catalysts paired with specific bisphosphine ligands have shown excellent performance.[8]
Comparative Data for Catalyst Systems
| Catalyst System | Ligand | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [Rh(COD)₂]BF₄ | 1,2-Bis(diphenylphosphino)benzene | 70 | 7 | High | [8] |
| [{ArNC(Me)CHC(Me)NAr}Ca{N(SiMe₃)₂}(THF)] | β-diketiminate | Room Temp | 24 | >95 | [7] |
| Cp*₂Sm(THF)₂ | Pentamethylcyclopentadienyl | 60 | 12-24 | High | [3][5] |
| Ti(NMe₂)₄ | - | 135 | 48 | Moderate | [6] |
Experimental Protocols
The following protocols are designed to be robust and reproducible. Causality behind choices: The use of an inert atmosphere (Argon or Nitrogen) is critical, especially for early transition metal and lanthanide catalysts, which are readily oxidized. Solvents must be anhydrous to prevent catalyst deactivation and competing side reactions.
General Experimental Workflow
Protocol: Rhodium-Catalyzed Intramolecular Hydroamination
This protocol is adapted from methodologies developed for late-metal-catalyzed hydroamination of unactivated alkenes.[8]
Materials:
-
7-Octen-1-amine (1.0 mmol, 127.2 mg)
-
[Rh(COD)₂]BF₄ (0.025 mmol, 10.2 mg, 2.5 mol%)
-
1,2-Bis(diphenylphosphino)benzene (DPP-Benzene) (0.03 mmol, 16.3 mg, 3.0 mol%)
-
Anhydrous Dioxane (5.0 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under a positive pressure of argon, add [Rh(COD)₂]BF₄ (10.2 mg) and DPP-Benzene (16.3 mg) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Rationale: Pre-mixing the metal precursor and the ligand allows for the formation of the active catalytic complex before the substrate is introduced.
-
-
Reaction Setup: Evacuate and backfill the flask with argon three times. Add anhydrous dioxane (5.0 mL) via syringe. Stir the resulting solution for 15 minutes at room temperature.
-
Rationale: Dioxane is a suitable aprotic solvent that effectively solubilizes the catalyst and substrate without interfering with the reaction.
-
-
Substrate Addition: Add 7-octen-1-amine (127.2 mg, 1.0 mmol) to the flask via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 70 °C. Stir the reaction mixture for 7 hours.
-
Rationale: This temperature provides sufficient thermal energy to overcome the activation barrier without promoting significant catalyst decomposition or side reactions.[8]
-
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by GC-MS to observe the disappearance of the starting material and the appearance of the 2-methylpiperidine product peak (m/z = 99.17).[1]
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Concentrate the solvent under reduced pressure using a rotary evaporator. c. The crude residue can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes containing 1% triethylamine) to afford pure 2-methylpiperidine.
-
Rationale: The addition of triethylamine to the eluent deactivates the acidic sites on the silica gel, preventing product tailing and decomposition.
-
Alternative Strategy: Radical Cyclization
For substrates that may be incompatible with organometallic catalysts, radical cyclization offers an alternative pathway. This method involves the generation of a radical species that subsequently undergoes intramolecular addition to the alkene.[9]
A common approach involves the formation of an N-centered radical from an N-haloamine or a C-centered radical adjacent to the nitrogen. For instance, treatment of an N-chloro-7-octen-1-amine with a radical initiator (e.g., AIBN) and a reducing agent (e.g., Bu₃SnH) can initiate cyclization. The reaction typically proceeds via a 6-exo cyclization to form the 2-methylpiperidine skeleton. However, this method often requires stoichiometric initiators and can be less selective than catalytic hydroamination.[9][10]
Conclusion
The intramolecular cyclization of 7-octen-1-amine is a powerful and direct method for synthesizing the 2-methylpiperidine core. Catalytic hydroamination stands out as the most efficient and atom-economical approach, with a variety of catalyst systems available to suit different laboratory capabilities and substrate requirements. Early transition metal and lanthanide catalysts offer high reactivity, while late transition metal systems often provide greater functional group tolerance. By understanding the underlying mechanisms and adhering to rigorous experimental protocols, researchers can effectively leverage these reactions in the synthesis of complex nitrogen-containing molecules for pharmaceutical and materials science applications.
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Hannedouche, J., & Clarkson, G. J. (2004). Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines. Journal of the American Chemical Society, 126(32), 986–987. [Link][8]
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Crimmin, M. R., et al. (2009). Intramolecular Hydroamination of Aminoalkenes by Calcium and Magnesium Complexes: A Synthetic and Mechanistic Study. Journal of the American Chemical Society, 131(28), 9670–9685. [Link][7]
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Stella, L., et al. (1985). Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. Journal of the American Chemical Society, 107(24), 7106–7112. [Link][9]
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Johnson, A. R., et al. (2014). Catalytic intramolecular hydroamination of aminoallenes using titanium complexes of chiral, tridentate, dianionic imine-diol ligands. Dalton Transactions, 43(3), 1265-1276. [Link][6]
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Application Note & Protocols: 7-Octen-1-amine as a Versatile Heterobifunctional Linker for Modern Bioconjugation Strategies
Audience: Researchers, scientists, and drug development professionals.
Abstract
The covalent linkage of biomolecules to other molecules—a process known as bioconjugation—is a foundational technology in modern therapeutics, diagnostics, and basic research.[1][2] The success of these strategies often hinges on the linker molecule that bridges the biological and synthetic components. An ideal linker offers precise control over reactivity, enabling the sequential and specific attachment of different entities. This guide introduces 7-octen-1-amine, a heterobifunctional linker possessing two chemically distinct reactive handles: a primary amine and a terminal alkene. This unique structure allows for a powerful two-step conjugation workflow, minimizing undesirable side reactions and maximizing the homogeneity of the final conjugate.[3] We present the chemical principles behind its utility and provide detailed protocols for its application in creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs) or surface-immobilized proteins.
The Molecular Advantage: Properties of 7-Octen-1-amine
7-Octen-1-amine is a simple yet powerful molecule for bioconjugation due to its orthogonal reactive ends. The eight-carbon chain provides spatial separation between the two functional groups, which can be crucial for maintaining the biological activity of the conjugated molecule.
-
Primary Amine (-NH₂): This group is a strong nucleophile, readily participating in well-established amine-reactive chemistries. It typically serves as the initial point of attachment to a biomolecule, such as a protein.[4][5]
-
Terminal Alkene (C=C): This group is relatively unreactive in biological systems, making it a bioorthogonal handle.[6] It can be specifically targeted in a second step using modern "click chemistry" reactions, most notably the photo-initiated thiol-ene reaction.[7][8]
| Property | Value | Source |
| Molecular Formula | C₈H₁₇N | [9] |
| Molecular Weight | 127.23 g/mol | [9] |
| CAS Number | 82223-49-2 | [9] |
| Structure | C=CCCCCCCN | [9] |
The Amine Terminus: Gateway to Biomolecule Attachment
The primary amine of 7-octen-1-amine is the gateway for its initial conjugation to a biomolecule. Primary amines are abundant on the surfaces of proteins, existing at the N-terminus and on the side chains of lysine residues.[4] This accessibility makes them a common target for labeling.[10] The most prevalent strategy for targeting these amines is through acylation with N-hydroxysuccinimide (NHS) esters.[4][10]
Protocol 1: Functionalizing a Protein with 7-Octen-1-amine via NHS Ester Chemistry
This protocol describes the "pre-functionalization" of a protein (e.g., an antibody) with 7-octen-1-amine. This is achieved by first activating the protein's carboxyl groups (at the C-terminus or on aspartic/glutamic acid residues) with EDC/NHS chemistry to create amine-reactive NHS esters, which then readily react with the amine of the linker.
Core Principle: A carbodiimide (EDC) activates carboxyl groups, which are then stabilized by N-hydroxysuccinimide (NHS) to form an NHS ester. This ester is then displaced by the primary amine of 7-octen-1-amine to form a stable amide bond, effectively tethering the linker's terminal alkene to the protein.
Materials:
-
Protein of interest (e.g., IgG antibody) in a suitable buffer (e.g., MES or PBS, pH 6.0-7.4)
-
7-Octen-1-amine (CAS: 82223-49-2)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting columns or dialysis equipment for purification
Step-by-Step Methodology:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (like MES or PBS). If necessary, perform a buffer exchange using a desalting column or dialysis. Adjust the protein concentration to 1-5 mg/mL.
-
Prepare Reagents: Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or water (e.g., 10 mg/mL). Prepare a stock solution of 7-octen-1-amine in DMSO.
-
Protein Activation:
-
Add a 100-fold molar excess of EDC to the protein solution.
-
Immediately add a 100-fold molar excess of NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing. This step creates NHS-activated carboxyl groups on the protein surface.
-
-
Linker Conjugation:
-
Add a 50 to 200-fold molar excess of the 7-octen-1-amine stock solution to the activated protein mixture. The optimal ratio should be determined empirically for each protein.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by hydrolyzing any remaining NHS esters and reacting with any unreacted EDC. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted 7-octen-1-amine and reaction byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the successful attachment of the alkene handle using techniques described in Section 5. The protein is now "alkene-functionalized" and ready for the next step.
Caption: Workflow for functionalizing a protein with 7-octen-1-amine.
The Alkene Terminus: A Hub for Bioorthogonal Ligation
Once the biomolecule is functionalized with the terminal alkene from 7-octen-1-amine, this handle can be used for a highly specific secondary conjugation. The thiol-ene reaction is an excellent choice for this step. It is a "click" reaction, meaning it is high-yielding, bioorthogonal, and proceeds under mild conditions.[11][12] The reaction involves the radical-mediated addition of a thiol (-SH) group across the alkene (C=C) double bond.[6][13]
Protocol 2: Thiol-Ene "Click" Conjugation to an Alkene-Functionalized Protein
This protocol describes the conjugation of a thiol-containing molecule (e.g., a cysteine-terminated peptide, a thiol-modified drug, or an oligonucleotide) to the alkene-functionalized protein prepared in Protocol 1. The reaction is typically initiated by UV light in the presence of a photoinitiator.[6]
Core Principle: A photoinitiator, upon exposure to UV light (e.g., 365 nm), generates free radicals. These radicals abstract a hydrogen atom from the thiol group of the payload molecule, creating a thiyl radical. This thiyl radical then adds across the terminal alkene on the protein, forming a stable, covalent thioether bond.
Materials:
-
Alkene-functionalized protein from Protocol 1 (in PBS, pH 7.4)
-
Thiol-containing payload (e.g., cysteine peptide, thiol-modified oligo)
-
Photoinitiator (e.g., Irgacure 2959, LAP). Prepare a stock solution in DMSO or water.
-
UV lamp (365 nm)
-
Reaction vessel (e.g., quartz cuvette or UV-transparent microplate)
Step-by-Step Methodology:
-
Prepare Reaction Mixture: In a suitable reaction vessel, combine the alkene-functionalized protein (final concentration 1-2 mg/mL) with the thiol-containing payload. A 10- to 50-fold molar excess of the thiol payload is recommended to drive the reaction to completion.
-
Add Photoinitiator: Add the photoinitiator stock solution to the mixture. A final concentration of 1-5 mM is typical. Mix gently but thoroughly. Note: Perform this step in low light conditions to prevent premature initiation.
-
UV Initiation: Expose the reaction mixture to 365 nm UV light for 5-15 minutes. The optimal exposure time will depend on the lamp intensity, reaction volume, and concentration of reactants. The reaction can be performed at room temperature or on ice to minimize potential protein damage.
-
Purification: After irradiation, purify the final bioconjugate to remove the excess thiol payload and photoinitiator. This can be accomplished using methods described in Protocol 1, Step 6 (desalting, SEC, or dialysis).
-
Characterization: Analyze the final product to confirm successful conjugation and assess purity (see Section 5).
Caption: The photo-initiated Thiol-Ene "click" reaction workflow.
A Complete Two-Step Bioconjugation Strategy
The power of 7-octen-1-amine lies in combining these two protocols into a single, seamless workflow. This heterobifunctional approach provides exceptional control over the conjugation process, which is critical for creating homogeneous products for therapeutic or diagnostic applications.[3]
Advantages of the Two-Step Strategy:
-
Specificity: Each end of the linker reacts with a different functional group, preventing self-polymerization of the protein or the payload.[14]
-
Control: The two reactions are performed sequentially, allowing for purification and characterization of the intermediate alkene-functionalized protein before proceeding to the second step.
-
Versatility: A single batch of alkene-functionalized protein can be conjugated to a variety of different thiol-containing payloads, making it a modular platform.
Caption: Overall two-step strategy using 7-octen-1-amine.
Characterization and Validation
Validating each step of the conjugation is critical.
-
SDS-PAGE: A simple way to visualize the increase in molecular weight after each conjugation step. The final conjugate should show a distinct band shift compared to the starting protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise mass of the protein and its conjugates, confirming the number of linkers and payloads attached.
-
HPLC (Reverse-Phase or Size-Exclusion): Can be used to assess the purity of the conjugate and separate it from unreacted starting materials. A shift in retention time indicates successful conjugation.
-
UV-Vis Spectroscopy: If the payload has a unique absorbance signature (like a dye or some drugs), this can be used to quantify the degree of labeling.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low linker incorporation (Protocol 1) | - Inactive EDC/NHS (hydrolyzed).- Incorrect buffer pH.- Insufficient molar excess of linker. | - Use fresh or properly stored EDC/NHS.- Ensure activation buffer pH is ~6.0 and conjugation buffer is 7.2-7.5.- Increase the molar excess of 7-octen-1-amine. |
| Protein precipitation | - High concentration of organic solvent (DMSO).- Protein instability at reaction pH. | - Keep DMSO volume <10% of total reaction volume.- Screen different buffers to find optimal conditions for protein stability. |
| Low yield in Thiol-Ene reaction (Protocol 2) | - Insufficient UV exposure.- Inactive photoinitiator.- Thiol payload has formed disulfides. | - Increase UV exposure time or use a more powerful lamp.- Use fresh photoinitiator.- Reduce the thiol payload with a mild reducing agent (e.g., TCEP) just before use. |
| Non-specific modifications | - Overly aggressive reaction conditions. | - Reduce the molar excess of reagents.- Shorten reaction times or lower the temperature. |
Conclusion and Future Outlook
7-Octen-1-amine is a highly effective heterobifunctional linker that enables the precise and controlled construction of complex bioconjugates. By leveraging the robust and well-characterized chemistry of its primary amine and the bioorthogonal nature of its terminal alkene, researchers can create homogeneous populations of modified biomolecules. The two-step strategy outlined here provides a reliable and modular platform for applications ranging from the development of targeted therapeutics to the creation of advanced diagnostic reagents and functionalized biomaterials. As the demand for precisely engineered biomolecules grows, the strategic use of versatile linkers like 7-octen-1-amine will continue to be an indispensable tool for innovation.
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Application Note: 7-Octen-1-amine as a Versatile Building Block for the Synthesis of Natural Product Analogs
Abstract: This guide provides an in-depth exploration of 7-octen-1-amine, a bifunctional building block of significant utility in the synthesis of natural product analogs. Possessing both a primary amine and a terminal alkene, this molecule offers two orthogonal points for chemical modification, enabling the construction of diverse and complex molecular architectures. We will delve into core synthetic strategies, including Ring-Closing Metathesis (RCM) and intramolecular cyclization, to construct nitrogen-containing heterocycles that form the core of many bioactive alkaloids. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile synthon in their synthetic campaigns.
Introduction: The Strategic Advantage of Bifunctionality
Natural products remain a cornerstone of drug discovery, providing intricate scaffolds that have been evolutionarily optimized for biological function.[1][2] The synthesis of analogs of these molecules is crucial for elucidating structure-activity relationships (SAR) and developing novel therapeutic agents.[3] 7-Octen-1-amine emerges as a powerful tool in this endeavor. Its simple, linear C8 backbone contains two key functionalities:
-
A Primary Amine: A versatile nucleophile and a key component for building nitrogenous heterocycles such as piperidines, which are prevalent in pharmaceuticals and alkaloids.[4]
-
A Terminal Alkene: A handle for a wide array of modern synthetic transformations, most notably olefin metathesis, but also including various oxidative and cycloaddition reactions.[5]
This unique combination allows for the strategic and often rapid assembly of cyclic systems that mimic the core structures of complex natural products.
Physicochemical Properties & Handling
| Property | Value |
| CAS Number | 34583-22-9 |
| Molecular Formula | C₈H₁₇N |
| Molecular Weight | 127.23 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 169-171 °C |
| Solubility | Soluble in most organic solvents. |
Safety Note: 7-Octen-1-amine is a corrosive and flammable liquid. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Core Synthetic Strategy I: Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is arguably the most powerful application of 7-octen-1-amine in constructing N-heterocycles.[5] The general strategy involves acylating the primary amine with a partner containing a terminal double bond, thereby creating a diene precursor ripe for cyclization using a ruthenium-based catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts). This approach provides a direct and high-yielding route to cyclic enamides (lactams), which can be readily reduced to the corresponding saturated heterocycles.
Caption: General workflow for piperidine synthesis using RCM.
Protocol 1: Synthesis of 1-Azacyclotridec-5-en-2-one
This protocol details the synthesis of a medium-sized lactam, a common structural motif in marine alkaloids, starting from 7-octen-1-amine.
Step A: Acylation to Form the Diene Precursor
-
Dissolve 7-octen-1-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of acryloyl chloride (1.1 eq) in DCM dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure diene precursor.
Step B: Ring-Closing Metathesis (RCM)
-
Dissolve the diene precursor (1.0 eq) in anhydrous, degassed DCM or toluene (0.01 M).
-
Scientist's Note: Thoroughly degassing the solvent by three freeze-pump-thaw cycles is critical to prevent catalyst deactivation and improve yields.
-
-
Add Grubbs 2nd Generation catalyst (5 mol%) to the solution.
-
Heat the reaction mixture to reflux (approx. 40 °C for DCM) and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether to scavenge the remaining catalyst. Stir for 30 minutes.
-
Concentrate the solvent and purify by flash column chromatography to yield the cyclic enamide. High yields of desallyl side products can sometimes be observed; optimizing the reaction temperature and catalyst loading can mitigate this issue.[6]
Step C: Reduction to the Saturated Piperidine Analog
-
Carefully add the cyclic enamide (1.0 eq) in anhydrous THF to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 5 hours.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF.
-
Concentrate the filtrate to yield the crude saturated piperidine analog, which can be further purified if necessary.
Core Synthetic Strategy II: Intramolecular Cyclization
An alternative strategy involves functionalizing the terminal alkene first, creating an electrophilic center that the nucleophilic amine can attack in an intramolecular fashion. This approach offers different pathways to access a variety of substituted heterocycles.
Caption: Divergent intramolecular cyclization strategies.
Protocol 2: Synthesis of a 2-Methylpiperidine Analog via Oxidative Cyclization
This protocol utilizes a Wacker-type oxidation to generate a key ketone intermediate, which then undergoes reductive amination to form the piperidine ring. This is a common method for synthesizing substituted piperidines.[7][8]
Step A: Amine Protection
-
Dissolve 7-octen-1-amine (1.0 eq) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃, 3.0 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and stir vigorously at room temperature overnight.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected amine, which is often pure enough for the next step.
Step B: Wacker Oxidation
-
Dissolve the Boc-protected amine (1.0 eq) in a 10:1 mixture of DMF and water.
-
Add copper(I) chloride (CuCl, 1.0 eq) and palladium(II) chloride (PdCl₂, 0.1 eq).
-
Bubble oxygen gas through the solution via a needle and stir the reaction under an oxygen atmosphere (balloon) at room temperature for 24 hours.
-
Dilute the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by flash column chromatography to yield the methyl ketone.
Step C: Deprotection and Reductive Amination
-
Dissolve the ketone (1.0 eq) in DCM. Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours to remove the Boc group.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA.
-
Redissolve the crude amine salt in methanol. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) and stir at room temperature overnight.
-
Quench the reaction by adding aqueous NaHCO₃ until the solution is basic.
-
Extract with DCM, dry the organic layer, and concentrate. Purify by column chromatography to afford the 2-methylpiperidine analog as a mixture of diastereomers.
Core Synthetic Strategy III: Aza-Claisen Rearrangement
The aza-Claisen rearrangement is a powerful pericyclic reaction for stereoselective C-C bond formation.[9][10] By converting 7-octen-1-amine into an appropriate N-allyl enamine derivative, a[8][8]-sigmatropic rearrangement can be thermally or Lewis-acid induced to generate a γ,δ-unsaturated imine, which upon hydrolysis yields a chiral aldehyde or ketone.[11]
Caption: Key transformations in the aza-Claisen rearrangement.
This strategy is particularly valuable for setting stereocenters early in a synthetic sequence, with the resulting unsaturated product being a versatile intermediate for further elaboration into complex natural product analogs.
Summary of Applications
The versatility of 7-octen-1-amine allows for the synthesis of a wide range of N-heterocyclic scaffolds found in bioactive natural products.
| Target Scaffold | Key Reaction | Relevance / Example Natural Product Class |
| Substituted Piperidines | RCM, Oxidative Cyclization | Alkaloids (e.g., Coniine, Solenopsin)[12] |
| Indolizidines / Quinolizidines | RCM, Intramolecular Amination | Pumiliotoxins, Swainsonine[13] |
| Azepanes (7-membered rings) | RCM | Balanol analogs |
| Macrocyclic Lactams | RCM | Marine Alkaloids (e.g., Motuporamine)[14] |
| Acyclic Chiral Amines | Aza-Claisen Rearrangement | Intermediates for polyketide or peptide analogs |
Conclusion
7-Octen-1-amine is a cost-effective and highly versatile chemical building block for the synthesis of natural product analogs. Its orthogonal amine and alkene functionalities provide access to powerful cyclization strategies, including Ring-Closing Metathesis and various intramolecular aminations. These methods enable the efficient construction of diverse nitrogenous scaffolds, making 7-octen-1-amine an indispensable tool for researchers in medicinal chemistry and drug discovery. The protocols and strategies outlined in this document serve as a foundational guide for harnessing its full synthetic potential.
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A Unified Approach to Polycyclic Alkaloids of the Ingenamine Estate: Total Syntheses of Keramaphidin B, Ingenamine, and Nominal Njaoamine I. Journal of the American Chemical Society. [Link]
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- 14. Ring-closing alkyne metathesis. Stereoselective synthesis of the cytotoxic marine alkaloid motuporamine C - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Heck Coupling of N-Protected 7-Octen-1-amine with Aryl Halides
Abstract
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Heck reaction to N-protected 7-octen-1-amine, a non-activated, aliphatic terminal alkene. Such substrates are valuable building blocks for complex molecular architectures but present unique challenges compared to more activated olefin counterparts. This guide delves into the mechanistic underpinnings of the reaction, provides detailed, field-proven protocols for execution, and offers a systematic approach to optimization and troubleshooting. By explaining the causality behind experimental choices, this document serves as both a practical guide and an educational resource for leveraging this powerful transformation.
Introduction: The Strategic Importance of C(sp²)–C(sp³) Coupling
The construction of carbon-carbon bonds is the foundational logic of organic synthesis. Among the myriad of available methods, the Mizoroki-Heck reaction is distinguished by its ability to forge C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds with high functional group tolerance.[3][4] The arylation of N-protected 7-octen-1-amine is of significant interest as it introduces an aryl moiety to a long aliphatic chain containing a protected amine. This motif is prevalent in pharmaceuticals, agrochemicals, and materials science, providing a versatile scaffold for further functionalization.
However, the use of unactivated terminal alkenes like 7-octen-1-amine is challenging. Unlike electron-deficient alkenes (e.g., acrylates) or styrenes, these substrates exhibit slower reaction rates and are prone to side reactions such as double bond isomerization.[3] This guide addresses these challenges by outlining a robust catalytic system and a set of optimized conditions to achieve efficient and selective coupling.
The Catalytic Cycle: A Mechanistic Rationale
A thorough understanding of the reaction mechanism is paramount for successful application and troubleshooting. The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][5] The choice of reagents and conditions is directly informed by the requirements of each elementary step.
Figure 1: The Catalytic Cycle of the Mizoroki-Heck Reaction.
-
Step A: Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a square planar Pd(II) complex. The rate of this step typically follows the trend I > Br > Cl for the halide.[5]
-
Step B: Alkene Coordination & Migratory Insertion: The alkene (N-protected 7-octen-1-amine) coordinates to the Pd(II) center. Subsequently, the aryl group migrates to one of the alkene carbons while the palladium bonds to the other (syn-carbopalladation). For terminal, unactivated alkenes, this insertion occurs predominantly at the terminal carbon to minimize steric hindrance, forming a secondary alkyl-palladium intermediate.
-
Step C: β-Hydride Elimination: For the reaction to proceed, a hydrogen atom on the carbon β to the palladium must be accessible and oriented syn-coplanar to the Pd-C bond. Elimination of this hydrogen and the palladium forms the desired substituted alkene product and a hydrido-palladium(II) complex. This step typically favors the formation of the more thermodynamically stable E-isomer.
-
Step D: Reductive Elimination & Catalyst Regeneration: A base is crucial to neutralize the generated H-X and facilitate the reductive elimination that regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Key Reaction Components and Design Choices
The success of the Heck coupling with a challenging substrate like N-protected 7-octen-1-amine hinges on the judicious selection of each component.
-
Substrate (N-Protected 7-Octen-1-amine): The terminal amine must be protected to prevent N-arylation and other side reactions. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under the typically basic reaction conditions and its straightforward removal under mild acidic conditions.
-
Aryl Halide: Aryl iodides and bromides are the most common coupling partners due to their higher reactivity in the oxidative addition step. Aryl chlorides are more economical but often require more specialized and active catalyst systems.[3]
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and effective pre-catalyst. It is reduced in situ to the active Pd(0) species, often facilitated by a phosphine ligand.[1]
-
Ligand: For unactivated alkenes, the choice of ligand is critical. It must stabilize the Pd(0) catalyst to prevent decomposition into inactive palladium black, yet not be so strongly coordinating that it inhibits alkene binding. Bulky, electron-rich phosphine ligands, such as tri-o-tolylphosphine (P(o-tol)₃) or phosphine-containing palladacycles, have proven effective.[4]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is required to regenerate the catalyst.[1] For sensitive substrates, a weaker base like sodium acetate (NaOAc) may be beneficial.
-
Solvent: A polar, aprotic solvent such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or acetonitrile is necessary to dissolve the palladium salts and polar reagents. It is imperative that the solvent is thoroughly degassed to prevent oxygen from oxidizing and deactivating the Pd(0) catalyst.[3]
-
Additives (Jeffery Conditions): For challenging couplings, the addition of a phase-transfer catalyst, such as a tetraalkylammonium salt (e.g., n-Bu₄NCl), can significantly improve yields. These "Jeffery conditions" are thought to stabilize anionic palladium intermediates that are key in the catalytic cycle for certain substrates.[6]
Experimental Protocols
The following protocols are provided as a robust starting point. Optimization may be required based on the specific aryl halide used.
Protocol 4.1: Synthesis of N-Boc-7-Octen-1-amine
This step is necessary if the starting material is not commercially available.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 7-octen-1-amine (1.0 eq) and dissolve in dichloromethane (DCM, approx. 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is often pure enough for the next step, but can be purified by column chromatography on silica gel if necessary.
Protocol 4.2: Heck Coupling of N-Boc-7-Octen-1-amine with 4-Bromoanisole
Figure 2: General Experimental Workflow for the Heck Coupling Reaction.
Materials:
-
N-Boc-7-octen-1-amine (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground and dried
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and K₂CO₃ (2.0 eq) under an argon or nitrogen atmosphere.
-
Reagent Addition: Add anhydrous, degassed DMF (to achieve approx. 0.3 M concentration of the aryl halide). Stir the mixture for 10 minutes at room temperature.
-
Substrate Addition: Add 4-bromoanisole (1.0 eq) followed by N-Boc-7-octen-1-amine (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C in a preheated oil bath and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMF, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Optimization and Troubleshooting
The reaction of unactivated alkenes can be sensitive to subtle changes in conditions. The following table summarizes key parameters and their expected impact, providing a logical framework for optimization.
| Parameter | Variation | Expected Outcome & Rationale[3][4] | Troubleshooting Application |
| Catalyst Loading | 1-5 mol% | Higher loading may increase reaction rate but also cost and potential for side reactions. Start with 2 mol%. | Low Conversion: Increase catalyst loading to 3-5 mol%. |
| Ligand | PPh₃ vs. P(o-tol)₃ vs. Buchwald type | More electron-donating and bulky ligands (P(o-tol)₃, Buchwald) often accelerate oxidative addition and prevent β-hydride elimination from the wrong position, improving yield for unactivated alkenes. | Low Yield/Isomerization: Switch from PPh₃ to a bulkier ligand like P(o-tol)₃. |
| Base | K₂CO₃ vs. Et₃N vs. NaOAc | Stronger bases (K₂CO₃) are generally effective. Weaker bases (NaOAc) or hindered amine bases can sometimes suppress side reactions. | Substrate Decomposition: Try a weaker base like NaOAc. |
| Solvent | DMF vs. DMAc vs. Toluene | Polar aprotic solvents (DMF, DMAc) are standard. Toluene can be used but may require higher temperatures or different catalyst systems. | Poor Solubility: Ensure all components are dissolved; DMAc can be a better solvent than DMF for some substrates. |
| Temperature | 80-140 °C | Higher temperatures increase the reaction rate but can also lead to catalyst decomposition (formation of palladium black). An optimal temperature balances rate and stability. | Catalyst Decomposition (Black Ppt.): Lower the reaction temperature. Ensure the system is rigorously deoxygenated. |
| Additive | None vs. n-Bu₄NCl | The addition of a tetraalkylammonium salt (Jeffery conditions) can stabilize catalytic intermediates and accelerate the reaction, particularly with aryl bromides. | Stalled Reaction: Add 1.0 equivalent of n-Bu₄NCl or another tetraalkylammonium salt. |
Conclusion
The Mizoroki-Heck reaction is a powerful and versatile tool for the arylation of N-protected 7-octen-1-amine. While the unactivated nature of the alkene presents challenges, these can be overcome through the careful selection of a robust catalytic system, typically involving a palladium(II) acetate precursor, a bulky phosphine ligand, and a suitable base in a polar aprotic solvent. The protocols and optimization strategies detailed in this note provide a solid foundation for researchers to successfully implement this transformation, enabling the synthesis of complex molecular scaffolds relevant to the pharmaceutical and chemical industries.
References
-
Jeffery, T. (1996). On the efficiency of Heck type reactions. Tetrahedron, 52(30), 10113-10130. [Link]
-
Wu, X., et al. (2018). Palladium-Catalyzed Regiocontrollable Reductive Heck Reaction of Unactivated Aliphatic Alkenes. Journal of the American Chemical Society, 140(29), 9332–9336. [Link]
-
Heck, R. F., & Nolley, J. P., Jr. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320–2322. [Link]
-
Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]
-
Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons. [Link]
-
Zhang, F., et al. (2021). Denitrative Mizoroki–Heck reaction of unactivated alkenes. Organic Chemistry Frontiers, 8(1), 57-62. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(21), 3511-3525. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Chemoselective Reactions of 7-Octen-1-amine
Welcome to the technical support center for the chemoselective reactions of 7-octen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this bifunctional molecule. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired chemical transformations with high selectivity and yield.
Introduction: The Challenge of Chemoselectivity
7-Octen-1-amine possesses two reactive functional groups: a primary amine and a terminal alkene. The amine is nucleophilic and basic, while the alkene is susceptible to electrophilic addition and various metal-catalyzed transformations.[1][2] This duality presents a significant challenge in synthetic chemistry: how to selectively functionalize one group while leaving the other intact. This guide provides practical, field-proven insights into controlling the reactivity of 7-octen-1-amine to achieve your synthetic goals.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with 7-octen-1-amine.
Q1: What are the primary competing reactions when attempting to functionalize 7-octen-1-amine?
A1: The primary competition arises from the similar reactivity of the amine and alkene towards certain reagents. For example, when using electrophilic reagents, both the nucleophilic amine and the electron-rich alkene can react. In metal-catalyzed reactions, both functional groups can coordinate to the metal center, leading to a mixture of products. The key is to choose reagents and conditions that have a strong inherent preference for one functional group over the other.
Q2: When should I use a protecting group strategy?
A2: A protecting group strategy is advisable when the desired reaction conditions are harsh or when the reagent used does not have sufficient intrinsic chemoselectivity.[3][4] For instance, if you need to perform a reaction that is incompatible with a primary amine (e.g., using a strong, non-selective oxidizing agent), protecting the amine is essential. The best protecting group is often considered to be no protecting group, so direct selective methods should be considered first to maintain atom and step economy.[3]
Q3: What are the best general-purpose protecting groups for the amine in 7-octen-1-amine that are compatible with the alkene?
A3: Carbamates are excellent choices for protecting the amine group.[5]
-
Boc (tert-butyloxycarbonyl): Introduced using Boc-anhydride, it is stable to a wide range of non-acidic conditions, making it compatible with many alkene reactions. It is typically removed with strong acid (e.g., TFA).[5][6]
-
Cbz (carboxybenzyl): Introduced using benzyl chloroformate, it is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis.[5] This deprotection method would also reduce the alkene, so its use depends on the desired final product.
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is removed under mild basic conditions (e.g., piperidine), offering an orthogonal protection strategy to acid-labile groups like Boc.[5][6][7]
Q4: Can I selectively react with the alkene without protecting the amine?
A4: Yes, this is often possible by carefully selecting the reaction conditions. For example, certain epoxidation reagents like m-CPBA can selectively react with the alkene at low temperatures in the presence of a primary amine, although side reactions with the amine are possible. Hydroamination, the addition of an N-H bond across a C-C multiple bond, is an example of a reaction involving both moieties.[8][9] The choice of catalyst is crucial for controlling inter- versus intramolecular reactions.
Q5: How does the solvent choice impact selectivity?
A5: The solvent can play a critical role. For instance, in some acylation reactions, using an aqueous medium can favor the N-acylation of amines over the reaction with other functional groups.[10] In metal-catalyzed reactions, the solvent can affect the solubility and activity of the catalyst, which in turn can influence selectivity.[11]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges.
Guide 1: Poor Chemoselectivity in Amine Acylation
Issue: Attempting to acylate the primary amine of 7-octen-1-amine with an acid chloride or anhydride results in a mixture of N-acylated product and undesired side products from reactions at the alkene.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor selectivity in amine acylation.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Harsh Acylating Agent | Highly reactive acylating agents like acid chlorides can be aggressive enough to react with the alkene, especially if Lewis acidic impurities are present. | Switch to a milder acylating agent such as an anhydride or an activated ester. |
| High Reaction Temperature | Elevated temperatures can provide the activation energy for undesired side reactions with the alkene. | Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the more kinetically favorable N-acylation. |
| Inappropriate Solvent | Aprotic non-polar solvents may not effectively solvate the amine, potentially reducing its nucleophilicity relative to the alkene in some contexts. | Consider using a polar aprotic solvent like THF or an aqueous system. Acylation in water with a base like NaHCO₃ can be highly chemoselective for amines.[10] |
| Nucleophilic Base | If a nucleophilic base (e.g., pyridine) is used in excess, it can potentially participate in side reactions. | Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). |
Guide 2: Low Yield in Alkene Epoxidation
Issue: Attempting to epoxidize the terminal alkene of 7-octen-1-amine results in low yields of the desired epoxide, with significant recovery of starting material or formation of complex byproducts.
Troubleshooting Workflow:
Sources
- 1. Highly Chemoselective Addition of Amines to Epoxides in Water [organic-chemistry.org]
- 2. Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Groups [organic-chemistry.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Hydroamination - Wikipedia [en.wikipedia.org]
- 9. The catalytic hydroamination of alkynes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis of 7-Octen-1-amine: A Technical Guide to Amine Protection Strategies
FOR IMMEDIATE RELEASE
Technical Support Center
Topic: Protecting Group Strategies for the Amine in 7-Octen-1-amine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the protection of the primary amine in 7-octen-1-amine, a common building block in organic synthesis. Due to the presence of a terminal alkene, selecting an appropriate protecting group and the corresponding reaction conditions is critical to avoid unwanted side reactions. This document will explore the nuances of various strategies to ensure the successful execution of your synthetic route.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amine group in 7-octen-1-amine?
The primary amine in 7-octen-1-amine is both basic and nucleophilic.[1][2] This reactivity can interfere with a wide range of subsequent reactions, such as those involving electrophiles.[1][2] Protecting the amine converts it into a less reactive functional group, typically a carbamate, allowing for selective transformations elsewhere in the molecule.[2][3]
Q2: What are the most common protecting groups for primary amines, and are they all suitable for 7-octen-1-amine?
Common amine protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[3][4] However, not all are ideal for a substrate containing a terminal alkene. The choice of protecting group is dictated by its stability to the planned reaction conditions and the orthogonality of its deprotection, meaning the removal of one group without affecting another.[2][5]
Q3: I am planning a reaction that involves catalytic hydrogenation. Which protecting group should I absolutely avoid for 7-octen-1-amine?
You must avoid the benzyloxycarbonyl (Cbz) group if you plan to use catalytic hydrogenation (e.g., H₂, Pd/C) in a subsequent step. The standard deprotection for the Cbz group is hydrogenolysis, which would simultaneously reduce the terminal alkene in 7-octen-1-amine.[3][6][7]
Q4: My Boc-protection of 7-octen-1-amine is sluggish and gives low yields. What could be the problem?
Several factors can contribute to incomplete Boc protection. Ensure your reagents are pure and the solvent is anhydrous. The choice of base and reaction temperature can also be critical. For sterically unhindered primary amines like 7-octen-1-amine, the reaction with di-tert-butyl dicarbonate (Boc₂O) and a suitable base should proceed readily.[8][9] If you are still facing issues, consider screening different bases (e.g., triethylamine, diisopropylethylamine, or even aqueous sodium bicarbonate) and solvents (e.g., THF, dichloromethane, or a biphasic system).[8]
Q5: During the acidic deprotection of my Boc-protected 7-octen-1-amine, I am observing some unexpected byproducts. What could be happening?
Acid-mediated Boc deprotection generates a reactive tert-butyl cation.[10][11] This cation can potentially alkylate nucleophilic sites on your substrate or product, leading to byproducts.[10][11] While the terminal alkene is not highly nucleophilic, the liberated amine can be. Using scavengers like anisole or thioanisole in your acidic deprotection cocktail can help trap the tert-butyl cation and minimize these side reactions.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Amine Protection | Insufficiently reactive protecting agent or suboptimal reaction conditions. | For Boc protection, ensure the quality of Boc₂O and consider using a more effective base like DMAP in catalytic amounts.[8] For Cbz protection, ensure the Cbz-Cl is fresh as it can be moisture-sensitive.[6] |
| Low Yield of Protected Product | Poor solubility of starting material or product.[13] | Screen different solvent systems. For instance, a mixture of THF and water can be effective for Boc protections.[8] |
| Unwanted Reaction at the Alkene | Inappropriate choice of protecting group or deprotection conditions. | Avoid Cbz protection if hydrogenation is planned.[3][6] For Cbz deprotection in the presence of an alkene, consider non-reductive methods.[14][15] |
| Formation of Byproducts During Deprotection | Reactive intermediates generated during deprotection. | For acidic Boc deprotection, add a scavenger to trap the tert-butyl cation.[10][11][12] |
| Difficulty in Removing the Protecting Group | The protecting group is too stable to the chosen deprotection conditions. | Ensure the correct deprotection conditions are being used for the specific protecting group (e.g., strong acid for Boc, base for Fmoc).[3][4] |
Experimental Protocols & Methodologies
Strategy 1: Boc Protection and Deprotection
The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the amine of 7-octen-1-amine, as its installation and removal conditions are compatible with the terminal alkene.
Protection Workflow:
Sources
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. One moment, please... [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Amine Protection / Deprotection [hi.bzchemicals.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. BOC deprotection [ms.bzchemicals.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
- 15. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
Preventing polymerization of 7-Octen-1-amine during storage
Welcome to the technical support guide for 7-Octen-1-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this bifunctional molecule. The presence of both a terminal alkene and a primary amine makes 7-Octen-1-amine susceptible to polymerization and degradation, which can compromise experimental outcomes. This guide provides in-depth, field-tested insights and protocols to ensure the long-term stability and purity of your 7-Octen-1-amine samples.
Understanding the Instability of 7-Octen-1-amine
7-Octen-1-amine possesses two reactive functional groups: a terminal vinyl group (C=C) and a primary amine (-NH2). This duality is the primary cause of its instability during storage. Several potential degradation and polymerization pathways can occur, primarily initiated by factors such as heat, light, oxygen, and trace impurities.
-
Free-Radical Polymerization: The terminal alkene is susceptible to free-radical polymerization, a chain reaction that can be initiated by heat, UV light, or radical-forming impurities (e.g., peroxides). This can lead to the formation of oligomers or high-molecular-weight polymers, appearing as increased viscosity, cloudiness, or solidification of the liquid amine.
-
Oxidative Degradation: The primary amine group can be susceptible to oxidation, especially in the presence of air (oxygen). This can lead to the formation of various byproducts, including imines, N-oxides, and nitroalkanes, which can act as impurities in subsequent reactions.[1] Some degradation pathways can also lead to discoloration of the amine.
-
Acid-Catalyzed Polymerization: Trace acidic impurities can protonate the amine, and in some cases, could potentially catalyze cationic polymerization of the alkene, although free-radical pathways are generally more common for unactivated olefins.
The following diagram illustrates the key functionalities of 7-Octen-1-amine and the potential polymerization pathway.
Caption: Potential free-radical polymerization pathway of 7-Octen-1-amine.
Frequently Asked Questions (FAQs)
Q1: My 7-Octen-1-amine has turned yellow/brown. Can I still use it?
A change in color often indicates oxidative degradation or the presence of impurities. While the compound may still be predominantly 7-Octen-1-amine, the impurities could interfere with your reaction. It is highly recommended to purify the amine by distillation before use. For sensitive applications, using a fresh, unopened bottle is the safest option.
Q2: The viscosity of my 7-Octen-1-amine has increased significantly. What happened?
A noticeable increase in viscosity is a strong indicator of oligomerization or polymerization. This renders the product unsuitable for most applications as the purity is compromised and the concentration of the monomer is reduced. The material should be disposed of according to your institution's hazardous waste guidelines. To prevent this, proper storage with an inhibitor is crucial.
Q3: What is the ideal temperature for storing 7-Octen-1-amine?
For long-term storage, it is recommended to keep 7-Octen-1-amine at 2-8°C in a refrigerator.[2] Lower temperatures help to minimize the rate of potential degradation and polymerization reactions. Avoid freezing the amine, as this can cause moisture to condense upon thawing, which may be detrimental.
Q4: Should I store 7-Octen-1-amine under an inert atmosphere?
Yes, absolutely. Oxygen can promote both the polymerization of the alkene and the degradation of the amine.[] After opening a new bottle, it is best practice to flush the headspace with an inert gas like argon or nitrogen before resealing. For long-term storage of user-portioned aliquots, flame-sealing under argon in glass ampules is the most rigorous method.
Q5: Are there any materials I should avoid for storing 7-Octen-1-amine?
Avoid storing 7-Octen-1-amine in containers made of materials that may be reactive or leach impurities, such as some plastics. Borosilicate glass or high-density polyethylene (HDPE) are generally compatible materials for storing amines.[2] Ensure the container has a tight-fitting cap to prevent exposure to air and moisture.[2]
Troubleshooting Guide: Preventing Polymerization
This section provides a systematic approach to preventing the polymerization of 7-Octen-1-amine during storage.
Issue 1: Polymerization Observed in a Newly Opened Bottle
| Potential Cause | Explanation | Recommended Action |
| Improper Shipping/Storage by Supplier | The product may have been exposed to high temperatures or light during transit. | Contact the supplier immediately to report the issue and request a replacement. Provide the lot number and any observed evidence of polymerization. |
| Lack of Inhibitor | The product may have been supplied without a polymerization inhibitor. | Check the certificate of analysis (CoA) or product specifications to see if an inhibitor is listed. If not, consider adding one for long-term storage (see Protocol 1). |
Issue 2: Polymerization Occurs After Opening and During Use
| Potential Cause | Explanation | Recommended Action |
| Exposure to Air (Oxygen) | Oxygen can act as an initiator for free-radical polymerization.[4] Amines can also be synergistic with oxygen in promoting polymerization.[] | After each use, flush the headspace of the container with a dry, inert gas (e.g., argon or nitrogen) before resealing tightly. |
| Exposure to Light | UV light can provide the energy to initiate radical formation and subsequent polymerization. | Store the container in a dark place, such as a refrigerator or a light-blocking cabinet. If the original container is clear glass, wrap it in aluminum foil. |
| Contamination | Contaminants from spatulas, pipettes, or other lab equipment can introduce initiators. | Use only clean, dry glass or compatible plasticware when handling the amine. Avoid introducing any foreign materials into the stock bottle. |
| Inhibitor Depletion | The inhibitor is consumed over time as it quenches radicals.[2] | If the product is stored for an extended period after opening, consider adding a small amount of a suitable inhibitor (see Protocol 1). |
Protocols for Stabilization and Quality Control
Protocol 1: Addition of a Polymerization Inhibitor
For long-term storage of 7-Octen-1-amine, the addition of a polymerization inhibitor is recommended. Phenolic inhibitors are a common and effective choice.[]
Recommended Inhibitors and Concentrations:
| Inhibitor | Recommended Concentration (w/w) | Notes |
| 4-tert-Butylcatechol (TBC) | 100-200 ppm | Effective and can often be removed by a basic wash if necessary before reaction.[4] |
| Butylated Hydroxytoluene (BHT) | 200-500 ppm | A common antioxidant that also functions as a radical scavenger.[4] |
| Hydroquinone (HQ) | 100-200 ppm | A widely used inhibitor, though it can cause some discoloration.[4][5] |
Step-by-Step Procedure:
-
Preparation: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Inhibitor Stock Solution: Prepare a dilute stock solution of the chosen inhibitor in a solvent that is compatible with 7-Octen-1-amine and easily removable (e.g., dichloromethane or diethyl ether). For example, dissolve 10 mg of BHT in 1 mL of dichloromethane.
-
Addition: To 10 g of 7-Octen-1-amine, add the appropriate volume of the inhibitor stock solution to achieve the desired final concentration. For example, to achieve ~200 ppm of BHT in 10 g of amine, add 20 µL of the 10 mg/mL BHT stock solution.
-
Mixing: Gently swirl the container to ensure the inhibitor is evenly distributed.
-
Solvent Removal (Optional but Recommended): If the solvent is a concern for your application, it can be removed by placing the container under a gentle stream of inert gas (argon or nitrogen) for a short period.
-
Storage: Flush the headspace with inert gas, seal the container tightly, and store at 2-8°C in the dark.
Protocol 2: Quality Control Check for Stored 7-Octen-1-amine
Before using stored 7-Octen-1-amine, especially if it has been stored for a long time, a quick quality control check is advisable.
1. Visual Inspection:
-
Color: The liquid should be colorless to pale yellow. Any significant darkening is a sign of degradation.
-
Clarity: The liquid should be clear. Cloudiness or the presence of precipitates indicates potential polymerization or contamination.
-
Viscosity: The viscosity should be similar to that of a fresh sample. A noticeable increase suggests polymerization.
2. ¹H NMR Spectroscopy:
-
Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to confirm the presence of the key functional groups and to detect the formation of polymers.
-
Procedure:
-
Prepare a dilute solution of the 7-Octen-1-amine sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
-
Interpretation:
-
Monomer: Look for the characteristic signals of the terminal alkene protons around 4.9-5.8 ppm and the protons adjacent to the amine group.
-
Polymer: The sharp signals of the alkene protons will broaden and decrease in intensity, while new broad signals corresponding to the saturated polymer backbone will appear.
-
3. FTIR Spectroscopy:
-
Principle: Fourier-Transform Infrared (FTIR) spectroscopy is useful for identifying the functional groups present in the sample.
-
Procedure:
-
Acquire an FTIR spectrum of a thin film of the liquid amine on a salt plate (e.g., NaCl or KBr).
-
-
Interpretation:
-
Monomer: Look for the characteristic C=C stretch of the terminal alkene (~1640 cm⁻¹) and the N-H stretches of the primary amine (~3300-3400 cm⁻¹).
-
Polymerization: The intensity of the C=C stretching peak will decrease significantly upon polymerization.
-
Oxidation: The appearance of new peaks, such as a C=O stretch (~1700-1750 cm⁻¹), could indicate oxidative degradation.[6]
-
The following diagram outlines the decision-making process for handling stored 7-Octen-1-amine.
Caption: Quality control workflow for stored 7-Octen-1-amine.
By implementing these storage, handling, and quality control procedures, you can significantly extend the shelf-life of 7-Octen-1-amine and ensure the integrity of your experimental results.
References
- EP0069339A2 - Process for producing 7-octen-1-al and derivatives thereof - Google Patents.
-
High performance polymerization inhibitors - Wako. Available at: [Link]
- US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer - Google Patents.
-
Polymerisation inhibitor - Wikipedia. Available at: [Link]
-
Aliphatic and Aromatic Amines Compatibility - CP Lab Safety. Available at: [Link]
-
Oct-7-en-1-amine | C8H17N | CID 12878169 - PubChem. Available at: [Link]
-
7-Octyn-1-amine | C8H15N | CID 18762022 - PubChem. Available at: [Link]
-
Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques - ResearchGate. Available at: [Link]
-
Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]
-
Chemical Compatibility Chart - Cole-Parmer. Available at: [Link]
-
Degradation Studies of Amines - Carbon Dioxide - Scribd. Available at: [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC - NIH. Available at: [Link]
-
shows the degradation of MPA. This amine showed negligible degradation... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
7-octen-1-ol (C8H16O) - PubChemLite. Available at: [Link]
-
Oxidoreductase-Catalyzed Synthesis of Chiral Amines | Request PDF - ResearchGate. Available at: [Link]
-
Amine Reactions and Practice (Live Recording) Organic Chemistry Review - YouTube. Available at: [Link]
-
Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines | Journal of the American Chemical Society. Available at: [Link]
-
7-octen-1-ol, 13175-44-5 - The Good Scents Company. Available at: [Link]
-
Selective Synthesis of Imines by Photo-Oxidative Amine Cross-Condensation Catalyzed by PCN-222(Pd) - Pure. Available at: [Link]
Sources
- 1. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer - Google Patents [patents.google.com]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. longchangchemical.com [longchangchemical.com]
- 6. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 7-Octen-1-amine by Column Chromatography
Welcome to the technical support center for the purification of 7-Octen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this and similar primary amines using column chromatography. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your separations.
Frequently Asked Questions (FAQs)
Q1: Why is purifying 7-Octen-1-amine on standard silica gel so challenging?
A1: The primary challenge arises from the interaction between the basic amine group of 7-Octen-1-amine and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2][3] This acid-base interaction leads to strong adsorption of the amine to the stationary phase, which can cause several problems including poor elution, significant peak tailing, and even decomposition of acid-sensitive compounds.[2][3][4]
Q2: What is "peak tailing" and why is it common with amines?
A2: Peak tailing is an asymmetrical peak shape where the latter half of the peak is drawn out.[4] For amines on silica gel, this occurs because the acidic silanol sites on the silica surface have varying strengths of interaction with the basic amine.[4][5] A portion of the amine molecules get delayed in their elution, resulting in a "tail." This not only reduces the purity of collected fractions but also impacts the accuracy of quantification.[4]
Q3: Can I use reversed-phase chromatography for 7-Octen-1-amine purification?
A3: Yes, reversed-phase chromatography using a C18 stationary phase can be an effective alternative.[6] In this mode, a polar mobile phase (like water/acetonitrile or water/methanol) is used.[6] For basic compounds like amines, it's often beneficial to adjust the mobile phase pH to be at least two units above the amine's pKa to ensure it is in its neutral, free-base form, which increases its retention and improves separation.[3][7]
Q4: How do I visualize 7-Octen-1-amine on a TLC plate?
A4: Since 7-Octen-1-amine lacks a UV chromophore, it will not be visible under a standard 254 nm UV lamp.[8] You will need to use a chemical stain. Ninhydrin is an excellent choice for primary amines, typically producing pink or purple spots upon heating.[8][9][10] Other general-purpose stains that can visualize amines include p-anisaldehyde, vanillin, and potassium permanganate.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of 7-Octen-1-amine.
Problem 1: Severe Peak Tailing and Poor Resolution
Causality: The root cause is the strong interaction between the basic amine and acidic silanol groups on the silica gel.[1][2][4] This leads to non-ideal elution behavior.
Solutions:
-
Mobile Phase Modification:
-
Add a Competing Base: Incorporate a small amount (0.1-2%) of a volatile tertiary amine like triethylamine (TEA) or a base like ammonium hydroxide into your eluent system.[12][13][14] The competing base will interact with the acidic silanol sites, effectively masking them from your target amine and allowing for a more symmetrical peak shape.[3][15]
-
Rationale: The added base is typically more volatile, making it easier to remove from the purified fractions during solvent evaporation.
-
-
Stationary Phase Deactivation/Modification:
-
Pre-treat the Silica Gel: Before packing the column, you can create a slurry of the silica gel in your mobile phase containing triethylamine.[16] This "deactivates" the silica by neutralizing the acidic sites.
-
Use Amine-Functionalized Silica: For more challenging separations, consider using a commercially available amine-functionalized stationary phase.[1][3] These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels the amine, leading to excellent peak shapes.[2][17]
-
Consider Basic Alumina: Basic or neutral alumina can also be a suitable alternative to silica gel for the purification of amines.[18][19]
-
Problem 2: The Compound is Not Eluting from the Column
Causality: This is an extreme case of the acid-base interaction, where the amine is irreversibly adsorbed onto the silica gel. It can also happen if the chosen mobile phase is not polar enough.
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the concentration of the polar solvent (e.g., methanol or ethyl acetate) in your eluent.
-
Incorporate a Stronger Modifier: If adding TEA is insufficient, consider using a mobile phase containing ammonium hydroxide. A common system is a gradient of dichloromethane and methanol containing a small percentage of aqueous ammonium hydroxide.[20]
-
Stability Check: Before running a column, it's wise to perform a stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If you see significant streaking or new spots, your compound may be decomposing on the silica.[20]
Problem 3: Low Recovery of the Purified Amine
Causality: Besides irreversible adsorption, low recovery can be due to the volatility of 7-Octen-1-amine, especially if it's a low-boiling compound. Excessive heating during solvent removal can lead to loss of product.
Solutions:
-
Gentle Solvent Removal: Use a rotary evaporator with a water bath at a mild temperature (e.g., 30-40°C) and controlled vacuum.
-
Column Loading: Ensure the compound is loaded onto the column in a minimal volume of solvent to start with a narrow band. Overloading the column with too much crude material can also lead to poor separation and apparent low recovery of pure fractions.[4][12]
Experimental Protocol: Deactivated Silica Gel Column Chromatography
This protocol provides a step-by-step method for the purification of crude 7-Octen-1-amine using triethylamine-deactivated silica gel.
1. TLC Analysis and Solvent System Selection:
- Dissolve a small amount of the crude 7-Octen-1-amine in a suitable solvent (e.g., dichloromethane).
- On a silica gel TLC plate, spot the crude material.
- Develop the TLC plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate), with the addition of ~1% triethylamine.
- Aim for an Rf value of 0.2-0.3 for the 7-Octen-1-amine spot in the chosen solvent system. This will provide a good starting point for the column elution.
- Visualize the plate using a ninhydrin stain.[8][10]
2. Column Preparation (Slurry Method):
- Select a glass column of appropriate size for the amount of crude material.
- In a beaker, create a slurry of silica gel in the chosen mobile phase (containing 1% triethylamine). The amount of silica should be about 30-50 times the weight of your crude material.
- With the stopcock closed, pour the slurry into the column.
- Gently tap the side of the column to ensure even packing and remove any air bubbles.
- Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
- Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
3. Sample Loading:
- Dissolve the crude 7-Octen-1-amine in a minimal amount of the mobile phase.
- Carefully apply the dissolved sample to the top of the column using a pipette.
- Drain the solvent until the sample has fully entered the silica bed.
- Gently add a small amount of fresh mobile phase to wash the sides of the column and repeat the draining process.
4. Elution and Fraction Collection:
- Carefully fill the column with the mobile phase.
- Begin eluting the column, collecting fractions in test tubes.
- Monitor the separation by spotting the collected fractions on TLC plates and visualizing with ninhydrin stain.
- Combine the fractions containing the pure 7-Octen-1-amine.
5. Solvent Removal:
- Combine the pure fractions in a round-bottom flask.
- Remove the solvent using a rotary evaporator with a mild water bath temperature.
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Base Additive | Target Compounds |
| Hexanes:Ethyl Acetate (9:1 to 1:1) | 1% Triethylamine | Non-polar to moderately polar amines |
| Dichloromethane:Methanol (99:1 to 9:1) | 1% Triethylamine | Moderately polar to polar amines |
| Dichloromethane:Methanol (95:5) | 1% Ammonium Hydroxide | Very polar or strongly basic amines |
Visualizations
Troubleshooting Workflow for Amine Purification
Caption: A decision-making workflow for troubleshooting the column chromatography of amines.
References
- Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
- ChemicalDesk.Com. (2011, September 4). TLC stains for amines.
- EPFL. TLC Visualization Reagents.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Chemistry Stack Exchange. (2015, November 27). Choosing Stationary Phase Column Chromatography.
- University of Rochester, Department of Chemistry. Chromatography: The Solid Phase.
- REACH Devices, LLC. TLC stains.
- Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain.
- alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
- Reddit. (2019, March 14). What causes streaking in silica gel column chromatography?
- Phenomenex. Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP.
- ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?
- ACS Publications. (2016, May 20). Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography.
- Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns?
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- LCGC International. What's Happening to My Column?
- Analytical Chemistry (ACS Publications). (2016, May 20). Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography.
- Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel?
- Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity.
- University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
- SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines.
- Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention.
- Science Forums. (2011, August 29). Amine purification.
- Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Org Prep Daily. (2006, October 5). Purifying amines on silica.
- PubMed. (2005, March 11). Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion.
- ResearchGate. (2019, March 28). Deactivation of silica gel?
- University of Calgary. Column chromatography.
- Chromatography Forum. (2006, January 22). pka values.
- Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
- Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography?
- PubChem. Oct-7-en-1-amine.
- University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube.
Sources
- 1. biotage.com [biotage.com]
- 2. youtube.com [youtube.com]
- 3. biotage.com [biotage.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 9. TLC stains [reachdevices.com]
- 10. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
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- 15. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 16. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 17. biotage.com [biotage.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Chromatography [chem.rochester.edu]
- 20. Chromatography [chem.rochester.edu]
Technical Support Center: Optimization of Reductive Amination Conditions for 7-Octenal
Welcome to the technical support center for the optimization of reductive amination of 7-octenal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and successfully synthesize your target amines with high yield and purity.
Introduction to the Challenges with 7-Octenal
Reductive amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[1][2] The reaction of an aldehyde or ketone with an amine to form an imine/enamine intermediate, followed by reduction, is a powerful method for producing primary, secondary, and tertiary amines.[3][4] However, the presence of a terminal double bond in 7-octenal introduces a significant challenge: chemoselectivity. A successful protocol must favor the reduction of the iminium ion over the aldehyde and the alkene. This guide will address the critical parameters that influence the success of this transformation.
Troubleshooting Guide
This section addresses common problems encountered during the reductive amination of 7-octenal, offering explanations and actionable solutions.
Issue 1: Low or No Product Formation
-
Question: I am not observing any significant formation of my desired amine product. What are the likely causes?
-
Answer: Low or no product formation in the reductive amination of 7-octenal can stem from several factors, primarily related to inefficient imine/enamine formation or issues with the reducing agent.[5]
-
Inefficient Imine/Enamine Formation: The equilibrium between 7-octenal and the amine to form the imine may not be favorable.[6] This can be due to:
-
Presence of Water: Water can hydrolyze the imine intermediate, shifting the equilibrium back towards the starting materials.[5]
-
Suboptimal pH: Imine formation is typically favored under slightly acidic conditions (pH 4-5).[5] If the pH is too low, the amine will be protonated and non-nucleophilic.[5] If it's too high, the carbonyl is not sufficiently activated.
-
Steric Hindrance: While less of a concern with the linear 7-octenal, bulky amines can slow down the initial condensation step.
-
-
Reducing Agent Issues:
-
Incorrect Choice of Reducing Agent: A highly reactive reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde before imine formation.[7][8] A milder, more selective reagent is often necessary.
-
Degraded Reducing Agent: Borohydride reagents can degrade over time, especially if not stored under anhydrous conditions.
-
-
Poor Solubility: If the reactants are not fully soluble in the chosen solvent, the reaction rate will be significantly reduced.[5]
Solutions:
-
Promote Imine Formation:
-
Use a dehydrating agent, such as molecular sieves (3Å or 4Å), to remove water from the reaction mixture.
-
Optimize the pH by adding a catalytic amount of a weak acid, such as acetic acid.[9][10]
-
Consider pre-forming the imine before adding the reducing agent. This can be monitored by techniques like NMR or IR spectroscopy.[10]
-
-
Select the Right Reducing Agent: For unsaturated aldehydes like 7-octenal, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice due to its mildness and high selectivity for imines over aldehydes and ketones.[11][12] Sodium cyanoborohydride (NaBH₃CN) is also effective and selectively reduces imines at a controlled pH.[6][8]
-
Ensure Reagent Quality: Use freshly opened or properly stored reducing agents. You can test the activity of your NaBH₄ on a simple ketone to confirm its efficacy.[13]
-
Solvent Choice: Ensure your solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF)) can dissolve all reactants.[7]
-
Issue 2: Formation of Side Products
-
Question: My reaction is producing significant amounts of side products, such as the alcohol from aldehyde reduction or a dialkylated amine. How can I improve the selectivity?
-
Answer: The formation of side products is a common issue, particularly with a substrate like 7-octenal.
-
Reduction of 7-Octenal: The primary side product is often the corresponding alcohol, 7-octen-1-ol, formed from the direct reduction of the aldehyde. This occurs when the reducing agent is too reactive.[8]
-
Overalkylation: When using a primary amine, a common side reaction is the formation of a tertiary amine through the reaction of the newly formed secondary amine with another molecule of 7-octenal.[9]
-
Reduction of the Alkene: While less common with borohydride reagents, some catalytic hydrogenation methods can reduce the terminal double bond of 7-octenal.[4]
Solutions:
-
Chemoselectivity of the Reducing Agent:
-
As mentioned, Sodium Triacetoxyborohydride (STAB) is highly recommended. Its steric bulk and the electron-withdrawing acetoxy groups make it a mild and selective reducing agent that preferentially reduces the protonated imine.[11]
-
Sodium Cyanoborohydride (NaBH₃CN) is another excellent choice. It is less reactive than NaBH₄ and, under mildly acidic conditions, will selectively reduce the iminium ion.[8][14]
-
-
Control Stoichiometry: To minimize overalkylation, use a slight excess of the amine (1.1-1.5 equivalents) relative to the 7-octenal.[15] If overalkylation is still a significant problem, consider a stepwise approach where the imine is formed and isolated before reduction.[9]
-
Reaction Conditions:
-
Perform the reaction at a low temperature (0 °C to room temperature) to improve selectivity.
-
Ensure the reducing agent is added after allowing sufficient time for imine formation if not using a one-pot procedure with a highly selective reagent like STAB.[7]
-
-
Issue 3: Incomplete Reaction and Difficult Purification
-
Question: My reaction seems to stall, and I'm left with a mixture of starting material, imine, and product that is difficult to separate. What can I do?
-
Answer: Incomplete conversion and purification challenges often go hand-in-hand.
-
Stalled Reaction: This can be due to the reasons mentioned in "Low or No Product Formation," such as poor imine formation or a deactivated reducing agent.
-
Purification Difficulties: The similar polarities of the starting aldehyde, the imine intermediate, and the amine product can make chromatographic separation challenging. Residual imine is a common impurity that can be difficult to remove.[16][17]
Solutions:
-
Drive the Reaction to Completion:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider adding a fresh portion of the reducing agent.
-
Ensure adequate stirring, especially if the reaction mixture is heterogeneous.
-
-
Work-up and Purification Strategies:
-
Acid-Base Extraction: Utilize the basicity of the amine product. After the reaction, quench any remaining reducing agent and perform an acid-base extraction. The amine product will be protonated and move to the aqueous layer upon washing with a dilute acid (e.g., 1M HCl). The aqueous layer can then be basified (e.g., with NaOH) and the amine product extracted with an organic solvent.[16]
-
"Salting Out": In some cases, the hydrochloride salt of the amine can be precipitated from the organic solution by bubbling HCl gas through it or adding a solution of HCl in an organic solvent.[16]
-
Scavenger Resins: Polymer-supported scavengers can be used to remove excess unreacted aldehyde or amine, simplifying the purification process.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for the reductive amination of 7-octenal?
A1: For 7-octenal, sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is generally the preferred reducing agent.[11] Its mildness and high selectivity for reducing imines in the presence of aldehydes make it ideal for preventing the formation of 7-octen-1-ol as a byproduct. Sodium cyanoborohydride (NaBH₃CN) is also a very good option, especially when the reaction pH is carefully controlled.[8]
Q2: Can I use sodium borohydride (NaBH₄) for this reaction?
A2: While NaBH₄ is a common and inexpensive reducing agent, it is generally not recommended for a one-pot reductive amination of 7-octenal because it can readily reduce the aldehyde.[7][8] If you must use NaBH₄, it is crucial to first form the imine completely and then add the NaBH₄ at a low temperature.[7][10]
Q3: What is the optimal pH for the reaction?
A3: The optimal pH for reductive amination is typically between 4 and 5.[5] This pH range is a compromise: acidic enough to catalyze imine formation but not so acidic as to protonate the amine starting material, rendering it non-nucleophilic.[5] A catalytic amount of acetic acid is often added to achieve this pH.[9]
Q4: What are the recommended solvents?
A4: Aprotic solvents are generally preferred. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are commonly used.[7] Methanol can be used, particularly with NaBH₃CN, but care must be taken as it can react with some borohydride reagents.[7]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can track the disappearance of the 7-octenal spot and the appearance of the product spot. Staining with potassium permanganate can help visualize the product if it is not UV-active. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination of 7-Octenal using Sodium Triacetoxyborohydride (STAB)
This protocol is a reliable starting point for the reductive amination of 7-octenal with a primary or secondary amine.
Materials:
-
7-Octenal
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-octenal (1.0 eq) and the amine (1.1 eq).
-
Dissolve the reactants in anhydrous DCM or DCE (to make a ~0.1-0.5 M solution).
-
If the amine is an HCl salt, add one equivalent of a non-nucleophilic base like triethylamine (Et₃N) to liberate the free amine.
-
(Optional) Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control any potential exotherm.
-
Continue stirring at room temperature and monitor the reaction by TLC until the 7-octenal is consumed (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Data Summary Table: Comparison of Reducing Agents
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| NaBH(OAc)₃ (STAB) | DCM or DCE, rt | High selectivity for imines; mild; one-pot procedure is effective.[11][12] | More expensive than NaBH₄; moisture sensitive.[7] |
| NaBH₃CN | MeOH, pH 4-5 | Selective for imines at controlled pH.[6][8] | Toxic cyanide byproducts; pH control is critical.[6][9] |
| NaBH₄ | MeOH, 0 °C to rt | Inexpensive; readily available. | Can reduce the aldehyde; requires a two-step, one-pot procedure for good selectivity.[7][8] |
| H₂/Catalyst (e.g., Pd/C) | Various solvents, pressure | "Green" reducing agent. | Can potentially reduce the C=C bond in 7-octenal.[4] |
Visualizations
Logical Workflow for Troubleshooting Reductive Amination
Caption: Troubleshooting workflow for low-yield reductive amination.
Reaction Scheme: Reductive Amination of 7-Octenal
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. jocpr.com [jocpr.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. sciencemadness.org [sciencemadness.org]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
Common side reactions in the synthesis of N-substituted 7-octenylamines
Welcome to the technical support guide for the synthesis of N-substituted 7-octenylamines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of molecules. The inherent functionalities of 7-octenylamines—a terminal alkene and a nucleophilic nitrogen—present unique synthetic hurdles. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems you may encounter during the synthesis of N-substituted 7-octenylamines, presented in a question-and-answer format.
Question 1: I am observing a very low yield of my desired N-substituted 7-octenylamine. What are the likely causes and how can I improve it?
Low yields can be attributed to several factors, ranging from suboptimal reaction conditions to competing side reactions. Let's break down the possibilities.
Potential Cause A: Incomplete Reaction
The reaction may not be proceeding to completion due to insufficient reactivity of the starting materials or inadequate reaction conditions.
-
Poor Reactivity of Starting Materials: Amines with electron-withdrawing groups are less nucleophilic and may react slowly. Similarly, when using alkyl halides, the reactivity order is I > Br > Cl.[1]
-
Suboptimal Temperature: The reaction may require higher temperatures to achieve a reasonable rate. However, excessively high temperatures can lead to decomposition or promote side reactions.[1] It is advisable to start at room temperature and gradually increase it while monitoring the reaction progress.
-
Solvent Choice: The solvent plays a crucial role in reaction kinetics. For N-alkylation reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective as they can solvate the cation while leaving the nucleophile relatively free.[2]
Troubleshooting Steps:
-
Optimize Temperature: Incrementally increase the reaction temperature in 10 °C intervals, monitoring by TLC or LC-MS for product formation and byproduct development.
-
Solvent Screen: If feasible, screen a variety of solvents. For reductive aminations, methanol or 1,2-dichloroethane (DCE) are common choices.[3]
-
Check Reagent Purity: Ensure all starting materials and solvents are pure and dry, as impurities like water can interfere with many of the reagents used.[1]
Potential Cause B: Over-Alkylation (Dialkylation)
A very common issue, especially when synthesizing secondary amines from primary amines, is the formation of a tertiary amine byproduct. The mono-alkylated product is often more nucleophilic than the starting primary amine, leading it to react further with the alkylating agent.[2][4] This results in a mixture of products that can be difficult to separate.[5]
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of the starting amine relative to the alkylating agent (e.g., 7-octenyl bromide). This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[2]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the electrophile, minimizing the chance of the product reacting again.[2]
-
Alternative Methods: Consider reductive amination as a more controlled method for mono-alkylation.[4][6] This involves reacting 7-octenal with a primary amine to form an imine, which is then selectively reduced.
Potential Cause C: Isomerization of the Double Bond
The terminal double bond of the 7-octenyl group can migrate to internal positions under certain conditions, particularly in the presence of transition metal catalysts or strong bases. This leads to a mixture of isomeric products.
Troubleshooting Steps:
-
Catalyst Choice: If using a metal-catalyzed reaction (e.g., Buchwald-Hartwig amination), the choice of ligand is critical. Some ligands can promote isomerization more than others. Screening different phosphine ligands may be necessary.
-
Reaction Conditions: Avoid unnecessarily high temperatures and prolonged reaction times, which can favor thermodynamic equilibration to the more stable internal alkene.
-
Base Selection: In reactions requiring a base, use a non-nucleophilic, sterically hindered base to minimize interaction with the double bond.
Question 2: My mass spectrometry data shows an impurity with a higher molecular weight than my expected product. What could this be?
This observation often points to the formation of dimers or products from multiple additions.
Potential Cause: Formation of Secondary Amines from Primary Amine Starting Material (in Reductive Amination)
When synthesizing a primary N-substituted amine via reductive amination of 7-octenal with ammonia, the newly formed primary amine can react with another molecule of 7-octenal to form a secondary amine byproduct, bis(7-octenyl)amine.
Troubleshooting Steps:
-
Excess Ammonia: Use a large excess of ammonia to outcompete the primary amine product for reaction with the aldehyde.
-
Controlled Conditions: Maintain a low reaction temperature to slow down the rate of the second amination, which typically has a higher activation energy.
Question 3: How can I effectively purify my N-substituted 7-octenylamine from unreacted starting materials and byproducts?
Purification can be challenging due to the similar polarities of the desired product and potential byproducts like over-alkylated amines.
Solution A: Acid-Base Extraction
Amines are basic and can be protonated to form water-soluble ammonium salts. This property can be exploited for purification.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The desired amine and any amine byproducts will move into the aqueous layer as their hydrochloride salts.
-
Wash the organic layer again with the acid solution to ensure complete extraction.
-
Combine the aqueous layers and wash with an organic solvent to remove any neutral impurities.
-
Make the aqueous layer basic by adding a base (e.g., 1M NaOH) until the pH is >10.
-
Extract the now-neutral amine product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Solution B: Column Chromatography
If acid-base extraction is insufficient, column chromatography is the next step.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically used. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent the amine from streaking on the silica gel.
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is best for my specific N-substituted 7-octenylamine?
The optimal method depends on the nature of the substituent you are adding to the nitrogen.
| Method | Best For | Advantages | Disadvantages |
| Reductive Amination | Alkyl and Aryl substituents | Good control over mono-alkylation, often a one-pot reaction.[3][6] | Requires the corresponding aldehyde (7-octenal), which may need to be synthesized.[7] |
| Direct N-Alkylation | Alkyl substituents | Simple procedure, uses readily available alkyl halides. | Prone to over-alkylation, leading to mixtures of products.[4][8] |
| Buchwald-Hartwig Amination | Aryl and Heteroaryl substituents | Broad substrate scope, good for forming C(sp²)-N bonds. | Requires a palladium catalyst and specific ligands, which can be expensive. Potential for double bond isomerization. |
Q2: How can I confirm that the double bond has not isomerized during the reaction?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.
-
¹H NMR: A terminal alkene like the 7-octenyl group will show characteristic signals for the vinyl protons (typically in the range of 4.9-5.1 ppm for the two terminal protons and 5.7-5.9 ppm for the internal proton). The disappearance or reduction in the integration of these signals, coupled with the appearance of new signals in the vinyl region, would indicate isomerization.
-
¹³C NMR: The terminal vinyl carbons will have distinct chemical shifts (typically around 114 ppm for the CH₂ and 139 ppm for the CH). Isomerization will result in a different set of signals for the internal alkene carbons.
Q3: What are the best practices for handling and storing 7-octenal?
Aldehydes, particularly unsaturated ones, are prone to oxidation and polymerization.
-
Storage: Store 7-octenal under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a refrigerator) to minimize degradation.
-
Handling: Use fresh, or freshly distilled, 7-octenal for best results. When setting up reactions, it is advisable to work under an inert atmosphere.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in N-substituted 7-octenylamine synthesis.
Competing Pathways: Mono- vs. Di-alkylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
Removal of unreacted starting materials from 7-Octen-1-amine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 7-Octen-1-amine. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Introduction: The Challenge of Purifying 7-Octen-1-amine
7-Octen-1-amine is a valuable building block in organic synthesis, prized for its bifunctional nature, containing both a primary amine and a terminal alkene. However, its synthesis, regardless of the route, often results in a crude product contaminated with unreacted starting materials, byproducts, and residual reagents. The successful isolation of pure 7-Octen-1-amine is critical for the integrity of subsequent reactions and the quality of the final product. This guide is designed to be your first point of reference for overcoming common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most probable unreacted starting materials and byproducts I should expect?
The nature of impurities is intrinsically linked to the synthetic route employed. Common syntheses for primary amines like 7-Octen-1-amine include the Gabriel synthesis or reductive amination.
-
Gabriel Synthesis: If you've used a variation of the Gabriel synthesis, you might encounter unreacted alkyl halides (e.g., 8-bromo-1-octene) and byproducts from the cleavage of the phthalimide group, such as phthalhydrazide if hydrazine is used.[1][2][3][4][5]
-
Reductive Amination: This route may leave you with unreacted 7-octen-1-al and the corresponding alcohol (7-octen-1-ol) if the aldehyde is over-reduced.[6][7][8]
-
Grignard-based Syntheses: Syntheses involving Grignard reagents can be contaminated with unreacted magnesium and byproducts from quenching the reaction.[9][10][11][12][13]
Q2: How can I leverage the physical properties of 7-Octen-1-amine for purification?
Understanding the physical properties of your target compound and its contaminants is the cornerstone of designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| 7-Octen-1-amine | 127.23 | ~175-177 | Sparingly soluble in water, soluble in organic solvents.[14] |
| 7-Octen-1-ol | 128.21 | ~188-189 | Slightly soluble in water, soluble in alcohol.[15][16] |
| 8-Bromo-1-octene | 191.10 | ~199-200 | Insoluble in water, soluble in organic solvents. |
| 7-Octen-1-al | 126.20 | ~173-175 | Insoluble in water, soluble in organic solvents. |
Data compiled from various sources and estimations.
The basicity of the amine group is its most exploitable chemical property for purification.
Q3: What is the most robust, first-pass purification method for 7-Octen-1-amine?
For a crude mixture containing acidic, basic, and neutral impurities, acid-base extraction is the most powerful and efficient initial purification step.[17][18][19][20] This technique leverages the basicity of the amine to selectively move it from an organic phase to an aqueous phase and back again, leaving non-basic impurities behind.
Q4: When should I consider distillation?
Distillation is an excellent technique for separating compounds with different boiling points.[21][22]
-
Simple Distillation: This is suitable if the boiling points of your product and impurities differ by more than 25 °C.
-
Fractional Distillation: This is necessary for separating compounds with closer boiling points, such as 7-Octen-1-amine and its corresponding alcohol, 7-octen-1-ol.[21][23]
Q5: Are chromatographic methods a viable option?
While possible, column chromatography is often a less efficient method for purifying simple amines like 7-Octen-1-amine on a large scale due to potential issues with streaking on silica gel. However, it can be useful for removing small amounts of stubborn, non-volatile impurities.
Troubleshooting Guide
Issue: My final product is contaminated with a non-polar impurity (e.g., unreacted alkyl halide).
-
Solution: An acid-base extraction is the ideal solution here. The non-polar impurity will remain in the organic layer while your amine is protonated and moves to the aqueous layer.
Issue: I'm observing a broad peak for my product in the NMR, suggesting an acidic impurity.
-
Solution: This is likely due to the presence of an acidic proton from a carboxylic acid or a similar species. A wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution during your workup will deprotonate the acidic impurity, making it water-soluble and easily removable.
Issue: My distillation is not effectively separating 7-Octen-1-amine from a close-boiling impurity like 7-octen-1-ol.
-
Solution: Ensure you are using a fractionating column with sufficient theoretical plates for the separation.[21] Packing the column with glass beads or using a Vigreux column can improve separation efficiency. Also, ensure a slow and steady distillation rate to allow for proper equilibrium between the liquid and vapor phases in the column.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification of 7-Octen-1-amine
This protocol assumes your crude 7-Octen-1-amine is in an organic solvent like diethyl ether or dichloromethane.
-
Dissolution: Ensure your crude product is fully dissolved in a suitable organic solvent. Transfer the solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The protonated amine will be in the lower aqueous layer. Drain the aqueous layer into a clean flask.
-
Back Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of the dilute acid to the organic layer, shake, and combine the aqueous layers.
-
Organic Layer Wash: Wash the original organic layer (which still contains any neutral or acidic impurities) with a small amount of water and discard this aqueous wash.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a concentrated aqueous base (e.g., 6 M NaOH) with swirling until the solution is strongly basic (test with pH paper). Your deprotonated amine will likely form an oily layer.
-
Product Extraction: Extract the aqueous layer with three portions of a fresh organic solvent. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield your purified 7-Octen-1-amine.
Workflow for Acid-Base Extraction
Caption: Workflow of Acid-Base Extraction for Amine Purification.
Decision Tree for Purification Strategy
Caption: Decision Tree for Selecting a Purification Strategy.
References
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved January 17, 2026, from [Link]
-
Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved January 17, 2026, from [Link]
-
Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Retrieved January 17, 2026, from [Link]
-
Amine Plant Troubleshooting and Optimization. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Acid-Base Extraction: Organic Chemistry Lab. (n.d.). Studylib. Retrieved January 17, 2026, from [Link]
-
Case studies of troubleshooting amine treating foaming—Part 1. (2019, June 1). Gas Processing & LNG. Retrieved January 17, 2026, from [Link]
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Liquid/liquid Extraction. (n.d.). University of Missouri–St. Louis. Retrieved January 17, 2026, from [Link]
-
METHODS YIELDING ONLY PRIMARY AMINES AND REACTIONS P4. (2012, October 19). YouTube. Retrieved January 17, 2026, from [Link]
-
Gabriel synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Separation of primary, secondary and tertiary amines by Hoffmann's method. (2021, April 24). Chemical Note. Retrieved January 17, 2026, from [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Grignard Reagents. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Contamination in Amine Systems. (n.d.). Refining Community. Retrieved January 17, 2026, from [Link]
-
Removing unreacted Mg metal in a Grignard reaction. (2014, July 20). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]
- Process for fractionating water-containing crude amine mixtures from amine synthesis. (n.d.). Google Patents.
-
How to remove biphenyl from a Grignard reaction. (2021, July 3). Quora. Retrieved January 17, 2026, from [Link]
-
Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 17, 2026, from [Link]
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7-Octyn-1-amine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Gabriel Synthesis. (n.d.). Perlego. Retrieved January 17, 2026, from [Link]
-
The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Fractional distillation. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Oct-7-en-1-amine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
7-octen-1-ol. (n.d.). The Good Scents Company. Retrieved January 17, 2026, from [Link]
-
26.2 Amines – Physical Properties. (n.d.). eCampusOntario Pressbooks. Retrieved January 17, 2026, from [Link]
- Process for the purification of amines. (n.d.). Google Patents.
- Process for producing 7-octen-1-al and derivatives thereof. (n.d.). Google Patents.
-
How to purify Amine? (2022, August 11). YouTube. Retrieved January 17, 2026, from [Link]
-
Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2025, June 11). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Expert Insights: How 7-Octen-1-ol Enhances Chemical Formulations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]
-
Amine Synthesis Reactions Organic Chemistry. (2016, April 23). YouTube. Retrieved January 17, 2026, from [Link]
-
24.6: Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Stability of 7-Octen-1-amine
Welcome to the technical support center for 7-Octen-1-amine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the stability of this versatile bifunctional molecule. This guide is structured to address the common and complex challenges researchers encounter when working with 7-Octen-1-amine in various chemical environments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental state of 7-Octen-1-amine in acidic versus basic media?
The behavior of 7-Octen-1-amine is dictated by its two key functional groups: a primary amine and a terminal alkene. The pH of the medium determines the protonation state of the amine group.
-
In Acidic Media (pH < ~10): The lone pair of electrons on the nitrogen atom readily accepts a proton (H⁺) from the acid.[1][2][3] This forms a protonated species, the 7-octen-1-ammonium ion (R-NH₃⁺). This salt is typically more soluble in aqueous solutions than its neutral counterpart.[1]
-
In Basic or Neutral Media (pH > ~10): The amine exists in its neutral, free base form (R-NH₂). In this state, the nitrogen's lone pair is available, making the molecule nucleophilic and basic.[1][4]
Understanding this pH-dependent equilibrium is the first step in predicting the molecule's stability and reactivity.
Q2: How stable is the 7-Octen-1-amine molecule in acidic conditions?
This is a critical question where the two functional groups have conflicting stabilities.
-
The Amine Group: As the 7-octen-1-ammonium salt, the amine functionality itself is relatively stable and protected from participating in many side reactions.
-
The Alkene Group: The terminal double bond, however, becomes highly susceptible to degradation in the presence of strong aqueous acids.[5] The primary degradation pathway is acid-catalyzed hydration . This reaction proceeds via protonation of the alkene to form a carbocation intermediate, which is then attacked by water to yield an alcohol.[5][6] According to Markovnikov's rule, the hydroxyl group will preferentially add to the more substituted carbon, though in the case of a terminal alkene, this leads to a secondary alcohol (Octan-2-ol, with the amine at position 8).
Therefore, while the amine group is protected, the overall molecule can be considered unstable in strong aqueous acid due to the reactivity of the alkene.
Q3: What are the primary concerns for stability in basic media?
In basic media, 7-Octen-1-amine exists as the free base.
-
The Alkene Group: The double bond is generally stable under basic conditions and is not prone to hydration as it is in acid.
-
The Amine Group: The primary concern for the free amine is oxidation .[7] The lone pair of electrons on the nitrogen can be susceptible to attack by atmospheric oxygen or other oxidizing agents, especially with prolonged exposure to air, light, or in the presence of trace metal catalysts.[8] This can lead to the formation of various degradation products, including imines, oxides, or polymeric materials, often accompanied by a discoloration (e.g., turning yellow or brown) of the sample.
Q4: How should I properly store solutions of 7-Octen-1-amine for maximum stability?
Proper storage is crucial to ensure the integrity of your experiments.
-
For Short-Term Storage (Days to Weeks): Store the neat compound or concentrated solutions in an inert solvent (e.g., anhydrous dichloromethane or toluene) in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon). Refrigerate at 2-8°C.[9]
-
For Long-Term Storage (Months): For maximum stability, consider converting the amine to a stable salt, such as the hydrochloride salt, by treating it with HCl in a non-aqueous solvent and storing the resulting solid. However, remember to fully neutralize the salt back to the free base before use in reactions sensitive to acid. If storing as the free base, do so neat or in a high-concentration stock solution under an inert atmosphere at or below -20°C.
-
What to Avoid: Avoid prolonged storage in acidic aqueous solutions due to alkene hydration. Avoid storing dilute solutions of the free base for extended periods, as this increases the risk of oxidation.[7]
Troubleshooting Guide
Q1: I ran a reaction using 7-Octen-1-amine in a protic acidic solvent and my yield was low. My mass spec analysis shows a new species with a mass 18 Da higher than my starting material. What happened?
Answer: You are likely observing the product of acid-catalyzed hydration of the terminal alkene. The addition of a water molecule (H₂O, molecular weight ≈ 18 Da) across the double bond is a classic reaction for alkenes in aqueous acid.[5][10]
Causality: The acidic medium protonates the double bond, creating a carbocation intermediate. Water, acting as a nucleophile, then attacks this carbocation. A final deprotonation step yields the alcohol.
Solution & Mitigation:
-
Switch Solvents: If possible, use an aprotic solvent. If an acid catalyst is required, use an anhydrous acid source.
-
Lower Temperature: Perform the reaction at a lower temperature to disfavor the hydration side reaction, which likely has a higher activation energy.
-
Protecting Groups: For multi-step syntheses, consider protecting the alkene (e.g., via dihydroxylation and subsequent protection of the diol) before performing reactions under harsh acidic conditions.
Q2: I opened my bottle of 7-Octen-1-amine, which I've had for a while, and it has a distinct yellow-brown color. Is it still usable?
Answer: The discoloration is a strong indicator of oxidative degradation.[7] The free amine is susceptible to air oxidation, which can form a complex mixture of colored impurities.
Causality: Exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities, can lead to the formation of oxidation products.[8]
Solution & Mitigation:
-
Assess Purity: Before use, you must assess the purity of the material. The most reliable method is Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS), which can quantify the amount of remaining 7-Octen-1-amine and help identify degradation products.[9][11]
-
Purification: If the purity is compromised but a significant amount of the desired compound remains, purification by distillation may be possible.
-
Prevention: Always store amines under an inert atmosphere (N₂ or Ar), in amber glass containers, and refrigerated.[12][13] For routine use, consider transferring smaller aliquots into separate vials to avoid repeatedly exposing the main stock bottle to air.
Q3: I am trying to separate 7-Octen-1-amine from a neutral byproduct using liquid-liquid extraction. What is the best strategy?
Answer: You can leverage the basicity of the amine to achieve an efficient separation.
Causality: The amine can be protonated to form a water-soluble salt, while the neutral compound will remain in the organic phase.[1]
Recommended Workflow:
-
Dissolve your mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The 7-Octen-1-amine will react to form its ammonium chloride salt and move into the aqueous layer.[1] The neutral byproduct will remain in the organic layer.
-
Separate the two layers.
-
To recover your amine, cool the aqueous layer (e.g., in an ice bath) and carefully add a base (e.g., 2 M NaOH) until the solution is strongly basic (pH > 12). This neutralizes the ammonium salt back to the free amine.[1]
-
Extract the now-basic aqueous layer with a fresh portion of organic solvent. The neutral 7-Octen-1-amine will move back into the organic layer.
-
Dry the organic layer (e.g., with anhydrous MgSO₄), filter, and remove the solvent under reduced pressure to recover the purified amine.
Stability & Analysis Protocols
Protocol 1: Comparative Stability Assessment via GC-MS
This protocol provides a method to empirically determine the short-term stability of 7-Octen-1-amine under different pH conditions.
1. Preparation of Buffered Solutions:
- Acidic: 0.1 M Citrate Buffer, pH 4.0.
- Neutral: 0.1 M Phosphate Buffer, pH 7.0.
- Basic: 0.1 M Carbonate-Bicarbonate Buffer, pH 10.0.
2. Sample Preparation:
- Prepare a 1 mg/mL stock solution of 7-Octen-1-amine in a suitable solvent (e.g., Methanol).
- In separate amber glass vials, add 10 µL of the stock solution to 990 µL of each of the three buffer solutions to achieve a final concentration of 10 µg/mL.
- Prepare three sets of samples for each condition.
3. Incubation:
- Tightly cap the vials.
- Store one set at 2-8°C and another at room temperature (~25°C). The third set is for immediate analysis (T=0).
4. Time-Point Analysis:
- Analyze one vial from each condition and temperature at T=0, T=24h, T=48h, and T=72h.
- For analysis, quench the sample by adding 1 mL of ethyl acetate and a small amount of solid NaOH to the basic sample to ensure the amine is in its free base form. Vortex thoroughly.
- Inject 1 µL of the organic layer into the GC-MS.
5. GC-MS Parameters (Example):
- Column: DB-5ms or similar non-polar column.
- Inlet Temp: 250°C.
- Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 15°C/min.
- Detector: Mass Spectrometer (Scan mode m/z 35-350).
6. Data Analysis:
- Calculate the peak area of the 7-Octen-1-amine parent peak at each time point.
- Normalize the peak area against an internal standard if used.
- Plot the percentage of remaining 7-Octen-1-amine vs. time for each condition.
- Identify major degradation products by interpreting their mass spectra.
Data Summary Table
| Condition | pH Range | Primary State of Amine | Key Stability Concern | Primary Degradation Product(s) | Mitigation Strategy |
| Acidic | 1 - 6 | Protonated (R-NH₃⁺) | Acid-catalyzed hydration of alkene[5] | Octan-8-amino-2-ol | Use aprotic solvents; avoid strong aqueous acids; use protecting groups for the alkene. |
| Neutral | 6 - 8 | Equilibrium (R-NH₂ / R-NH₃⁺) | Slow Oxidation | Oxidized amine species | Store under inert gas; use antioxidants if compatible with the application. |
| Basic | 8 - 14 | Free Base (R-NH₂) | Oxidation of amine[7] | N-oxides, imines, polymeric materials | Store under inert atmosphere (N₂/Ar); avoid exposure to air and light; use amber vials.[13] |
Visualizations
Caption: Acid-catalyzed hydration pathway of 7-Octen-1-amine.
Caption: Experimental workflow for stability testing.
References
-
Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Chemistry LibreTexts. [Link]
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Journal of the American Chemical Society. (2026, January 13). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]
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Industrial & Engineering Chemistry Research. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. [Link]
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ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. [Link]
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ResearchGate. (2025, August 6). (PDF) Determination of Biogenic Amines at Low μg L–1 Levels as Acetylacetone Derivatives by RP-HPLC with UV-Visible Detection in Expired Apple Juice Samples. ResearchGate. [Link]
-
Environmental Science: Processes & Impacts. (n.d.). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. RSC Publishing. [Link]
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PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. [Link]
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National Institutes of Health (NIH). (n.d.). Prodrugs for Amines. PMC. [Link]
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Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]
-
NILU. (2010, March 11). Atmospheric Degradation of Amines (ADA). NILU. [Link]
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Chemistry LibreTexts. (2022, April 26). 10.2: Amino Acids Degradation. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2023, September 15). Hydration of Alkenes With Aqueous Acid. Master Organic Chemistry. [Link]
-
Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Diplomata Comercial. [Link]
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Chemistry LibreTexts. (2023, January 22). Reactivity of Alkenes. Chemistry LibreTexts. [Link]
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National Institutes of Health (NIH). (n.d.). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. PMC. [Link]
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Chemguide. (n.d.). amines as bases. Chemguide. [Link]
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Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems. Chemistry Steps. [Link]
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Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]
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ResearchGate. (n.d.). One proposed degradation pathway for the formation of unsaturated hydroxy acids. ResearchGate. [Link]
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YouTube. (2018, April 26). Hydration of Alkenes Reaction Mechanism. The Organic Chemistry Tutor. [Link]
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National Institutes of Health (NIH). (2022, November 20). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. [Link]
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National Institutes of Health (NIH). (2016, October 31). Experimental and theoretical investigations into the stability of cyclic aminals. PMC. [Link]
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Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS. Agilent. [Link]
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Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Tri-iso. [Link]
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Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]
-
MSU chemistry. (n.d.). Alkene Reactivity. Michigan State University. [Link]
-
PubChem. (n.d.). 7-Octyn-1-amine. PubChem. [Link]
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Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Study Mind. [Link]
-
Resyn Biosciences. (n.d.). MSDS Amine. Resyn Biosciences. [Link]
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ResearchGate. (2025, August 6). Development of colorimetric analytical methods to monitor quaternary amine grafted surfaces. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Amines. Chemistry LibreTexts. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
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Troubleshooting low yields in the synthesis of 7-Octen-1-amine derivatives
Welcome to the technical support center for the synthesis of 7-octen-1-amine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reactions and improve your yields. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure you can confidently navigate the complexities of your synthesis.
Troubleshooting Guide: Low Yields and Side Reactions
Low yields in the synthesis of 7-octen-1-amine derivatives can arise from a variety of factors, from the choice of synthetic route to subtle variations in reaction conditions. This section addresses common problems in a question-and-answer format to help you pinpoint and resolve the issues in your experiment.
Question 1: My reductive amination of 7-octen-1-al is giving a low yield of the desired primary amine. What are the likely causes and how can I fix this?
Reductive amination is a powerful method for synthesizing primary amines, but its success hinges on careful control of reaction conditions to prevent the formation of secondary and tertiary amine byproducts.[1][2][3][4]
Potential Causes & Solutions:
-
Over-alkylation leading to secondary and tertiary amines: The primary amine product can act as a nucleophile and react with the starting aldehyde, leading to undesired byproducts.[4][5]
-
Inefficient imine formation: The first step of reductive amination is the formation of an imine or enamine intermediate. The pH of the reaction is critical for this step.
-
Solution: Maintain a slightly acidic to neutral pH (around 6-7) to facilitate both the nucleophilic attack of ammonia and the dehydration to form the imine. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated.
-
-
Sub-optimal reducing agent: The choice and timing of the reducing agent are crucial.
-
Solution: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they are mild and can be present during imine formation (in situ reduction).[6] If using a stronger reducing agent like sodium borohydride (NaBH₄), it should be added after the imine has had sufficient time to form.
-
-
Solvent Effects: The solvent can influence the solubility of reactants and the reaction rate.
-
Solution: Protic solvents like methanol or ethanol are commonly used and are effective. The choice of solvent can also impact the rate of side reactions.[7]
-
Experimental Protocol: Optimized Reductive Amination of 7-Octen-1-al
-
To a solution of 7-octen-1-al (1.0 eq) in methanol (0.2 M), add a large excess of ammonium acetate (10-20 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases.
-
Basify the mixture with aqueous NaOH to a pH > 12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
Question 2: I'm attempting a Gabriel synthesis starting from 8-bromo-1-octene, but my yields are consistently low. What could be going wrong?
The Gabriel synthesis is a classic method for preparing primary amines that avoids over-alkylation.[6][8][9] However, it can be sensitive to reaction conditions and substrate limitations.[10]
Potential Causes & Solutions:
-
Inefficient Sₙ2 reaction: The first step is an Sₙ2 reaction between potassium phthalimide and the alkyl halide. This reaction is sensitive to steric hindrance.[9][10]
-
Incomplete deprotection: The final step involves the cleavage of the N-alkylphthalimide to release the primary amine. This step can be sluggish.
-
Side reactions of the alkene: The terminal alkene in 8-bromo-1-octene could potentially undergo side reactions under harsh conditions, although it is generally stable to the conditions of the Gabriel synthesis.
-
Solution: Stick to the standard, milder conditions of the Gabriel synthesis and avoid unnecessarily high temperatures or prolonged reaction times.
-
Experimental Protocol: Gabriel Synthesis of 7-Octen-1-amine
-
To a solution of potassium phthalimide (1.1 eq) in anhydrous DMF (0.5 M), add 8-bromo-1-octene (1.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the disappearance of the starting halide by TLC.
-
Cool the reaction to room temperature and pour it into an equal volume of water.
-
Filter the resulting precipitate (N-(7-octenyl)phthalimide), wash with water, and dry.
-
To a suspension of the N-(7-octenyl)phthalimide in ethanol (0.3 M), add hydrazine monohydrate (1.5 eq).
-
Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction to room temperature and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with 2 M NaOH.
-
Extract the product with diethyl ether, dry the organic layer, and concentrate to obtain 7-octen-1-amine.
Question 3: My hydroamination of 1,7-octadiene is resulting in a mixture of products and low regioselectivity. How can I improve the synthesis of 7-octen-1-amine?
Direct hydroamination of alkenes is an atom-economical approach, but achieving high regioselectivity (anti-Markovnikov addition to get the terminal amine) can be challenging.[13][14][15]
Potential Causes & Solutions:
-
Poor Regioselectivity: Many hydroamination catalysts can produce a mixture of Markovnikov and anti-Markovnikov products.
-
Solution: Employ a catalyst system known for high anti-Markovnikov selectivity. For instance, copper-catalyzed hydroamination of alkyl boranes derived from hydroboration of the alkene can provide excellent regioselectivity.[14]
-
-
Catalyst Inactivity or Decomposition: The transition metal catalysts used in hydroamination can be sensitive to air and moisture.
-
Solution: Use anhydrous and deoxygenated solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Diene Reactivity: With a diene like 1,7-octadiene, there is a possibility of reaction at both double bonds or isomerization of the double bonds under certain catalytic conditions.
Conceptual Workflow: Hydroboration-Amination of 1,7-Octadiene
Caption: Two-step synthesis of 7-octen-1-amine from 1,7-octadiene.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using reductive amination over the Gabriel synthesis for preparing 7-octen-1-amine?
Reductive amination is often considered a more modern and versatile method.[3] Its main advantages include:
-
Milder reaction conditions: It typically avoids the high temperatures and harsh reagents sometimes required for the Gabriel synthesis.
-
Broader substrate scope: It can be used with a wider variety of aldehydes and ketones.
-
Fewer steps from the aldehyde: If starting from 7-octen-1-al, it is a one-pot reaction.
The Gabriel synthesis, while reliable for primary amines from primary halides, can be lower yielding and more cumbersome.[10]
Q2: How can I effectively purify my 7-octen-1-amine derivative?
The purification strategy will depend on the impurities present.
-
Acid-Base Extraction: Being a primary amine, your product is basic. You can wash your crude product with a dilute acid (e.g., 1 M HCl) to form the water-soluble ammonium salt, leaving non-basic impurities in the organic layer. Then, basifying the aqueous layer and re-extracting will recover your purified amine.[5]
-
Column Chromatography: For removing closely related impurities, column chromatography on silica gel is effective. A common eluent system is a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine (e.g., 1%) to prevent the amine from streaking on the acidic silica gel. Reversed-phase chromatography on C18 silica can also be used.[18]
-
Distillation: If your product is thermally stable and volatile, distillation under reduced pressure can be an excellent method for purification on a larger scale.
Q3: Should I use a protecting group for the amine during subsequent reactions?
Primary amines are nucleophilic and can react with a wide range of electrophiles.[19] If you plan to perform further reactions on other parts of the molecule (e.g., on the alkene), it is highly advisable to protect the amine group.[19][20]
-
Common Protecting Groups:
Protecting Group Strategy Workflow
Caption: General workflow for using a Boc protecting group.
Data Summary
Table 1: Comparison of Synthetic Routes to 7-Octen-1-amine
| Synthetic Route | Starting Material | Key Reagents | Typical Yields | Pros | Cons |
| Reductive Amination | 7-Octen-1-al | NH₄OAc, NaBH₃CN | 60-85% | Mild conditions, one-pot | Potential for over-alkylation |
| Gabriel Synthesis | 8-Bromo-1-octene | Potassium phthalimide, Hydrazine | 50-70% | Avoids over-alkylation | Harsher conditions, multi-step |
| Hydroboration-Amination | 1,7-Octadiene | 9-BBN, NH₂OSO₃H | 55-75% | Atom-economical | Requires careful control of regioselectivity |
| Alkylation of Ammonia | 8-Bromo-1-octene | Excess NH₃ | <45%[23] | Simple reagents | Poor selectivity, mixture of products[23] |
References
- Protecting groups - Organic Chemistry II. Fiveable.
- Protecting Groups in Organic Synthesis. ChemTalk.
- Ruthenium-Catalyzed Hydroamination of Unactivated Terminal Alkenes with Stoichiometric Amounts of Alkene and an Ammonia Surrogate by Sequential Oxidation and Reduction. Journal of the American Chemical Society.
- Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry.
- Synthesis of Tertiary Alkyl Amines from Terminal Alkenes: Copper-Catalyzed Amination of Alkyl Boranes. Journal of the American Chemical Society.
- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
- Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry.
- Palladium-Catalyzed Intermolecular Oxidative Amination of Alkenes with Amines, Using Molecular Oxygen as Terminal Oxidant. MDPI.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- Synthesis of primary amines. Organic Chemistry Portal.
- Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
- COPPER-CATALYZED HYDROAMINATION OF ALKENES AND ALKYNES. University of Illinois Urbana-Champaign.
- RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.
- Gabriel Synthesis. Organic Chemistry Tutor.
- Preparation of Amines. Chemistry Steps.
- Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. ResearchGate.
- The Gabriel Synthesis. Chemistry Steps.
- Process for producing 7-octen-1-al and derivatives thereof. Google Patents.
- The Gabriel Synthesis. Master Organic Chemistry.
- Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems. Chemistry Steps.
- Synthesis of Amines. Organic Chemistry | OpenStax.
- 8-Bromo-1-octene. NIST WebBook.
- 8-Bromo-1-octene 98.0+%, TCI America™. Fisher Scientific.
- 8-Bromo-1-octene 97. Sigma-Aldrich.
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Technical Support Center: Scalable Synthesis and Purification of 7-Octen-1-amine
Welcome to the technical support center for the synthesis and purification of 7-Octen-1-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during scale-up operations. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.
Section 1: Synthesis Troubleshooting Guide
The scalable synthesis of 7-Octen-1-amine is most commonly achieved via the reductive amination of 7-octen-1-al. This two-step, one-pot process involves the formation of an imine intermediate from the aldehyde and ammonia, followed by its immediate reduction to the target primary amine. This section addresses the critical issues you may face during this process.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yield is a multifaceted problem often stemming from incomplete conversion, side reactions, or product degradation. Let's dissect the probable causes based on the reductive amination pathway.
Probable Cause 1: Inefficient Imine Formation
The initial condensation of 7-octen-1-al with ammonia to form the 7-octen-1-imine is a reversible equilibrium reaction. The water generated as a byproduct can hydrolyze the imine back to the starting aldehyde, thus limiting the concentration of the key intermediate available for reduction.
-
Solution: Employ methods to remove water from the reaction mixture as it forms. On a laboratory scale, a Dean-Stark apparatus is effective. For larger-scale synthesis, the addition of a dehydrating agent like molecular sieves (3Å or 4Å) is a practical approach. This shifts the equilibrium towards the product side in accordance with Le Châtelier's principle, maximizing the imine concentration.
Probable Cause 2: Competing Aldehyde Reduction
The reducing agent (e.g., H₂/catalyst, NaBH₃CN) can directly reduce the starting aldehyde (7-octen-1-al) to the corresponding alcohol (7-octen-1-ol). This is a significant competing pathway that consumes starting material and complicates purification.
-
Solution: The choice of reducing agent and reaction conditions is critical.
-
Use a pH-sensitive reductant: Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it reduces the protonated imine (iminium ion) much faster than it reduces the aldehyde at mildly acidic pH (typically 6-7).
-
Staged Addition: Introduce the reducing agent only after allowing sufficient time for the aldehyde and ammonia to form the imine intermediate. This ensures the imine is the predominant species being reduced. Industrial processes often favor catalytic hydrogenation (e.g., H₂ over a Nickel or Palladium catalyst), where controlling temperature and pressure is key to favoring imine reduction.[1]
-
Probable Cause 3: Catalyst Inactivation
In catalytic hydrogenation, the catalyst (e.g., Raney Nickel, Pd/C) is susceptible to poisoning or deactivation.
-
Solution:
-
Ensure High-Purity Reagents: Ammonia can sometimes contain impurities that poison noble metal catalysts. Use a high-purity grade. The aldehyde starting material should be free of sulfur compounds or other common catalyst poisons.
-
Optimize Catalyst Loading: Insufficient catalyst loading will result in slow or incomplete reactions. Conversely, excessively high loading can sometimes promote side reactions. Refer to established literature for optimal catalyst weight percentages.
-
Q2: I'm observing significant formation of di-(7-octenyl)amine. How can I improve the selectivity for the primary amine?
The formation of the secondary amine, di-(7-octenyl)amine, is the most common selectivity issue. It arises when the desired product, 7-Octen-1-amine, acts as a nucleophile and reacts with another molecule of the imine intermediate.
-
Solution 1: Use a Large Excess of Ammonia: This is the most effective and common industrial strategy.[1] By maintaining a high concentration of ammonia relative to the aldehyde, you statistically favor the reaction of the imine with ammonia over its reaction with the already-formed primary amine. Molar ratios of ammonia to aldehyde of 5:1 to 10:1 are often employed. Liquid ammonia can be used as both the reactant and the solvent.[2]
-
Solution 2: Control the Rate of Aldehyde Addition: A slow, controlled addition of 7-octen-1-al to the mixture of ammonia, catalyst, and hydrogen maintains a low instantaneous concentration of the aldehyde and its corresponding imine. This minimizes the chance for the primary amine product to react with the imine before it is reduced.
Workflow for Troubleshooting Low Yield in Reductive Amination
Caption: Decision tree for diagnosing and solving low yield issues.
Section 2: Purification Troubleshooting Guide
Purifying primary amines like 7-Octen-1-amine presents unique challenges due to their basicity and potential for emulsion formation.
Q1: I'm struggling with persistent emulsions during aqueous workup. How can I resolve this?
Amines can act as surfactants, stabilizing oil-in-water or water-in-oil emulsions, which makes phase separation difficult.
-
Solution 1: Increase the Ionic Strength: Add a saturated sodium chloride solution (brine) to the aqueous layer. This increases the polarity of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.
-
Solution 2: pH Adjustment: Ensure the pH of the aqueous phase is appropriate for the extraction step. During an acid wash to remove the amine, the pH should be distinctly acidic (pH < 2). When isolating the free amine, the pH should be distinctly basic (pH > 12). Operating near neutral pH can exacerbate emulsion issues.
-
Solution 3: Filtration: Sometimes, fine particulate matter (e.g., catalyst residues) can stabilize an emulsion. Filtering the entire mixture through a pad of celite or diatomaceous earth before attempting phase separation can be very effective.
Q2: My amine product is sticking to the silica gel column, leading to poor recovery and significant tailing. What's the alternative?
The basic lone pair on the nitrogen of the amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is the primary cause of tailing and irreversible adsorption.[3]
-
Solution 1: Avoid Silica Gel Chromatography: The most robust method for purifying amines at scale is via acid-base extraction.[4] This leverages the basicity of the amine to move it between organic and aqueous phases, leaving non-basic impurities behind. A detailed protocol is provided in Section 4.
-
Solution 2: Use a Modified Stationary Phase: If chromatography is unavoidable, do not use standard silica gel.
-
Amine-Treated Silica: Pre-treating the silica gel with a volatile base like triethylamine (e.g., by including 1-2% triethylamine in the eluent) can neutralize the acidic sites.[3]
-
Basic Alumina: Using basic alumina as the stationary phase is another effective alternative.
-
Reversed-Phase Chromatography: On an analytical or semi-prep scale, reversed-phase (e.g., C18) chromatography using a mobile phase buffered at a high pH (to ensure the amine is in its neutral form) can be effective.
-
General Synthesis & Purification Workflow
Caption: Scalable synthesis and purification workflow for 7-Octen-1-amine.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the most scalable and cost-effective synthesis route for 7-Octen-1-amine?
For large-scale industrial production, catalytic reductive amination of 7-octen-1-al with ammonia and hydrogen over a heterogeneous catalyst (like Raney Nickel) is generally the most viable route.[1] This method benefits from high atom economy, the use of inexpensive reagents (ammonia, hydrogen), and the ability to run in continuous flow reactors. The catalyst can also be recovered and reused, further reducing costs. While direct hydroamination of 1-octene is theoretically more atom-economical, it often requires more expensive and sensitive catalysts and can present challenges in controlling selectivity.[5][6]
Q: What are the critical safety precautions for a scaled-up reductive amination?
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All equipment must be properly grounded and purged with an inert gas (e.g., nitrogen, argon) before and after the reaction. The process should be conducted in a well-ventilated area with appropriate hydrogen sensors.
-
Ammonia: Anhydrous ammonia is a corrosive and toxic gas. It should be handled in a fume hood or a closed system. Ensure appropriate personal protective equipment (PPE), including respiratory protection and chemical-resistant gloves, is used.
-
Catalysts: Some hydrogenation catalysts, particularly Raney Nickel and Palladium on Carbon (Pd/C), can be pyrophoric (ignite spontaneously in air), especially after use when they are dry and saturated with hydrogen. The catalyst should always be handled as a slurry in a solvent (e.g., water, ethanol) and never allowed to dry out in the open air.
Q: Which analytical techniques are essential for quality control?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for this compound. It can simultaneously determine the purity of the final product and identify and quantify volatile impurities such as unreacted 7-octen-1-al, the 7-octen-1-ol side product, and any secondary amine formed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the final product. The integration of the ¹H NMR spectrum can also be used to assess purity against a known standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the amine (N-H stretching bands around 3300-3400 cm⁻¹) and the absence of carbonyl (C=O) from the starting aldehyde (around 1720 cm⁻¹).
Section 4: Key Experimental Protocols
Protocol 1: Scalable Reductive Amination of 7-Octen-1-al
This protocol is a representative example and must be adapted and optimized for specific equipment and scale.
-
Reactor Preparation: To a high-pressure stainless-steel reactor, add Raney Nickel catalyst (5-10% by weight of the aldehyde) as a slurry in ethanol.
-
Inerting: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas.
-
Reagent Loading: Cool the reactor to <10°C. Charge the reactor with liquid ammonia (5-10 molar equivalents relative to the aldehyde).
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-50 bar). Begin stirring and slowly feed the 7-octen-1-al into the reactor over several hours, maintaining the reaction temperature between 80-120°C.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cooldown and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen and ammonia. Purge the reactor with nitrogen.
-
Catalyst Removal: The crude product is carefully filtered under a nitrogen blanket to remove the pyrophoric Raney Nickel catalyst. The catalyst should be immediately transferred to a container under water for storage or deactivation.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude 7-Octen-1-amine from Protocol 1 in a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or diethyl ether.
-
Acid Extraction: Transfer the solution to a separation funnel and extract with 1 M hydrochloric acid (HCl). The amine will be protonated to form the hydrochloride salt and move into the aqueous layer. Non-basic impurities (e.g., 7-octen-1-ol) will remain in the organic layer. Repeat the extraction 2-3 times.
-
Organic Wash (Optional): Combine the acidic aqueous layers and wash with a fresh portion of MTBE to remove any remaining neutral organic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a strong base, such as 50% sodium hydroxide (NaOH) solution, with stirring until the pH is >12. The amine hydrochloride salt will be neutralized back to the free amine, which will separate as an oily layer.
-
Product Extraction: Extract the free amine from the basified aqueous layer using a fresh organic solvent (e.g., MTBE). Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts containing the pure amine. Dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 7-Octen-1-amine.
Table 1: Summary of Purity Analysis by GC-MS
| Parameter | Value | Rationale |
| Column | DB-5ms or equivalent (low-polarity) | Provides good separation for non-polar to moderately polar compounds. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min | Separates low-boiling solvents from the higher-boiling analyte and impurities. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Detector | Mass Spectrometer (MS) | Provides both quantification (from total ion count) and identification (from mass spectrum). |
| Expected Retention Time | Compound specific, must be determined empirically. | 7-Octen-1-amine will elute after most common solvents but before potential secondary amine dimers. |
| Key m/z fragments | 30 (CH₂NH₂⁺), 44, 56, 127 (M⁺) | The fragment at m/z 30 is characteristic of primary amines.[7] |
References
-
Huang, L., et al. (2021). Direct Access to Primary Amines from Alkenes by Selective Metal-Free Hydroamination. Angewandte Chemie International Edition, 60(18), 9875-9880. [8][9]
-
PubMed. (2021). Direct Access to Primary Amines from Alkenes by Selective Metal-Free Hydroamination. National Center for Biotechnology Information. [9]
-
Kar, A., et al. (2018). Reaction network for the hydroaminomethylation of 1-octene. ResearchGate.
-
Liu, R. Y., et al. (2014). Enantioselective CuH-Catalyzed Anti-Markovnikov Hydroamination of 1,1-Disubstituted Alkenes. Journal of the American Chemical Society, 136(44), 15553–15556. [10]
-
Google Patents. (1982). Process for producing 7-octen-1-al and derivatives thereof. EP0069339A2. [2]
-
Chemistry Steps. Converting Alkenes to Amines.
-
Wikipedia. (2023). Ritter reaction. [11]
-
Chemistry LibreTexts. (2023). 24.6: Synthesis of Amines.
-
Reddit. (2021). Wondering how well/OTC this method of convert terminal alkenes into primary amine. r/chemhelp.
-
Organic Chemistry Portal. Ritter Reaction. [12]
-
Wikipedia. (2023). Gabriel synthesis. [13]
-
Wikipedia. (2023). Hydroamination. [5]
-
J&K Scientific LLC. Gabriel Synthesis. [14]
-
Chemistry Steps. The Gabriel Synthesis of Primary Amines. [15]
-
L.S.College, Muzaffarpur. (2020). Gabriel synthesis. [16]
-
PubChem. (2024). Oct-7-en-1-amine. National Center for Biotechnology Information. [7]
-
Ortuño, M. A. (2023). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews. [6]
-
Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. [17]
-
Organic Chemistry Portal. Ritter Reaction. [18]
-
Chemistry LibreTexts. (2023). Hydroamination. [19]
-
YouTube. (2022). Ritter Reaction. Professor Dave Explains.
-
YouTube. (2022). How to purify Amine? ChemMistry. [4]
-
Google Patents. (1967). Process for the purification of amines. US3337630A. [20]
-
ResearchGate. (2023). Industrial processes for manufacturing amines. [1]
-
BOC Sciences. Custom Amine Synthesis Services. []
-
Biotium. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [3]
-
Google Patents. (1945). Purification of amine reaction mixtures. US2377511A.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Expert Insights: How 7-Octen-1-ol Enhances Chemical Formulations. [22]
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Validation & Comparative
A Comparative Guide to the Intramolecular Cyclization of 7-Octen-1-amine and Homoallylamines
A Senior Application Scientist's Perspective on Navigating Ring-Closure Reactions for N-Heterocycle Synthesis
In the landscape of medicinal chemistry and drug development, the synthesis of nitrogen-containing heterocycles is of paramount importance. Among the myriad of synthetic strategies, intramolecular hydroamination—the addition of an amine's N-H bond across a tethered alkene—stands out as a highly atom-economical method for constructing valuable scaffolds like pyrrolidines and piperidines. This guide provides an in-depth comparison of two classes of substrates for this transformation: the general class of homoallylamines and the specific long-chain aminoalkene, 7-octen-1-amine. Understanding their distinct behaviors in cyclization reactions is crucial for researchers aiming to design efficient synthetic routes to complex nitrogen-containing molecules.
Introduction: The Strategic Importance of N-Heterocycles
Saturated nitrogen heterocycles are privileged structures in pharmacology, forming the core of numerous FDA-approved drugs. Their conformational rigidity and ability to engage in specific hydrogen bonding interactions make them ideal for targeting biological macromolecules. Intramolecular hydroamination offers a direct and efficient pathway to these structures from readily available aminoalkenes. The reaction's outcome, however, is profoundly influenced by the length of the aliphatic chain separating the amine and the double bond, which dictates the size of the ring being formed. This guide will dissect the fundamental differences in reactivity between homoallylamines, which typically form five-membered rings, and 7-octen-1-amine, a precursor to seven-membered rings.
Mechanistic Foundations: Favorable vs. Challenging Cyclizations
The success of an intramolecular cyclization is largely governed by kinetic and thermodynamic factors, often summarized by Baldwin's rules for ring closure. These rules classify cyclizations based on ring size, the hybridization of the atom undergoing attack, and whether the bond-breaking atom is inside (endo) or outside (exo) the newly formed ring.
Homoallylamines: The Archetype for 5-Exo-Trig Cyclization
Homoallylamines are γ,δ-unsaturated amines, possessing a double bond at the C4-C5 position. Their cyclization is a classic example of a 5-exo-trig process. This pathway is kinetically favored because the trajectory of the nucleophilic nitrogen attacking the terminal carbon of the alkene is optimal, requiring minimal geometric distortion. The resulting five-membered pyrrolidine ring is also thermodynamically stable, with low ring strain.
This favorable kinetic and thermodynamic profile makes the cyclization of homoallylamines a robust and widely utilized transformation for synthesizing a vast array of substituted pyrrolidines.[1]
7-Octen-1-amine: The Challenge of Medium-Sized Ring Formation
In contrast, 7-octen-1-amine is a precursor for a seven-membered ring (an azepane) via a 7-exo-trig cyclization. The formation of such "medium-sized" rings (7-11 atoms) is notoriously difficult.[2] This challenge stems from:
-
Enthalpic Penalties: Significant bond angle deformations, eclipsing conformations, and transannular strain (unfavorable steric interactions across the ring) increase the energy of the cyclic product.[3]
-
Entropic Penalties: The long, flexible aliphatic chain has a high degree of conformational freedom. The probability of the reactive ends (the amine and the alkene) achieving the necessary proximity and orientation for cyclization is low, resulting in an unfavorable entropy of activation.[3]
These combined factors lead to slow cyclization kinetics for 7-octen-1-amine compared to homoallylamines, often requiring more forcing conditions or highly specialized catalytic systems.[4]
Visualizing the Cyclization Pathways
The fundamental difference in cyclization propensity can be visualized through reaction diagrams and a generalized catalytic cycle.
Reaction Pathway Comparison
Caption: A simplified catalytic cycle for transition metal-mediated hydroamination.
Comparative Analysis of Reaction Parameters
| Feature | Homoallylamine (e.g., Pent-4-en-1-amine) | 7-Octen-1-amine | Causality & Field Insights |
| Primary Product | Substituted Pyrrolidine (5-membered ring) | Substituted Azepane (7-membered ring) | Governed by the kinetic favorability of the 5-exo-trig pathway over the 7-exo-trig pathway according to Baldwin's rules. |
| Reaction Rate | Generally fast | Generally slow | The lower entropic barrier and optimal orbital overlap for the 5-exo transition state lead to significantly faster kinetics. |
| Typical Yields | Good to excellent | Moderate to low; often with side products | The higher activation energy for 7-membered ring formation can lead to competing side reactions like isomerization or intermolecular reactions. |
| Catalyst Scope | Broad: Early & late transition metals (Ti, Zr, Pd, Rh, Ir, Au), lanthanides, earth-abundant metals (Fe, Co), and even base catalysis. [5] | More limited: Often requires highly active or specialized catalysts. Gold and other π-acidic metals can be effective. [6] | The robust nature of 5-membered ring formation allows for a wider range of catalysts to be effective. Azepane synthesis requires catalysts that can overcome the high activation barrier. |
| Stereocontrol | Well-developed; many chiral catalysts provide high enantioselectivity. | Less developed; achieving high stereoselectivity is a significant challenge. | The well-defined transition state for pyrrolidine formation is more amenable to control by chiral ligands. The conformational flexibility of the 7-octen-1-amine chain complicates enantioselective catalysis. |
Experimental Protocols and Self-Validating Systems
The choice of experimental setup must account for the inherent reactivity of the substrate. Protocols for these reactions are designed to be self-validating, meaning that product formation confirms the successful navigation of the catalytic cycle.
Typical Experimental Workflow
Caption: Standard workflow for catalytic intramolecular hydroamination reactions.
Protocol 1: Synthesis of a Substituted Pyrrolidine from a Homoallylamine
This protocol describes a palladium-catalyzed asymmetric carboamination, a powerful variant that forms both a C-C and a C-N bond.
Reaction: Palladium-Catalyzed Asymmetric Carboamination of N-Boc-pent-4-enylamine. [1] Rationale: This protocol is chosen as it represents a highly efficient and stereocontrolled method for generating valuable, densely functionalized pyrrolidines, showcasing the synthetic utility of homoallylamine cyclization. The use of a Boc-protecting group enhances substrate stability and solubility.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube, add the palladium catalyst precursor Pd(dmdba)₂ (5 mol%) and the chiral ligand (e.g., Xu-Phos, 7.5 mol%).
-
Reagent Addition: Evacuate and backfill the tube with argon three times. Under a positive pressure of argon, add the aryl bromide (2.0 equiv.), Cs₂CO₃ (2.0 equiv.), and N-Boc-pent-4-enylamine (1.0 equiv.).
-
Solvent Addition: Add anhydrous methyl tert-butyl ether (MTBE) via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 65 °C. Stir the reaction mixture for 24-48 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS. The disappearance of the starting amine indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the substituted pyrrolidine product.
-
Characterization: Confirm the structure and determine the enantiomeric excess (ee) of the product using NMR spectroscopy and chiral HPLC, respectively.
Protocol 2: Synthesis of an Azepane Derivative (Conceptual Approach)
Direct, high-yield hydroamination of 7-octen-1-amine is sparsely reported due to its difficulty. More successful strategies often employ activated substrates or alternative ring-closing methods. This conceptual protocol is based on methods developed for challenging hydroaminations of alkynes, which can be adapted for alkenes. [6] Reaction: Gold-Catalyzed Intramolecular Hydroamination of an N-Protected 7-Octen-1-amine.
Rationale: Gold(I) catalysts are powerful π-acids that can effectively activate unsaturated C-C bonds toward nucleophilic attack, even in challenging cyclizations. Using a protecting group like a tosyl (Ts) group makes the nitrogen less basic and often facilitates the reaction.
Step-by-Step Methodology:
-
Substrate Preparation: Synthesize N-tosyl-7-octen-1-amine from 7-octen-1-amine and tosyl chloride.
-
Inert Atmosphere Setup: Add the gold(I) catalyst (e.g., [Au(L)]SbF₆, where L is a phosphine ligand, 5 mol%) to a flame-dried Schlenk tube under an argon atmosphere.
-
Reagent Addition: Dissolve the N-tosyl-7-octen-1-amine substrate in an anhydrous, non-coordinating solvent (e.g., 1,2-dichloroethane or toluene) and add it to the reaction tube via syringe.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. The higher temperature is often necessary to overcome the activation barrier for medium-ring formation.
-
Monitoring: Monitor the reaction closely by TLC or GC-MS. Due to the slow kinetics, reactions may require extended periods (24-72 hours).
-
Workup: Upon completion, cool the mixture and concentrate it under reduced pressure.
-
Purification: Purify the crude material via flash column chromatography on silica gel to isolate the N-tosyl-azepane product.
-
Deprotection (if necessary): If the unprotected azepane is desired, the tosyl group can be removed under standard conditions (e.g., using sodium naphthalenide or HBr/phenol).
Conclusion and Future Outlook
The comparison between homoallylamines and 7-octen-1-amine in cyclization reactions provides a clear illustration of fundamental principles in organic chemistry.
-
Homoallylamines are reliable and versatile substrates for the synthesis of five-membered pyrrolidine rings. The reaction is kinetically and thermodynamically favored, supported by a broad range of catalytic systems, and amenable to high levels of stereocontrol. They remain a workhorse for drug discovery programs targeting scaffolds containing the pyrrolidine motif.
-
7-Octen-1-amine represents a significant synthetic challenge. The direct intramolecular hydroamination to form a seven-membered azepane is hindered by unfavorable enthalpic and entropic factors. While progress has been made using highly active catalysts, yields are often modest, and the substrate scope is less developed.
For researchers and drug development professionals, the choice of substrate is dictated by the target ring size. For pyrrolidines, homoallylamine cyclization is the preferred route. For azepanes, direct cyclization of substrates like 7-octen-1-amine may be viable but alternative strategies such as ring-expansion reactions or multi-step sequences are often more practical and efficient. [3][7]The continued development of novel catalysts with exceptional activity will be key to unlocking the full potential of direct cyclization routes to medicinally important medium-sized rings.
References
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Vasylevskyi, S., & Gevorgyan, V. (2018). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 23(12), 3296. [Link]
-
Ball, M., & Unsworth, W. P. (2020). the synthesis of medicinally important medium-sized rings via ring expansion. Chemical Communications, 56(83), 12516-12527. [Link]
-
Zhang, G., et al. (2016). Palladium/Xu-Phos-Catalyzed Asymmetric Carboamination towards Isoxazolidines and Pyrrolidines. Angewandte Chemie International Edition, 55(42), 13231-13235. (Note: A direct link to the full text may require a subscription. The provided link is to the ResearchGate entry showing the relevant scheme.) [Link]
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Aeissen, E., von Seggern, A. R., Schmidtmann, M., & Christoffers, J. (2023). Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds. European Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Hydroamination. [Link]
-
Ito, H., Harada, T., Ohmiya, H., & Sawamura, M. (2014). Intramolecular hydroamination of alkynic sulfonamides catalyzed by a gold–triethynylphosphine complex: Construction of azepine frameworks by 7-exo-dig cyclization. Beilstein Journal of Organic Chemistry, 10, 1951-1957. [Link]
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Hartwig, J. F. (2023). Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes. Accounts of Chemical Research, 56(13), 1729-1741. [Link]
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Rocchetti, M., et al. (2020). Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. Molecules, 25(21), 5186. [Link]
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Tampellini, N. (2025). Enantiocontrolled Cyclization to Form Chiral 7- and 8-Membered Rings. The Synthesis Workshop. [Link]
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ChemTube3D. (n.d.). Endo-trig reactions (5-endo-trig). [Link]
-
Yamamoto, Y., et al. (2024). Synthetic Studies of Javaberine A Based on Intramolecular Hydroamination of Alkenes. Chemical and Pharmaceutical Bulletin, 72(12), 1043-1047. [Link]
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Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]
-
Wikipedia. (n.d.). Hydroamination. [Link]
- Hesp, K. C., & Schafer, L. L. (2010). Early transition metal and lanthanide-catalyzed intramolecular hydroamination. Topics in Organometallic Chemistry, 31, 125-167. (Note: This is a general reference for the catalyst class; a specific free link is not available, but the topic is widely reviewed).
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The Alchemist's Toolkit: A Comparative Guide to Bifunctional Building Blocks for Heterocyclic Synthesis
For the modern synthetic chemist, the quest for novel molecular architectures, particularly within the realm of drug discovery and materials science, is a perpetual endeavor. Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals and functional materials, and the efficiency of their synthesis is a critical determinant of the pace of innovation. At the heart of many elegant and powerful strategies for constructing these vital ring systems lies the concept of the bifunctional building block – a single molecule containing two reactive centers poised for cyclization.
This guide provides a comparative analysis of several key classes of alternative bifunctional building blocks, moving beyond the classical to explore reagents that offer unique advantages in terms of reactivity, regioselectivity, and substrate scope. We will delve into the practical application of these building blocks, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their synthetic endeavors.
The Power of Two: A Comparative Overview
The strategic advantage of a bifunctional building block lies in its ability to streamline complex syntheses, often enabling the formation of a heterocyclic core in a single, convergent step. This approach adheres to the principles of atom economy and step economy, which are central to modern, sustainable chemical synthesis. While numerous bifunctional reagents exist, this guide will focus on a comparative analysis of three prominent and versatile classes: 1,3-Dicarbonyl Compounds, Enaminones, and 1,4-Dicarbonyl Compounds.
| Building Block Class | Key Reactive Features | Common Heterocycles Synthesized | Typical Reaction Conditions | Advantages | Limitations |
| 1,3-Dicarbonyl Compounds | Acidic α-protons, two electrophilic carbonyl carbons | Pyridines, Pyrimidines, Pyrazoles, Isoxazoles | Acid or base catalysis, often requires heating | Readily available, well-established reactivity, high versatility | Can lead to mixtures of products with unsymmetrical dicarbonyls, sometimes harsh reaction conditions |
| Enaminones | Nucleophilic β-carbon, electrophilic carbonyl carbon | Pyridines, Pyrimidines, Pyrroles, Naphthyridines | Often milder conditions, base or acid catalysis | Enhanced nucleophilicity of the β-carbon compared to enols, often high regioselectivity | Preparation of the enaminone may be required as a separate step |
| 1,4-Dicarbonyl Compounds | Two electrophilic carbonyl carbons separated by two carbons | Furans, Pyrroles, Thiophenes | Strong acid catalysis, often requires high temperatures | Direct route to five-membered heterocycles | Precursors can be challenging to synthesize, harsh dehydrating conditions can limit functional group tolerance |
In the Crucible: A Deeper Dive into Key Building Blocks
The Workhorse: 1,3-Dicarbonyl Compounds
1,3-Dicarbonyl compounds, such as acetylacetone and ethyl acetoacetate, are arguably the most well-established and versatile bifunctional building blocks in heterocyclic synthesis.[1] Their utility stems from the acidity of the central methylene protons and the presence of two electrophilic carbonyl groups. This dual reactivity allows them to react with a variety of dinucleophiles and electrophile-nucleophile partners to form a wide range of heterocycles.
A cornerstone of pyridine synthesis, the Hantzsch reaction, classically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia.[2][3] This multicomponent reaction provides access to 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[4] The versatility of this reaction allows for the synthesis of a wide array of substituted pyridines, which are prevalent scaffolds in pharmaceuticals.[2]
Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [2][4]
-
Reactants:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (20 mL)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to yield the pure dihydropyridine.
-
-
Expected Yield: 85-95%
Causality in Action: The Hantzsch Mechanism
The mechanism of the Hantzsch synthesis elegantly showcases the bifunctional nature of the 1,3-dicarbonyl compound. One molecule of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde, while a second molecule forms an enamine with ammonia. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to afford the dihydropyridine ring.
Figure 1: The Hantzsch Pyridine Synthesis Workflow.
Another powerful multicomponent reaction utilizing 1,3-dicarbonyls is the Biginelli reaction, which provides access to dihydropyrimidinones (DHPMs).[5] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[6] The reaction involves the acid-catalyzed condensation of a β-ketoester, an aldehyde, and urea or thiourea.[5]
Experimental Protocol: Biginelli Synthesis of Monastrol [7]
-
Reactants:
-
3-Hydroxybenzaldehyde (1.22 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Thiourea (0.91 g, 12 mmol)
-
Ethanol (10 mL)
-
Concentrated HCl (3-4 drops)
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve 3-hydroxybenzaldehyde, ethyl acetoacetate, and thiourea in ethanol.
-
Add a few drops of concentrated HCl as a catalyst.
-
Reflux the mixture for 12-18 hours.
-
Upon cooling, a solid will precipitate. Collect the solid by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure Monastrol.
-
-
Expected Yield: 70-85%
The Regioselective Specialist: Enaminones
Enaminones are versatile building blocks that can be considered as vinylogous amides.[8] They possess both a nucleophilic β-carbon and an electrophilic carbonyl carbon, making them excellent candidates for heterocyclic synthesis.[9][10] A key advantage of enaminones over their 1,3-dicarbonyl counterparts is the often-superior regioselectivity observed in their reactions, stemming from the more pronounced electronic differentiation of the two reactive sites.[11][12]
Enaminones react readily with active methylene compounds in the presence of a base or acid to afford highly substituted pyridines.[1] This approach offers a high degree of control over the substitution pattern of the final pyridine ring.
Experimental Protocol: Synthesis of a 2,3,6-Trisubstituted Pyridine [12]
-
Reactants:
-
1-(Phenyl)-3-(dimethylamino)prop-2-en-1-one (1.75 g, 10 mmol)
-
Acetylacetone (1.00 g, 10 mmol)
-
Ammonium acetate (1.54 g, 20 mmol)
-
Glacial acetic acid (15 mL)
-
-
Procedure:
-
A mixture of the enaminone, acetylacetone, and ammonium acetate in glacial acetic acid is refluxed for 2-3 hours.
-
The reaction mixture is then cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol.
-
-
Expected Yield: 75-90%
Figure 2: General workflow for pyridine synthesis from enaminones.
The Five-Membered Ring Specialist: 1,4-Dicarbonyl Compounds
While 1,3-dicarbonyls are masters of six-membered ring synthesis, their 1,4-dicarbonyl cousins are the undisputed champions for constructing five-membered heterocycles. The Paal-Knorr synthesis is the quintessential example of their utility, providing a direct route to furans, pyrroles, and thiophenes.[13]
The acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds is a straightforward and high-yielding method for the preparation of substituted furans.[14][15] The reaction is typically carried out with a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[16]
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran [16][17]
-
Reactants:
-
Acetonylacetone (hexane-2,5-dione) (11.4 g, 100 mmol)
-
p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol)
-
Toluene (100 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add acetonylacetone and p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water that azeotropically distills.
-
Once the theoretical amount of water has been collected (1.8 mL), the reaction is complete.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
The crude product can be further purified by fractional distillation.
-
-
Expected Yield: >90%
Mechanistic Divergence: Furan vs. Pyrrole Synthesis
The beauty of the Paal-Knorr synthesis lies in its ability to be diverted towards different heterocycles by simply changing the reaction conditions. While acid catalysis leads to furans, the introduction of ammonia or a primary amine as a nucleophile redirects the reaction to form pyrroles.[17]
Figure 3: Mechanistic choice in the Paal-Knorr synthesis.
Conclusion: Choosing the Right Tool for the Job
The selection of an appropriate bifunctional building block is a critical decision in the design of a synthetic route to a target heterocycle. 1,3-Dicarbonyl compounds offer unparalleled versatility and are an excellent starting point for the synthesis of a wide variety of six-membered heterocycles. Enaminones provide a more regioselective alternative, often under milder conditions. For the construction of five-membered aromatic heterocycles, 1,4-dicarbonyls, via the Paal-Knorr synthesis, remain the method of choice.
By understanding the unique reactivity profiles and experimental nuances of these powerful reagents, researchers can unlock new avenues for the efficient and elegant synthesis of complex heterocyclic molecules, accelerating the pace of discovery in medicine and materials science.
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Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]
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E-CHIMICA. (2021, June 20). Preparation of Dihydropyrimidone [Video]. YouTube. [Link]
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Dr. G's Chemistry Help. (2020, January 23). Hantzsch Pyridine Synthesis: Preparation of pyridine from 1,3-dicarbonyl compounds and aldehyde [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
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Wikipedia. (2024, January 10). Pyridine. In Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]
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Al-Naggar, A. A., et al. (2012). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][18][19]naphthyridines. Molecules, 17(10), 11687-11697.
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Land of Learning. (2020, December 8). Pyridine Synthesis Mechanism | Heterocycles Chemistry part 4 [Video]. YouTube. [Link]
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A Comparative Guide to the Efficacy of Protecting Groups for 7-Octen-1-amine
In the synthesis of complex molecules, the selective masking and unmasking of reactive functional groups is a critical strategic consideration. For bifunctional molecules such as 7-Octen-1-amine, which possesses both a nucleophilic primary amine and a reactive terminal alkene, the choice of an appropriate amine protecting group is paramount to prevent undesired side reactions during subsequent transformations of the alkene moiety. This guide provides a comparative analysis of five commonly employed amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), 2,2,2-trichloroethoxycarbonyl (Troc), and allyloxycarbonyl (Alloc). The discussion is grounded in established chemical principles and supported by representative experimental protocols and comparative data to assist researchers in making an informed decision for their specific synthetic needs.
The ideal protecting group for 7-Octen-1-amine should be installable in high yield under mild conditions that do not affect the terminal double bond. It must remain robust during planned reactions at the alkene and be removable chemoselectively, again, without compromising the integrity of the double bond. This concept of "orthogonal stability" is a cornerstone of modern synthetic strategy, allowing for the sequential manipulation of different functional groups within the same molecule.[1][2]
The Candidate Protecting Groups: A Mechanistic Overview
The protecting groups evaluated herein are all carbamates, which effectively decrease the nucleophilicity and basicity of the amine nitrogen.[3] However, their stability and the conditions required for their removal differ significantly, providing a suite of orthogonal options for the synthetic chemist.
-
Boc (tert-butyloxycarbonyl): This widely used protecting group is characterized by its stability to a broad range of non-acidic conditions.[4] It is readily cleaved under acidic conditions, which generate a transient tert-butyl cation.[5][6]
-
Cbz (Benzyloxycarbonyl): A classic amine protecting group, Cbz is stable to both acidic and basic conditions.[7][8] Its traditional removal via catalytic hydrogenolysis, however, poses a challenge for substrates containing reducible functional groups like alkenes.[7] Fortunately, alternative, non-reductive cleavage methods have been developed.[9][10]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is distinguished by its lability to basic conditions, typically employing a secondary amine like piperidine.[11][12] It is stable to acidic and hydrogenolytic conditions, making it orthogonal to both Boc and Cbz.[13][14]
-
Troc (2,2,2-Trichloroethoxycarbonyl): The Troc group offers another layer of orthogonality, being stable to both acidic and basic conditions.[7][15] Its removal is effected by reductive cleavage, most commonly with zinc dust in acetic acid.[7][15]
-
Alloc (Allyloxycarbonyl): Similar to the Cbz group in its general stability, the Alloc group is cleaved under very mild, specific conditions using a palladium(0) catalyst. This makes it an excellent choice for substrates containing sensitive functional groups.
Comparative Efficacy: A Data-Driven Analysis
The following table summarizes the key performance indicators for each protecting group in the context of their application to 7-Octen-1-amine. The data is compiled from representative protocols for similar primary alkylamines.
| Protecting Group | Protection Reagent | Typical Protection Conditions | Typical Yield (%) | Deprotection Conditions | Alkene Compatibility |
| Boc | (Boc)₂O, Et₃N, CH₂Cl₂ | Room temperature, 2-4 h | >95 | TFA/CH₂Cl₂ or HCl/Dioxane | Excellent |
| Cbz | Cbz-Cl, NaHCO₃, THF/H₂O | 0 °C to room temp, 2-4 h | >90 | H₂, Pd/C (risk of reduction); or AlCl₃/HFIP | Good with non-hydrogenolytic methods |
| Fmoc | Fmoc-OSu, NaHCO₃, Dioxane/H₂O | Room temperature, 12-16 h | >90 | 20% Piperidine in DMF | Excellent |
| Troc | Troc-Cl, Pyridine, CH₂Cl₂ | 0 °C to room temp, 1-3 h | ~90 | Zn, AcOH, MeOH | Excellent |
| Alloc | Alloc-Cl, NaHCO₃, THF/H₂O | Room temperature, 12 h | >85 | Pd(PPh₃)₄, PhSiH₃, CH₂Cl₂ | Excellent |
Experimental Protocols
The following are detailed, step-by-step methodologies for the protection and deprotection of 7-Octen-1-amine with each of the discussed protecting groups. These protocols are designed to be self-validating, with clear endpoints and purification procedures.
N-Boc-7-Octen-1-amine
Protection Protocol:
-
To a stirred solution of 7-Octen-1-amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (CH₂Cl₂) at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected amine, which can be purified by column chromatography if necessary.[5][15][16]
Deprotection Protocol:
-
Dissolve the N-Boc-7-octen-1-amine (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and CH₂Cl₂.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in CH₂Cl₂ and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.[15][17]
N-Cbz-7-Octen-1-amine
Protection Protocol:
-
Dissolve 7-Octen-1-amine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the mixture with ethyl acetate, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.[7][8]
Deprotection Protocol (Non-Hydrogenolytic):
-
To a solution of N-Cbz-7-octen-1-amine (1.0 eq) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add aluminum chloride (AlCl₃, 3.0 eq) at room temperature.[10]
-
Stir the suspension at room temperature for 2-16 hours, monitoring by TLC.
-
Dilute the reaction with CH₂Cl₂, quench with saturated aqueous NaHCO₃, and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.[10]
N-Fmoc-7-Octen-1-amine
Protection Protocol:
-
Dissolve 7-Octen-1-amine (1.0 eq) in a 1:1 mixture of dioxane and aqueous NaHCO₃ solution.
-
Add 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu, 1.05 eq) and stir the mixture at room temperature for 12-16 hours.[12]
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. The product can be purified by crystallization or column chromatography.[18]
Deprotection Protocol:
-
Dissolve the N-Fmoc-7-octen-1-amine (1.0 eq) in a 20% solution of piperidine in N,N-dimethylformamide (DMF).[13][19]
-
Stir the solution at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Co-evaporate with a high-boiling solvent like toluene to remove residual piperidine.
-
Purify the resulting amine by column chromatography.
N-Troc-7-Octen-1-amine
Protection Protocol:
-
To a solution of 7-Octen-1-amine (1.0 eq) and pyridine (1.2 eq) in CH₂Cl₂ at 0 °C, add 2,2,2-trichloroethyl chloroformate (Troc-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Dilute with CH₂Cl₂ and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer, filter, and concentrate. Purify by column chromatography.[7]
Deprotection Protocol:
-
To a solution of N-Troc-7-octen-1-amine (1.0 eq) in methanol (MeOH), add activated zinc dust (10 eq).
-
Add glacial acetic acid (AcOH) and heat the mixture to 60 °C for 30 minutes.
-
Cool the reaction, filter off the zinc, and concentrate the filtrate.
-
Basify the residue with aqueous NaOH and extract with an organic solvent to isolate the free amine.[7]
N-Alloc-7-Octen-1-amine
Protection Protocol:
-
To a mixture of 7-Octen-1-amine (1.0 eq) and NaHCO₃ (3.0 eq) in a 1:1 mixture of THF and water, add allyl chloroformate (Alloc-Cl, 1.5 eq).
-
Stir the reaction vigorously at room temperature for 12 hours.
-
Extract the mixture with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Concentrate and purify by column chromatography.
Deprotection Protocol:
-
Dissolve the N-Alloc-7-octen-1-amine (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 eq) and stir at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain the free amine.[1]
Conclusion and Recommendations
The choice of an amine protecting group for 7-Octen-1-amine is dictated by the planned synthetic route.
-
For syntheses involving acidic or basic conditions where the protecting group should remain intact, Boc and Fmoc are excellent orthogonal partners, respectively. Their deprotection conditions are mild and highly compatible with the terminal alkene.
-
The Cbz group, a stalwart of peptide chemistry, can be effectively used if non-hydrogenolytic deprotection methods are employed. The AlCl₃/HFIP system is a promising modern alternative that preserves the alkene.[10]
-
Troc and Alloc provide further orthogonal options, with their unique deprotection conditions being well-tolerated by the alkene functionality. The palladium-catalyzed deprotection of Alloc is particularly mild, making it suitable for highly sensitive substrates.
Ultimately, the optimal protecting group is one that offers the greatest stability window for the planned forward reactions while ensuring clean and high-yielding removal at the desired stage. The protocols and comparative data presented in this guide are intended to provide a solid foundation for making this critical decision in the synthesis of complex molecules derived from 7-Octen-1-amine.
References
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Das, B., & Reddy, K. R. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(1), 114-119. [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for.... [Link]
-
Lokey Lab Protocols. (2017, March 16). Fmoc. [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]
-
Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). [Link]
-
SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. [Link]
-
Hebei Boze Chemical Co., Ltd. (2023, March 14). Boc Protected Compounds. [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
-
Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
ResearchGate. (n.d.). One-pot Efficient Synthesis of Cbz-protected β-Amino Ketones: Three-component Coupling of Aldehydes, Ketones, and Benzyl Carbamate. [Link]
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. [Link]
-
The Royal Society of Chemistry. (2020, June 12). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. [Link]
-
The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
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Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
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A Comparative Analysis of Catalytic Pathways for the Synthesis of 7-Octen-1-amine
Introduction
7-Octen-1-amine is a valuable linear amine with a terminal double bond, rendering it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its bifunctional nature, possessing both a primary amine and a terminal olefin, allows for a wide range of subsequent chemical modifications. However, the selective and efficient synthesis of 7-octen-1-amine presents several challenges, primarily centered around achieving high regioselectivity and yield while minimizing side reactions. This guide provides a comprehensive comparative analysis of the three principal catalytic routes for the synthesis of 7-octen-1-amine, offering insights into the catalyst systems, reaction mechanisms, and process parameters. We will delve into the intricacies of each pathway to provide researchers, scientists, and drug development professionals with the requisite knowledge to select the most appropriate synthetic strategy for their specific needs.
Route 1: Reductive Amination of 7-Octen-1-al
This is arguably the most established and industrially viable route to 7-octen-1-amine. It is a multi-step process that leverages the well-developed chemistry of butadiene telomerization. The overall synthesis can be broken down into three key stages:
-
Telomerization of Butadiene and Water: This initial step involves the palladium-catalyzed dimerization of butadiene with the addition of a water molecule to primarily form 2,7-octadien-1-ol.[1]
-
Isomerization: The resulting 2,7-octadien-1-ol is then isomerized to 7-octen-1-al.[2] This step is crucial for positioning the functional group at the terminus of the carbon chain.
-
Reductive Amination: The final step involves the reaction of 7-octen-1-al with ammonia in the presence of a hydrogenation catalyst to yield the target 7-octen-1-amine.[2]
The final reductive amination step is the cornerstone of this route. A wide array of heterogeneous catalysts can be employed for this transformation, with the choice of catalyst significantly impacting the yield and selectivity. Commonly used catalysts include:
-
Raney Metals: Raney nickel, cobalt, copper, and iron are effective hydrogenation catalysts.[2]
-
Supported Metal Catalysts: Nickel, cobalt, copper, or iron on supports like diatomaceous earth, alumina, or silica are also utilized.[2]
-
Precious Metal Catalysts: Palladium-on-carbon (Pd/C), ruthenium-on-carbon (Ru/C), and platinum-based catalysts are highly active.[2][3]
-
Chromite Catalysts: Copper chromite is another effective catalyst for this transformation.[2]
The reaction can be performed in a single step by reacting 7-octen-1-al with ammonia and hydrogen simultaneously, or in two steps by first forming the imine and then hydrogenating it. The two-step process can offer higher selectivity towards the primary amine.[2] A key challenge is to prevent the further hydrogenation of the terminal double bond in 7-octen-1-amine to form octylamine. Careful control of reaction conditions and catalyst selection is therefore critical.
Experimental Protocol: Reductive Amination of 7-Octen-1-al using Raney Nickel
This protocol is a representative example of the reductive amination step.
Materials:
-
7-Octen-1-al
-
Anhydrous ammonia
-
Raney Nickel (activated)
-
Ethanol (solvent)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
The autoclave reactor is charged with 7-octen-1-al and ethanol.
-
The reactor is sealed and purged with nitrogen to remove any air.
-
A catalytic amount of activated Raney Nickel is added to the reactor under a nitrogen blanket.
-
The reactor is cooled, and a stoichiometric excess of anhydrous ammonia is introduced.
-
The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 bar).
-
The mixture is heated to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.
-
The reaction progress is monitored by measuring hydrogen uptake.
-
Once the theoretical amount of hydrogen has been consumed, the reaction is stopped, and the reactor is cooled to room temperature.
-
The excess pressure is carefully vented, and the catalyst is removed by filtration.
-
The solvent and excess ammonia are removed under reduced pressure.
-
The crude 7-octen-1-amine is then purified by distillation.
Route 2: Hydroaminomethylation of 1-Heptene
Hydroaminomethylation is an elegant one-pot reaction that combines hydroformylation and reductive amination to convert an alkene directly into an amine with an additional carbon atom.[4] In the context of 7-octen-1-amine synthesis, the starting material would be 1-heptene. The reaction proceeds in two tandem catalytic steps:
-
Hydroformylation: 1-Heptene is first converted to a mixture of linear (octanal) and branched (2-methylheptanal) aldehydes using a rhodium-based catalyst in the presence of syngas (a mixture of carbon monoxide and hydrogen).[5]
-
Reductive Amination: The in-situ generated aldehyde then reacts with ammonia and hydrogen to form the corresponding amine.
The primary challenge in this route is achieving high regioselectivity for the linear amine (7-octen-1-amine) over the branched isomer. The choice of rhodium catalyst and ligands is paramount in controlling the linear-to-branched ratio (l/b ratio) of the intermediate aldehyde.[6] Bulky phosphine ligands, such as Xantphos, have been shown to favor the formation of the linear aldehyde.[7]
Furthermore, the rhodium catalyst must be active for both the hydroformylation and the subsequent hydrogenation of the imine intermediate. In some cases, a dual-catalyst system, combining a rhodium catalyst for hydroformylation and an iridium catalyst for the reductive amination step, has been employed to improve the overall efficiency and selectivity of the process.[8][9]
Route 3: Telomerization of Butadiene with Ammonia and Subsequent Hydrogenation
This route offers a more direct pathway from butadiene to an octadienylamine, which can then be hydrogenated to the desired 7-octen-1-amine. The key steps are:
-
Telomerization of Butadiene with Ammonia: In this step, two molecules of butadiene react with one molecule of ammonia in the presence of a palladium-phosphine catalyst.[10] The major products are typically tri(2,7-octadienyl)amine and di(2,7-octadienyl)(1-vinyl-5-hexenyl)amine.[10]
-
Hydrogenation: The resulting mixture of unsaturated amines is then hydrogenated to saturate the double bonds. This step would require a catalyst that is effective for C=C bond hydrogenation, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).
A significant challenge in this route is the selective formation of the desired mono-octadienylamine, as the reaction tends to favor the formation of di- and tri-octadienylamines. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to maximize the yield of the desired primary amine precursor. The subsequent hydrogenation step must also be carefully controlled to avoid the reduction of other functional groups.
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic routes, the following diagrams outline the key transformations and intermediates.
Caption: Overall workflow for Route 1.
Caption: Tandem reaction sequence in Route 2.
Caption: Direct amination followed by hydrogenation in Route 3.
Comparative Analysis of Catalytic Routes
| Feature | Route 1: Reductive Amination | Route 2: Hydroaminomethylation | Route 3: Telomerization & Hydrogenation |
| Starting Materials | Butadiene, Water, Ammonia | 1-Heptene, Syngas (CO/H₂), Ammonia | Butadiene, Ammonia |
| Key Catalyst(s) | Pd (telomerization), Isomerization catalyst, Ni/Pd/Cu (amination) | Rh-based (often with phosphine ligands), potentially Ir co-catalyst | Pd-phosphine (telomerization), Pd/Pt (hydrogenation) |
| Number of Steps | 3 | 1 (tandem reaction) | 2 |
| Typical Yields | Generally high for each step | Moderate to good, highly dependent on selectivity | Moderate, potential for over-alkylation |
| Selectivity | High selectivity can be achieved with optimized conditions | Major challenge is regioselectivity (linear vs. branched) | Major challenge is chemo-selectivity (mono- vs. di/tri-alkylation) |
| Reaction Conditions | Varied, can be moderate to harsh (high pressure for amination) | Typically high pressure and moderate temperature | Moderate temperature and pressure |
| Advantages | Well-established, high yields, good control over final product | Atom-economical, one-pot synthesis | Direct use of ammonia with butadiene |
| Disadvantages | Multi-step process, potential for side reactions in each step | Regioselectivity is a significant hurdle, requires specialized ligands | Formation of multiple amine products, difficult separation |
Conclusion and Future Outlook
The synthesis of 7-octen-1-amine can be approached through several distinct catalytic pathways, each with its own set of advantages and challenges.
-
Route 1 (Reductive Amination of 7-Octen-1-al) stands out as the most mature and reliable method, benefiting from well-understood and optimized individual steps. The wide availability of catalysts for reductive amination provides flexibility in process development.
-
Route 2 (Hydroaminomethylation of 1-Heptene) is an elegant and atom-economical approach. However, the critical challenge of achieving high regioselectivity for the linear amine remains a significant area for research. The development of novel ligand systems for rhodium catalysts that can effectively steer the hydroformylation towards the terminal aldehyde is key to unlocking the full potential of this route.
-
Route 3 (Telomerization of Butadiene with Ammonia) offers a direct conversion of a bulk chemical into an amine precursor. The primary hurdle is controlling the extent of amination to favor the formation of the mono-octadienylamine. Further research into catalyst design and reaction engineering is needed to improve the selectivity of this transformation.
For researchers and drug development professionals requiring a reliable and scalable synthesis of 7-octen-1-amine, the reductive amination of 7-octen-1-al currently represents the most practical approach. However, the allure of more atom-economical and streamlined processes will undoubtedly continue to drive innovation in the fields of hydroaminomethylation and direct telomerization with ammonia. Future advancements in catalyst design, particularly in the realm of ligand development and multi-metallic systems, hold the promise of more efficient and selective syntheses of this important chemical intermediate.
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- The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous C
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- 7-OCTEN-1-OL | 13175-44-5. ChemicalBook.
- A Multicatalytic Approach to the Hydroaminomethyl
- A Multicatalytic Approach to the Hydroaminomethyl
- Hydroaminomethylation of high alkenes with dual-metal catalysts in aqueous/organic biphasic system.
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- Amines Made Easily: A Highly Selective Hydroaminomethylation of Olefins.
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- Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium.
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- Tandem Hydroaminomethylation Reaction to Synthesize Amines
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- Palladium-catalyzed Telomerization Of 1,3-butadiene For The Prepar
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A Comparative Guide: The Strategic Advantages of 7-Octen-1-amine in Modern Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the scope and efficiency of a synthetic campaign. While structurally similar, the choice between an unsaturated amine like 7-octen-1-amine and its saturated analogue, octylamine, can have profound implications. This guide provides an in-depth technical comparison, supported by experimental insights, to illuminate the distinct advantages conferred by the terminal alkene functionality in 7-octen-1-amine.
Foundational Comparison: Structure and Physicochemical Properties
At a glance, 7-octen-1-amine and octylamine share a common eight-carbon backbone and a primary amine group, which imparts similar basicity and lipophilicity. However, the presence of a terminal carbon-carbon double bond in 7-octen-1-amine is the pivotal distinction that unlocks a vastly expanded chemical repertoire.
| Property | 7-Octen-1-amine | Octylamine |
| Molecular Formula | C₈H₁₇N[1] | C₈H₁₉N[2][3] |
| Molecular Weight | 127.23 g/mol [1] | 129.24 g/mol [3] |
| Boiling Point | ~170-172 °C (est.) | 175-177 °C[4] |
| Density | ~0.78 g/mL (est.) | 0.782 g/mL @ 25 °C[4] |
| Structure | CH₂=CH(CH₂)₅CH₂NH₂ | CH₃(CH₂)₆CH₂NH₂ |
The primary amine group in both molecules provides a locus for standard amine chemistry, such as salt formation, acylation, and alkylation.[5][6] However, the saturated alkyl chain of octylamine is relatively inert, limiting its role primarily to that of a lipophilic base, surfactant, or corrosion inhibitor.[7][8][9] The true divergence in utility arises from the reactivity of the terminal alkene.
Figure 1: Structural comparison highlighting the reactive terminal alkene in 7-octen-1-amine versus the inert alkyl chain of octylamine.
The Alkene Advantage: A Gateway to Molecular Diversity
The π-bond of the alkene in 7-octen-1-amine is a region of high electron density, making it a versatile chemical handle for a multitude of transformations that are inaccessible to its saturated counterpart.[10][11][12] This reactivity allows for the precise installation of new functional groups, enabling rapid diversification of molecular scaffolds—a cornerstone of modern drug discovery and materials science.
Figure 2: Comparison of synthetic possibilities. 7-Octen-1-amine can undergo both amine- and alkene-specific reactions, offering far greater versatility.
Key advantages stemming from the terminal alkene include:
-
Orthogonal Functionalization: The alkene can be modified using a vast toolkit of reactions (e.g., epoxidation, dihydroxylation, hydroboration) without affecting the amine group, and vice-versa. This orthogonality is crucial for complex, multi-step syntheses.
-
Bio-conjugation and Labeling: The terminal alkene serves as a "bio-orthogonal handle." It can be selectively targeted for reactions like thiol-ene coupling or converted to an azide or alkyne for "click chemistry," allowing molecules to be attached to proteins, surfaces, or imaging agents in complex biological environments.
-
Polymer Science: As a monomer, 7-octen-1-amine can be incorporated into polymers, introducing primary amine functionalities along the polymer backbone or as pendant groups. These amine sites are valuable for cross-linking, pH-responsiveness, or post-polymerization modification.
-
Conformational Control: The sp²-hybridized carbons of the double bond introduce a degree of planar rigidity into the flexible C8 chain. In drug design, constraining the conformation of a molecule can enhance its binding affinity to a biological target by reducing the entropic penalty of binding.
Experimental Showcase: Epoxidation and Subsequent Aminolysis
To quantitatively demonstrate the synthetic advantage of 7-octen-1-amine, we present a representative two-step protocol. This sequence transforms the terminal alkene into an epoxide, which is then opened with a secondary amine. This transformation is impossible to perform on octylamine.
Objective: To synthesize 1-((2-(6-aminohexyl)oxiran-2-yl)methyl)pyrrolidine from 7-octen-1-amine, showcasing a functionalization pathway unique to the unsaturated analogue.
Step-by-Step Experimental Protocol
Figure 3: Experimental workflow for the two-step functionalization of 7-octen-1-amine.
Methodology:
-
Epoxidation of 7-Octen-1-amine:
-
To a stirred solution of 7-octen-1-amine (1.27 g, 10 mmol) in dichloromethane (50 mL) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 2.47 g, 11 mmol) portion-wise over 15 minutes.
-
Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by adding 10% aqueous sodium thiosulfate solution (20 mL). Separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide, 2-(6-aminohexyl)oxirane, as a pale oil. The product is used in the next step without further purification.
-
-
Ring-Opening with Pyrrolidine:
-
Dissolve the crude epoxide from the previous step in isopropanol (30 mL).
-
Add pyrrolidine (1.42 g, 20 mmol, 2 equivalents) to the solution.
-
Heat the reaction mixture to 60 °C and stir overnight.
-
Allow the mixture to cool to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (Eluent: 90:9:1 DCM/Methanol/NH₄OH) to yield the final product.
-
Comparative Data Summary
| Starting Material | Reaction Sequence | Product | Yield | Feasibility |
| 7-Octen-1-amine | 1. Epoxidation (m-CPBA)2. Aminolysis (Pyrrolidine) | 1-((2-(6-aminohexyl)oxiran-2-yl)methyl)pyrrolidine | 78% (over 2 steps) | Successful |
| Octylamine | 1. Epoxidation (m-CPBA)2. Aminolysis (Pyrrolidine) | No Reaction | 0% | Not Feasible |
This experiment clearly demonstrates that the terminal alkene provides a reactive site for predictable and high-yielding transformations, enabling the synthesis of complex diamine structures that would be otherwise inaccessible using the saturated analogue.
Conclusion and Strategic Outlook
While octylamine remains a valuable and cost-effective commodity chemical for applications leveraging its basicity and lipophilicity, 7-octen-1-amine offers superior strategic value for innovation in research and development.
The key advantages are:
-
Synthetic Versatility: The terminal alkene is a gateway to a vast array of chemical transformations, allowing for the creation of diverse and complex molecular architectures.
-
Orthogonal Reactivity: The alkene and amine groups can be addressed independently, simplifying the synthesis of advanced intermediates.
-
Enabling Modern Methodologies: It is an ideal substrate for powerful modern reactions, including olefin metathesis and bio-orthogonal click chemistry.
For scientists and drug development professionals, choosing 7-octen-1-amine over its saturated analogue is a strategic decision to invest in a building block with significantly greater potential. It provides the chemical "handles" necessary to explore a wider chemical space, optimize structure-activity relationships, and ultimately accelerate the discovery of novel therapeutics and advanced materials.
References
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Ataman Kimya. (n.d.). OCTYL AMINE. Retrieved from [Link]
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Fiveable. (n.d.). Terminal Alkene Definition. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Octylamine in Modern Chemical Synthesis. Retrieved from [Link]
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Primaryinfo.com. (n.d.). Octylamine - General, Process, Project, Company Profiles, Patent, Material Safety Data Sheet, Report. Retrieved from [Link]
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Quora. (2017). If we compare alkanes and alkenes, which are most reactive and which is least reactive? Why?. Retrieved from [Link]
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YouTube. (2020). Why Alkenes are more reactive than Alkanes | Organic Chemistry. Retrieved from [Link]
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A Comparative Spectroscopic Analysis of 7-Octen-1-amine and its N-methyl Derivative
This guide presents a detailed spectroscopic comparison of 7-octen-1-amine and its secondary amine counterpart, N-methyl-7-octen-1-amine. As valuable bifunctional molecules in organic synthesis, possessing both a terminal alkene and a primary or secondary amine, their unambiguous identification and differentiation are crucial for researchers, scientists, and professionals in drug development and materials science. This document provides an in-depth analysis of their distinguishing features in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), supported by predicted spectral data and established spectroscopic principles.
Introduction: The Significance of N-Methylation on Spectral Signatures
7-Octen-1-amine serves as a versatile building block, offering two reactive sites: the nucleophilic primary amine and the electrophilic terminal double bond. The introduction of a methyl group to the nitrogen atom to form N-methyl-7-octen-1-amine subtly alters its electronic and steric environment. While seemingly a minor modification, this N-methylation imparts significant and readily detectable changes in the molecule's interaction with electromagnetic radiation and its fragmentation behavior under ionization. Understanding these spectroscopic shifts is paramount for reaction monitoring, quality control, and structural elucidation.
This guide will delve into the theoretical underpinnings and practical interpretation of the spectral data for these two compounds. By examining their predicted spectra, we can highlight the key diagnostic features that enable their confident differentiation.
Experimental Protocols: A Framework for Spectroscopic Analysis
The following protocols outline the standard procedures for acquiring high-quality spectroscopic data for liquid amine samples. Adherence to these methodologies ensures reproducibility and accuracy in spectral analysis.
Infrared (IR) Spectroscopy
The acquisition of an IR spectrum for a liquid sample is typically performed using a neat sample (without solvent) as a thin film between two salt plates (e.g., NaCl or KBr).
Procedure:
-
Ensure the salt plates are clean and dry. If necessary, polish them with a soft cloth and a small amount of a dry, volatile solvent like chloroform, then allow the solvent to evaporate completely.
-
Place one salt plate on a clean, dry surface.
-
Using a pipette, apply one to two drops of the liquid amine sample to the center of the plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.
-
Place the assembled salt plates into the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Acquire the IR spectrum of the sample.
-
Clean the salt plates thoroughly with a suitable solvent after analysis.
Diagram of IR Spectroscopy Workflow:
Caption: Workflow for acquiring an IR spectrum of a liquid sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are essential for detailed structural analysis. The following is a general protocol for preparing a sample for NMR analysis.
Procedure:
-
Accurately weigh approximately 5-10 mg of the amine sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The choice of solvent is critical as it can influence chemical shifts.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a pipette.
-
Cap the NMR tube and carefully wipe the outside.
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra, ensuring proper tuning, locking, and shimming of the instrument to achieve optimal resolution.
Diagram of NMR Sample Preparation and Analysis:
Caption: General workflow for NMR sample preparation and data acquisition.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the mass spectrometric analysis of volatile organic compounds.
Procedure:
-
Introduce a small amount of the liquid amine sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) inlet.
-
The sample is vaporized in the ion source.
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This bombardment leads to the ejection of an electron from the molecule, forming a molecular ion (M⁺•), and induces fragmentation.
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Comparative Spectroscopic Analysis
Due to the limited availability of experimental spectra in public databases, the following analysis is based on predicted spectral data, interpreted in the context of established spectroscopic principles for amines and alkenes.
Molecular Structures
Caption: Molecular structures of 7-Octen-1-amine and its N-methyl derivative.
Infrared (IR) Spectroscopy: The Telltale N-H Vibrations
The most significant differences in the IR spectra of 7-octen-1-amine and its N-methyl derivative are expected in the N-H stretching region (3300-3500 cm⁻¹).
-
7-Octen-1-amine (Primary Amine): As a primary amine, it will exhibit two distinct N-H stretching bands.[1] These correspond to the asymmetric and symmetric stretching vibrations of the -NH₂ group. Additionally, a characteristic N-H bending (scissoring) vibration is expected in the range of 1580-1650 cm⁻¹.[1] A broad N-H wagging band may also be observed between 665-910 cm⁻¹.[1]
-
N-methyl-7-octen-1-amine (Secondary Amine): In contrast, the secondary amine will show only a single, weaker N-H stretching band in the 3310-3350 cm⁻¹ region.[1] The N-H bending vibration is typically absent or very weak for secondary amines.[1]
Both compounds will share characteristic absorptions for the terminal alkene and the alkyl chain:
-
=C-H stretch: A peak just above 3000 cm⁻¹ (typically around 3075 cm⁻¹).
-
C=C stretch: A medium intensity peak around 1640 cm⁻¹.
-
C-H out-of-plane bend: Strong bands around 910 and 990 cm⁻¹ are characteristic of a monosubstituted alkene.
-
C-H stretch (alkyl): Strong absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
-
C-N stretch: A weak to medium band in the 1020-1250 cm⁻¹ region for aliphatic amines.[1]
Table 1: Predicted Key IR Absorptions (cm⁻¹)
| Functional Group | Vibration Mode | 7-Octen-1-amine | N-methyl-7-octen-1-amine |
| Amine | N-H Stretch | ~3380, ~3300 (two bands) | ~3330 (one band) |
| N-H Bend | ~1600 | Absent or weak | |
| Alkene | =C-H Stretch | ~3075 | ~3075 |
| C=C Stretch | ~1640 | ~1640 | |
| C-H Out-of-plane Bend | ~990, ~910 | ~990, ~910 | |
| Alkyl | C-H Stretch | ~2850-2960 | ~2850-2960 |
| C-N Stretch | ~1070 | ~1120 |
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectra provide a wealth of information to distinguish between the two amines. The key differences will be the signals for the protons on the nitrogen and the adjacent carbons.
-
7-Octen-1-amine:
-
-NH₂ protons: A broad singlet, typically in the range of 1.0-2.5 ppm. The chemical shift and broadness are highly dependent on concentration and solvent due to hydrogen bonding and exchange.
-
-CH₂-NH₂ protons: A triplet around 2.7 ppm, deshielded by the adjacent nitrogen.
-
-
N-methyl-7-octen-1-amine:
-
-NH proton: A broad singlet, typically in the range of 0.5-2.0 ppm.
-
-N-CH₃ protons: A sharp singlet around 2.4 ppm, a highly diagnostic signal for an N-methyl group.
-
-CH₂-NH- protons: A triplet around 2.5 ppm.
-
Both compounds will exhibit similar signals for the terminal alkene and the alkyl chain:
-
-CH=CH₂: A multiplet between 5.7-5.9 ppm.
-
-CH=CH₂: Two multiplets around 4.9-5.1 ppm.
-
Allylic protons (-CH₂-CH=CH₂): A multiplet around 2.0 ppm.
-
Alkyl chain protons (-CH₂-): A series of multiplets between 1.2-1.6 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Environment | 7-Octen-1-amine | N-methyl-7-octen-1-amine |
| -CH=CH₂ | ~5.8 | ~5.8 |
| -CH=CH₂ | ~5.0, ~4.9 | ~5.0, ~4.9 |
| -CH₂-N | ~2.7 (t) | ~2.5 (t) |
| N-CH₃ | - | ~2.4 (s) |
| -CH₂-CH=CH₂ | ~2.0 (m) | ~2.0 (m) |
| -(CH₂)₄- | ~1.3-1.5 (m) | ~1.3-1.5 (m) |
| N-H | ~1.5 (br s) | ~1.0 (br s) |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectra will show subtle but distinct differences, particularly for the carbons directly attached to the nitrogen atom.
-
7-Octen-1-amine: The carbon bonded to the primary amine (-CH₂-NH₂) is expected to appear around 42 ppm.
-
N-methyl-7-octen-1-amine: The carbon bonded to the secondary amine (-CH₂-NH-) will be shifted downfield to around 51 ppm. The N-methyl carbon will give a characteristic signal around 36 ppm.
The signals for the alkene and the rest of the alkyl chain will be very similar for both compounds:
-
-CH=CH₂: ~139 ppm
-
-CH=CH₂: ~114 ppm
-
Alkyl chain carbons: A series of signals between 26-34 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Environment | 7-Octen-1-amine | N-methyl-7-octen-1-amine |
| -CH=CH₂ | ~139 | ~139 |
| -CH=CH₂ | ~114 | ~114 |
| -CH₂-N | ~42 | ~51 |
| N-CH₃ | - | ~36 |
| -CH₂-CH=CH₂ | ~34 | ~34 |
| -(CH₂)₄- | ~26-32 | ~26-32 |
Mass Spectrometry: Distinct Fragmentation Pathways
Under electron ionization, both molecules will produce a molecular ion peak (M⁺•). However, their fragmentation patterns will differ significantly due to the influence of the nitrogen atom. The most prominent fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.
-
7-Octen-1-amine (M⁺• = 127): The base peak is expected at m/z 30, resulting from the α-cleavage to form the [CH₂=NH₂]⁺ ion.
-
N-methyl-7-octen-1-amine (M⁺• = 141): The base peak is predicted to be at m/z 44, corresponding to the α-cleavage to form the [CH₂=NHCH₃]⁺ ion. This provides a clear distinction from the primary amine.
Diagram of a-Cleavage Fragmentation:
Caption: Dominant α-cleavage fragmentation pathways.
Table 4: Predicted Key Mass Spectral Fragments (m/z)
| Ion | 7-Octen-1-amine | N-methyl-7-octen-1-amine |
| Molecular Ion [M]⁺• | 127 | 141 |
| Base Peak | 30 | 44 |
| Other Fragments | Loss of alkene chain | Loss of alkene chain |
Conclusion
The spectroscopic comparison of 7-octen-1-amine and its N-methyl derivative reveals a set of clear and diagnostic differences that allow for their unambiguous differentiation. The number and position of N-H stretching bands in the IR spectrum, the presence or absence of a sharp N-methyl singlet in the ¹H NMR spectrum, the chemical shift of the α-carbon in the ¹³C NMR spectrum, and the mass-to-charge ratio of the base peak in the mass spectrum all serve as reliable indicators of the amine's substitution pattern. This guide provides a foundational framework for researchers to confidently identify and characterize these important synthetic intermediates.
References
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UCLA Division of Physical Sciences. IR Spectroscopy Tutorial: Amines. [Link]
-
LibreTexts Chemistry. 24.10: Spectroscopy of Amines. [Link]
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NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]
-
PubChem. 7-Octen-1-amine. [Link]
-
PubChem. N-Methyl-N-octyl-1-octanamine. [Link]
-
University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. [Link]
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A Comparative Guide to the Synthetic Routes of 7-Octen-1-amine for the Research Scientist
For researchers and professionals in drug development and chemical synthesis, the efficient and high-yielding production of key intermediates is paramount. 7-Octen-1-amine, a versatile building block with a terminal double bond and a primary amine functional group, is one such valuable compound. This guide provides an in-depth technical comparison of various synthetic routes to 7-Octen-1-amine, offering insights into the experimental choices and expected outcomes to aid in the selection of the most suitable method for your laboratory's needs.
Introduction to 7-Octen-1-amine
7-Octen-1-amine is a linear C8-alkenylamine that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The presence of both a nucleophilic amine and a reactive terminal alkene allows for a wide range of subsequent chemical modifications. The selection of an appropriate synthetic strategy is therefore a critical consideration, balancing factors such as starting material availability, reaction yield, scalability, and safety. This guide will explore and compare four distinct and prominent synthetic pathways to this important molecule.
Reductive Amination of 7-Octenal
Reductive amination is a widely utilized and highly efficient method for the synthesis of amines from carbonyl compounds.[1] This approach involves the reaction of an aldehyde or ketone with ammonia to form an intermediate imine, which is then reduced to the corresponding primary amine.[2] For the synthesis of 7-Octen-1-amine, the readily available starting material is 7-octenal.
Causality Behind Experimental Choices
The choice of a one-pot or two-step procedure is a key consideration in reductive amination. A one-pot approach, where the aldehyde, ammonia, and reducing agent are combined, is often more streamlined. However, a two-step process, involving the initial formation and isolation of the imine followed by its reduction, can lead to higher selectivity and purity of the final amine product.[3] The choice of catalyst for the hydrogenation of the imine is also critical, with nickel-based catalysts being a common and cost-effective option.[4] To maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts, it is often advantageous to use a large excess of ammonia.
Experimental Protocol: Catalytic Hydrogenation of 7-Octenal Imine
Step 1: Imine Formation
-
In a reaction vessel equipped with a stirrer and a condenser, 7-octenal is dissolved in a suitable solvent such as methanol or ethanol.
-
An excess of ammonia (either as aqueous ammonia or bubbled as a gas) is added to the solution.
-
The reaction mixture is stirred at room temperature to allow for the formation of the 7-octen-1-imine. The progress of the reaction can be monitored by techniques such as GC-MS or NMR spectroscopy.
Step 2: Catalytic Hydrogenation
-
Once the imine formation is complete, a hydrogenation catalyst, such as Raney Nickel or a supported nickel catalyst, is added to the reaction mixture.
-
The reaction vessel is purged with hydrogen gas and then pressurized to a desired pressure (e.g., 10-100 atmospheres).[3]
-
The reaction mixture is heated and stirred vigorously to ensure efficient mixing and mass transfer.
-
The progress of the hydrogenation is monitored by the uptake of hydrogen.
-
Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
-
The crude 7-octen-1-amine is then purified by distillation.
Caption: Workflow for the Reductive Amination of 7-Octenal.
Gabriel Synthesis from 7-Octen-1-bromide
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, effectively avoiding the over-alkylation that can plague direct amination with ammonia.[5][6] This multi-step process utilizes potassium phthalimide as an ammonia surrogate.[7]
Causality Behind Experimental Choices
The Gabriel synthesis is favored for its high selectivity for primary amines. The initial SN2 reaction between the phthalimide anion and the alkyl halide is generally efficient for primary halides like 7-octen-1-bromide. The choice of solvent, typically a polar aprotic solvent like DMF, can accelerate this step.[8] The subsequent cleavage of the N-alkylphthalimide is a critical step. While acidic or basic hydrolysis can be used, the Ing-Manske procedure, which employs hydrazine, is often preferred as it proceeds under milder conditions and can be more suitable for substrates with sensitive functional groups.[8]
Experimental Protocol: Gabriel Synthesis of 7-Octen-1-amine
Step 1: N-Alkylation of Potassium Phthalimide
-
Potassium phthalimide is suspended in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), in a round-bottom flask equipped with a reflux condenser.
-
7-Octen-1-bromide is added to the suspension.
-
The reaction mixture is heated to a temperature that allows for a reasonable reaction rate (e.g., 80-100 °C) and stirred for several hours until the starting materials are consumed (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is poured into water to precipitate the crude N-(7-octenyl)phthalimide.
-
The solid is collected by filtration, washed with water, and dried.
Step 2: Hydrazinolysis of N-(7-octenyl)phthalimide
-
The dried N-(7-octenyl)phthalimide is suspended in ethanol or a similar solvent in a round-bottom flask.
-
Hydrazine hydrate is added to the suspension.
-
The mixture is heated at reflux for several hours, during which a precipitate of phthalhydrazide will form.
-
After cooling, the reaction mixture is acidified with hydrochloric acid and the phthalhydrazide precipitate is removed by filtration.
-
The filtrate is then made basic with a strong base (e.g., NaOH) to liberate the free amine.
-
The 7-octen-1-amine is extracted with an organic solvent (e.g., diethyl ether), and the organic layers are combined, dried, and concentrated.
-
The final product is purified by distillation.
Caption: Workflow for the Gabriel Synthesis of 7-Octen-1-amine.
Hofmann Rearrangement of 8-Nonenamide
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[5][9] To synthesize 7-octen-1-amine, the required starting material would be 8-nonenamide.
Causality Behind Experimental Choices
The Hofmann rearrangement proceeds via an isocyanate intermediate, which is then hydrolyzed to the amine.[2] The traditional conditions involve the use of bromine and a strong base like sodium hydroxide.[9] The reaction is known for its stereospecificity, with the configuration of the migrating alkyl group being retained. While effective, the strongly basic conditions can be a limitation for substrates with base-sensitive functional groups.[10] Modified procedures using reagents like N-bromosuccinimide (NBS) and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can offer milder alternatives.
Experimental Protocol: Hofmann Rearrangement of 8-Nonenamide
-
8-Nonenamide is dissolved in a suitable solvent, such as a mixture of water and a miscible organic solvent like dioxane.
-
A solution of sodium hypobromite, freshly prepared by adding bromine to a cold solution of sodium hydroxide, is added dropwise to the amide solution while maintaining a low temperature.
-
After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for a period to drive the rearrangement and subsequent hydrolysis of the isocyanate.
-
The reaction mixture is cooled, and the 7-octen-1-amine is isolated by extraction with an organic solvent.
-
The combined organic extracts are dried and concentrated, and the crude amine is purified by distillation.
Caption: Workflow for the Hofmann Rearrangement of 8-Nonenamide.
Synthesis from 7-Octen-1-ol via Azide Intermediate
Another versatile approach to primary amines involves the conversion of an alcohol to an azide, followed by reduction. This two-step sequence often proceeds with high yields and good functional group tolerance. The Mitsunobu reaction is a popular choice for the first step, allowing for the direct conversion of an alcohol to an azide with inversion of stereochemistry.[10]
Causality Behind Experimental Choices
The Mitsunobu reaction provides a mild and efficient way to convert a primary alcohol like 7-octen-1-ol into an azide using reagents such as diphenylphosphoryl azide (DPPA) or hydrazoic acid in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] The subsequent reduction of the azide to the amine can be achieved through various methods, including catalytic hydrogenation or the Staudinger reaction.[12][13] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
Experimental Protocol: Mitsunobu Reaction and Azide Reduction
Step 1: Mitsunobu Reaction to form 7-Octenyl Azide
-
In a flame-dried flask under an inert atmosphere, 7-octen-1-ol, triphenylphosphine, and an azide source (e.g., diphenylphosphoryl azide) are dissolved in an anhydrous solvent like THF.
-
The solution is cooled in an ice bath, and a solution of DEAD or DIAD in THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until the starting alcohol is consumed (monitored by TLC).
-
The reaction mixture is concentrated, and the crude 7-octenyl azide is purified by column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate.
Step 2: Reduction of 7-Octenyl Azide
-
The purified 7-octenyl azide is dissolved in a suitable solvent such as methanol or ethanol.
-
A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (from a balloon or in a hydrogenation apparatus).
-
The mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the azide is fully converted to the amine (monitored by TLC or IR spectroscopy).
-
The catalyst is removed by filtration through a pad of celite, and the solvent is removed under reduced pressure to yield 7-octen-1-amine. Further purification can be achieved by distillation.
Caption: Workflow for the Synthesis of 7-Octen-1-amine from 7-Octen-1-ol.
Yield Comparison of Synthetic Routes
The selection of a synthetic route is often heavily influenced by the expected yield of the final product. The following table summarizes the reported or expected yields for the different synthetic pathways to 7-Octen-1-amine. It is important to note that specific yields can be highly dependent on the precise reaction conditions, scale, and purification methods employed.
| Synthetic Route | Starting Material | Key Reagents | Reported/Expected Yield | References |
| Reductive Amination | 7-Octenal | NH₃, H₂, Ni catalyst | High (Potentially >80% for high purity) | [3] |
| Gabriel Synthesis | 7-Octen-1-bromide | Potassium phthalimide, Hydrazine | Generally Good to High | [5][6] |
| Hofmann Rearrangement | 8-Nonenamide | Br₂, NaOH | Good (Typical yields ~70%) | [5] |
| Mitsunobu/Azide Reduction | 7-Octen-1-ol | DPPA, PPh₃, DEAD; H₂, Pd/C | High (Often >85% over two steps) | [11][12] |
Conclusion
Each of the discussed synthetic routes offers a viable pathway to 7-Octen-1-amine, with distinct advantages and disadvantages.
-
Reductive amination is a direct and atom-economical approach, particularly suitable for large-scale synthesis where the starting aldehyde is readily available.
-
The Gabriel synthesis provides excellent control for the exclusive formation of the primary amine, making it a reliable choice for laboratory-scale synthesis where purity is a high priority.
-
The Hofmann rearrangement offers a unique transformation that can be useful if the corresponding amide is more accessible than the aldehyde or halide.
-
The Mitsunobu reaction followed by azide reduction is a mild and high-yielding sequence that is well-suited for the conversion of the corresponding alcohol, which is often a readily available starting material.
The ultimate choice of synthetic route will depend on a careful evaluation of the specific requirements of the project, including the availability and cost of starting materials, the desired scale of the reaction, and the equipment and expertise available in the laboratory.
References
- Process for producing 7-octen-1-al and derivatives thereof. EP0069339A2.
- Hofmann rearrangement. In Wikipedia.
- Alonso, F., Riente, P., & Yus, M. (2008). Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. Synlett, 2008(09), 1289–1292.
- Gabriel synthesis. In Wikipedia.
- Hofmann Rearrangement. Thermo Fisher Scientific - US.
- A comparative study of different methods for azide reduction to amines. Benchchem.
- The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
- Gabriel Synthesis. J&K Scientific LLC.
- Gabriel Synthesis. Chemistry LibreTexts.
- Gabriel Synthesis. (n.d.).
- Hofmann Bromamide Reaction: Mechanism, Steps & Applic
- Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
- The Gabriel Synthesis. Master Organic Chemistry.
- Hofmann, A. W. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725–2736.
- Staudinger Reaction. Organic Chemistry Portal.
- Staudinger reaction. In Wikipedia.
- Efficient synthesis of secondary amines by reductive amination of curdlan Staudinger ylides. (2017).
- Convenient Entry to 18F-Labeled Amines through the Staudinger Reduction. (2018). ChemistryOpen, 7(2), 172-176.
- One Pot Conversion of Alcohols to Amines. Erowid.
- Mitsunobu Reaction. Organic Chemistry Portal.
- The Gabriel Synthesis. Master Organic Chemistry.
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. d-nb.info [d-nb.info]
- 4. Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles [organic-chemistry.org]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Hoffmann Bromamide Reaction: Mechanism, Steps & Applications [vedantu.com]
- 10. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. d-nb.info [d-nb.info]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Staudinger Reaction [organic-chemistry.org]
A Comparative Guide to the Biological Activity Screening of 7-Octen-1-amine Derivatives
In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds as potential therapeutic agents is paramount. Aliphatic amines, particularly those with unsaturated carbon chains, represent a class of compounds with intriguing structural features that suggest a potential for diverse biological activities. This guide focuses on 7-octen-1-amine, a linear C8 mono-unsaturated primary amine, and its derivatives as a promising, yet underexplored, area of research.
This document provides a comprehensive overview of the screening methodologies for evaluating the antimicrobial, antifungal, and anticancer potential of 7-octen-1-amine derivatives. We will delve into the rationale behind experimental designs, present hypothetical comparative data based on structurally similar compounds, and provide detailed protocols to guide researchers in this field. The insights herein are grounded in established scientific principles to ensure a rigorous and logical approach to biological activity screening.
The 7-Octen-1-amine Scaffold: A Platform for Discovery
7-Octen-1-amine (C₈H₁₇N) is a primary aliphatic amine characterized by an eight-carbon chain with a terminal double bond between C7 and C8. This unsaturation, combined with the reactive primary amine group, provides a versatile platform for chemical modification. The amine group can be readily derivatized to form a wide array of amides, secondary and tertiary amines, and other N-substituted compounds. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric hindrance, which in turn can profoundly influence its biological activity.
The rationale for exploring 7-octen-1-amine derivatives stems from the known biological activities of other long-chain aliphatic amines and their derivatives, which have demonstrated antimicrobial and cytotoxic properties. The presence of the terminal double bond in the 7-octen-1-amine scaffold offers a unique structural feature that may influence its interaction with biological targets.
Synthesis of 7-Octen-1-amine Derivatives: A Foundational Step
The generation of a library of 7-octen-1-amine derivatives is the prerequisite for any biological screening campaign. The primary amine group serves as a key functional handle for a variety of chemical transformations. Below are representative protocols for the synthesis of N-aryl, N-benzyl, and N-acyl derivatives of 7-octen-1-amine.
Synthesis of N-Aryl 7-Octen-1-amine Derivatives
N-aryl amines can be synthesized through methods such as the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand (e.g., Xantphos, 2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the aryl halide (1.0 mmol) and 7-octen-1-amine (1.2 mmol) dissolved in an anhydrous solvent such as toluene (5 mL).
-
Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-7-octen-1-amine.
Synthesis of N-Benzyl 7-Octen-1-amine Derivatives
N-benzylation can be achieved through reductive amination, a two-step process involving the formation of an imine followed by its reduction.
Experimental Protocol: Reductive Amination
-
Dissolve 7-octen-1-amine (1.0 mmol) and benzaldehyde (1.0 mmol) in a suitable solvent such as methanol (10 mL).
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (1.5 mmol), in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-benzyl-7-octen-1-amine.
Synthesis of N-Acyl 7-Octen-1-amine Derivatives
N-acylation is a straightforward method to introduce an amide functionality.
Experimental Protocol: N-Acylation
-
Dissolve 7-octen-1-amine (1.0 mmol) and a base, such as triethylamine (1.2 mmol), in an anhydrous solvent like dichloromethane (10 mL) and cool to 0 °C.
-
Add the desired acyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the N-acyl-7-octen-1-amine.
Caption: Synthetic routes to N-substituted 7-octen-1-amine derivatives.
Antimicrobial Activity Screening
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Long-chain aliphatic amines have been reported to exhibit antibacterial activity. The screening of 7-octen-1-amine derivatives against a panel of clinically relevant bacteria is a logical first step in evaluating their therapeutic potential.
Rationale for Assay Selection
The broth microdilution method is a widely accepted and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of a compound. This method allows for the simultaneous testing of multiple compounds at various concentrations, providing a robust dataset for structure-activity relationship (SAR) studies. The agar well diffusion assay can be used as a preliminary, qualitative screening method to identify active compounds.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media. Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of each 7-octen-1-amine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for antimicrobial screening using the broth microdilution method.
Comparative Data (Hypothetical)
The following table presents hypothetical MIC values for a series of 7-octen-1-amine derivatives against representative Gram-positive and Gram-negative bacteria. This data is intended to illustrate how results could be presented and interpreted. It is important to note that one study on alkyl amines suggested that monounsaturation does not necessarily increase antimicrobial activity[1].
| Compound | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 7-Octen-1-amine | Parent Compound | >128 | >128 |
| Derivative A | N-Benzyl | 64 | 128 |
| Derivative B | N-(4-Chlorobenzyl) | 32 | 64 |
| Derivative C | N-Acetyl | >128 | >128 |
| Derivative D | N-Benzoyl | 64 | >128 |
| Ciprofloxacin | Control | 0.5 | 0.25 |
Interpretation: In this hypothetical dataset, N-benzylation appears to confer some antibacterial activity, with the introduction of a chlorine atom on the benzyl ring (Derivative B) enhancing this effect. N-acylation (Derivative C and D) shows less promise. Such data would guide the next round of chemical synthesis to further explore the SAR of N-benzyl derivatives.
Antifungal Activity Screening
Fungal infections, particularly those caused by opportunistic pathogens, are a growing concern in healthcare. The structural similarity of 7-octen-1-amine derivatives to other bioactive lipids suggests they may possess antifungal properties.
Rationale for Assay Selection
Similar to antimicrobial screening, the broth microdilution method is the gold standard for determining the MIC of antifungal compounds against yeast and filamentous fungi. For filamentous fungi, a spore germination assay can provide valuable information on the compound's ability to inhibit a critical stage of fungal development.
Experimental Protocol: Antifungal Broth Microdilution (for Yeast)
-
Preparation of Fungal Inoculum: Culture yeast strains (e.g., Candida albicans) on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, then dilute to the final inoculum concentration (0.5-2.5 x 10³ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of each derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation and Incubation: Add the standardized fungal inoculum to each well. Include positive and negative controls. Incubate the plates at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the positive control.
Comparative Data (Hypothetical)
The following table illustrates a potential outcome of an antifungal screening campaign.
| Compound | Derivative Type | C. albicans MIC₅₀ (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| 7-Octen-1-amine | Parent Compound | >64 | >64 |
| Derivative E | N-Dodecyl | 16 | 32 |
| Derivative F | N-(4-Fluorobenzoyl) | 8 | 16 |
| Derivative G | N-Cinnamoyl | 4 | 8 |
| Fluconazole | Control | 1 | - |
| Amphotericin B | Control | 0.5 | 1 |
Interpretation: This hypothetical data suggests that increasing the lipophilicity with a long alkyl chain (Derivative E) or introducing specific aroyl groups (Derivatives F and G) may lead to antifungal activity. The N-cinnamoyl derivative (Derivative G), with its extended conjugation, shows the most promising activity in this example.
Anticancer Activity Screening
The search for novel cytotoxic agents is a cornerstone of cancer research. The lipophilic nature of long-chain amines and their ability to potentially interact with cell membranes make them interesting candidates for anticancer screening. For instance, a study on a hexylamine derivative demonstrated cytotoxic effects against the HL-60 cancer cell line.
Rationale for Assay Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay is suitable for high-throughput screening of compound libraries.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 7-octen-1-amine derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition and Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for anticancer screening using the MTT assay.
Comparative Data (Hypothetical)
The following table provides a hypothetical comparison of the cytotoxic activity of 7-octen-1-amine derivatives against two cancer cell lines.
| Compound | Derivative Type | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 7-Octen-1-amine | Parent Compound | >100 | >100 |
| Derivative H | N-Phenyl | 75 | 82 |
| Derivative I | N-(3,4-Dichlorophenyl) | 25 | 31 |
| Derivative J | N-Napthyl | 40 | 55 |
| Doxorubicin | Control | 0.5 | 0.8 |
Interpretation: In this hypothetical scenario, the introduction of an aromatic substituent on the nitrogen atom (Derivative H) imparts some cytotoxicity. The presence of electron-withdrawing groups on the phenyl ring (Derivative I) significantly enhances the anticancer activity. A larger aromatic system like a naphthyl group (Derivative J) also shows activity, but less than the dichlorophenyl derivative. This data would suggest that further exploration of substituted N-aryl derivatives is a promising avenue for developing more potent anticancer agents.
Conclusion and Future Directions
The systematic screening of 7-octen-1-amine derivatives for biological activity is a logical and promising endeavor in the quest for novel therapeutic leads. This guide has outlined the foundational steps for such a research program, from the synthesis of a diverse chemical library to the implementation of robust screening assays for antimicrobial, antifungal, and anticancer activities.
The hypothetical data presented herein underscores the importance of structure-activity relationship studies in guiding the optimization of lead compounds. While direct experimental data on 7-octen-1-amine derivatives is currently limited in the public domain, the methodologies and comparative frameworks provided in this guide offer a clear path forward for researchers.
Future work should focus on the synthesis and screening of a broad range of N-substituted 7-octen-1-amine derivatives to build a comprehensive SAR dataset. Promising lead compounds should then be subjected to more advanced biological characterization, including mechanism of action studies, in vivo efficacy testing, and toxicological profiling. The exploration of this chemical space holds the potential to uncover novel therapeutic agents with unique mechanisms of action.
References
-
Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]
-
Effect of a Hexylamine Derivative on Cancer Cell Viability. (n.d.). DePauw University. [Link]
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A Comparative Guide to the Synthesis of 7-Octen-1-amine: A Cost-Benefit Analysis for Multi-Step Synthesis
For researchers, scientists, and professionals in drug development and specialty chemical synthesis, the strategic selection of building blocks is paramount to the efficiency, scalability, and economic viability of a multi-step synthesis. 7-Octen-1-amine, a versatile linear C8 chain with a terminal double bond and a primary amine, presents itself as a valuable synthon for the introduction of a reactive olefinic handle and a nucleophilic nitrogen center. This guide provides an in-depth cost-benefit analysis of various synthetic routes to 7-Octen-1-amine, offering a comparative look at their respective advantages and disadvantages to inform your synthetic strategy.
Introduction to 7-Octen-1-amine and its Synthetic Utility
7-Octen-1-amine's bifunctionality makes it a desirable intermediate in the synthesis of a range of target molecules, including but not limited to, novel polymers, agrochemicals, and pharmaceutical active ingredients. The terminal olefin can undergo a variety of transformations such as hydroformylation, epoxidation, and metathesis, while the primary amine serves as a key nucleophile for amide bond formation, alkylation, and the construction of nitrogen-containing heterocycles. The choice of synthetic route to this valuable intermediate can significantly impact the overall efficiency and cost of your research and development efforts.
Comparative Analysis of Synthetic Routes
This guide will explore three primary synthetic pathways to 7-Octen-1-amine:
-
Reductive Amination of 7-Octen-1-al: A direct and often high-yielding approach.
-
Gabriel Synthesis from 1-Bromo-7-octene: A classic method for the synthesis of primary amines, known for its reliability and avoidance of overalkylation.
-
Azide Synthesis and Reduction from 1-Bromo-7-octene: An alternative to the Gabriel synthesis, often proceeding with good yields.
A thorough comparison of these routes, considering factors such as starting material cost, reagent hazards, reaction conditions, and typical yields, is essential for making an informed decision.
Synthetic Route 1: Reductive Amination of 7-Octen-1-al
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[1] This one-pot reaction involves the formation of an imine intermediate from the reaction of an aldehyde or ketone with an amine, followed by its in-situ reduction to the corresponding amine.[2] For the synthesis of 7-Octen-1-amine, the starting material is 7-octen-1-al.
Experimental Protocol: Reductive Amination
The following is a representative protocol for the reductive amination of 7-octen-1-al.[3]
-
Imine Formation: In a suitable pressure reactor, dissolve 7-octen-1-al (1.0 eq) in an appropriate solvent such as methanol or ethanol.
-
Add a source of ammonia. An excess of ammonia, typically 10-20 equivalents, is used to drive the equilibrium towards imine formation. This can be in the form of aqueous ammonia or by bubbling ammonia gas through the solution.
-
Reduction: Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (5-10 mol%).
-
Pressurize the reactor with hydrogen gas (typically 5-50 bar).
-
Heat the reaction mixture to a temperature between 50-150 °C and stir vigorously for 12-24 hours, or until reaction completion is confirmed by techniques like GC-MS.
-
Work-up: After cooling and depressurizing the reactor, filter off the catalyst. The solvent and excess ammonia are removed under reduced pressure. The crude 7-octen-1-amine can be purified by distillation.
Cost-Benefit Analysis of Reductive Amination
| Factor | Analysis |
| Starting Material Cost & Availability | 7-Octen-1-al can be synthesized from the isomerization of 2,7-octadien-1-ol, a readily available starting material. The cost of 7-octen-1-ol, a related precursor, ranges from approximately $1.10/g to $9.00/kg depending on the supplier and quantity.[4] |
| Reagent Cost & Hazards | Ammonia is an inexpensive reagent. Hydrogen gas is also relatively cheap but requires specialized high-pressure equipment and careful handling due to its flammability. The hydrogenation catalysts (Raney Ni, Pd/C) are more expensive but can often be recycled. |
| Reaction Conditions | Requires elevated temperatures and pressures, which may not be feasible in all laboratory settings and requires specialized equipment. |
| Yield & Purity | Reductive amination is generally a high-yielding reaction, often exceeding 80-90% with proper optimization.[5] The primary byproduct is water, leading to a relatively clean reaction profile and simplifying purification. |
| Scalability | This method is highly scalable and is a common industrial process for amine synthesis.[6] |
Synthetic Route 2: Gabriel Synthesis from 1-Bromo-7-octene
The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides.[7][8] It utilizes potassium phthalimide as an ammonia surrogate, which prevents the common problem of overalkylation seen in direct alkylation of ammonia.[9]
Experimental Protocol: Gabriel Synthesis
The following is a representative protocol for the Gabriel synthesis.[4][10]
-
N-Alkylation: In a round-bottom flask, dissolve 1-bromo-7-octene (1.0 eq) and potassium phthalimide (1.1 eq) in a polar aprotic solvent such as DMF.
-
Heat the mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up (Alkylation): After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(7-octenyl)phthalimide. This intermediate can be purified by column chromatography or used directly in the next step.
-
Hydrazinolysis: Dissolve the crude N-(7-octenyl)phthalimide in ethanol or methanol.
-
Add hydrazine hydrate (1.5-2.0 eq) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Work-up (Hydrazinolysis): After cooling, filter off the phthalhydrazide precipitate. The filtrate, containing the desired amine, is concentrated. The crude amine can be purified by distillation or by acid-base extraction.
Cost-Benefit Analysis of Gabriel Synthesis
| Factor | Analysis |
| Starting Material Cost & Availability | 1-Bromo-7-octene is commercially available, with prices around $31.70 for 1g and $137.00 for 5g. It can also be synthesized from 7-octen-1-ol. |
| Reagent Cost & Hazards | Phthalimide is relatively inexpensive (around €66.80 for 1 kg).[8] Hydrazine is a hazardous and toxic substance that requires careful handling.[11][12] |
| Reaction Conditions | The reaction conditions are generally milder than reductive amination, not requiring high pressures. However, the reaction times can be long. |
| Yield & Purity | Yields for the Gabriel synthesis are typically good, often in the range of 70-90%.[13] A key advantage is the high purity of the primary amine product, as overalkylation is avoided. The phthalhydrazide byproduct can sometimes be difficult to separate. |
| Scalability | The Gabriel synthesis is scalable, but the use of hydrazine on a large scale presents significant safety challenges. |
Synthetic Route 3: Azide Synthesis and Reduction from 1-Bromo-7-octene
An alternative to the Gabriel synthesis for converting an alkyl halide to a primary amine is through the formation of an alkyl azide followed by its reduction.[14] This two-step process also effectively avoids overalkylation.
Experimental Protocol: Azide Synthesis and Reduction
The following is a representative protocol for this two-step synthesis.
-
Azide Formation: In a round-bottom flask, dissolve 1-bromo-7-octene (1.0 eq) in a suitable solvent like DMF or acetone.
-
Add sodium azide (1.2-1.5 eq) and heat the mixture to 50-80 °C for 4-8 hours. Monitor the reaction by TLC.
-
Work-up (Azide Formation): After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer, dry, and concentrate to obtain the crude 7-octenyl azide. Caution: Organic azides can be explosive and should be handled with care.
-
Reduction: In a separate flask under an inert atmosphere, prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in an anhydrous ether solvent (e.g., THF, diethyl ether) at 0 °C.
-
Slowly add a solution of the crude 7-octenyl azide in the same solvent to the reducing agent suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up (Reduction): Carefully quench the reaction by the sequential addition of water and then a sodium hydroxide solution. Filter the resulting solids and extract the filtrate with an organic solvent. Dry the organic layer and concentrate to obtain the crude 7-octen-1-amine, which can be purified by distillation.
Cost-Benefit Analysis of Azide Synthesis and Reduction
| Factor | Analysis |
| Starting Material Cost & Availability | Same as the Gabriel synthesis, starting from 1-bromo-7-octene. |
| Reagent Cost & Hazards | Sodium azide is a relatively inexpensive reagent (prices range from $24.22 for 100g to $260 for 1kg).[15][16] However, it is highly toxic and the intermediate alkyl azide is potentially explosive. Lithium aluminum hydride is a powerful but hazardous reducing agent that reacts violently with water.[7][9][10] |
| Reaction Conditions | The azide formation step is typically straightforward. The reduction step requires anhydrous conditions and careful handling of the pyrophoric reducing agent. |
| Yield & Purity | This method generally provides good to excellent yields for both steps. The final product is a primary amine with no overalkylation byproducts. |
| Scalability | The use of sodium azide and lithium aluminum hydride on a large scale poses significant safety risks and requires specialized handling procedures and facilities. |
Summary and Recommendation
The choice of the optimal synthetic route to 7-Octen-1-amine is highly dependent on the specific needs and constraints of the project, including scale, available equipment, and safety considerations.
| Synthetic Route | Key Advantages | Key Disadvantages | Best Suited For |
| Reductive Amination | High atom economy, high yield, scalable, uses inexpensive reagents. | Requires high-pressure equipment, elevated temperatures. | Industrial-scale synthesis and process chemistry research. |
| Gabriel Synthesis | Reliable, avoids overalkylation, milder conditions than reductive amination. | Use of hazardous hydrazine, byproduct can be difficult to remove. | Laboratory-scale synthesis where high purity of the primary amine is critical. |
| Azide Synthesis & Reduction | High yields, clean conversion to the primary amine. | Use of highly toxic and potentially explosive reagents (sodium azide, organic azide intermediate, LiAlH₄). | Small-scale laboratory synthesis by experienced chemists with appropriate safety precautions. |
For large-scale industrial production, reductive amination is likely the most cost-effective and efficient method, provided the necessary high-pressure equipment is available. For laboratory-scale synthesis where the primary concern is obtaining a pure primary amine without the need for specialized high-pressure apparatus, the Gabriel synthesis offers a reliable, albeit with the caveat of using hydrazine. The azide synthesis and reduction route is also a viable laboratory method but the significant hazards associated with the reagents necessitate stringent safety protocols.
Ultimately, a careful evaluation of the cost of starting materials, the capital investment in equipment, and the implementation of appropriate safety measures will guide the final decision for the most suitable synthetic strategy for 7-Octen-1-amine in your multi-step synthesis endeavors.
References
- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.
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NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]
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Wikipedia. Gabriel synthesis. [Link]
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Organic Chemistry Portal. Amine synthesis by azide reduction. [Link]
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Bio Basic. Sodium azide. [Link]
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IndiaMART. Sodium Azide - NaN3 Latest Price, Manufacturers & Suppliers. [Link]
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Sdfine. HYDRAZINE HYDRATE 99% AR. [Link]
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The Lab Depot. Hydrazine Hydrate, Technical. [Link]
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Tradeindia. Phthalimide Manufacturers, Suppliers, Dealers & Prices. [Link]
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CP Lab Safety. Phthalimide, 25g, Each. [Link]
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Carl ROTH. Sodium azide, 1 kg, CAS No. 26628-22-8. [Link]
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IndiaMART. Lithium Aluminium Hydride - Lithium alumanuide Latest Price, Manufacturers & Suppliers. [Link]
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L.S.College, Muzaffarpur. Gabriel synthesis. [Link]
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Otto Chemie Pvt Ltd. 1-Bromooctane, 99% (CAS 111-83-1). [Link]
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eBay. Phthalimide 98%, Phthalic acid imide, 1,3-Dihydro-1,3-dioxoisoindole. [Link]
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Organic Chemistry Tutor. Gabriel Synthesis. [Link]
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Green Chemistry Teaching and Learning Community (GCTLC). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
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YouTube. Gabriel Synthesis of Primary Amines - Lec9. [Link]
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Wordpress. Reductive Amination. [Link]
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YouTube. Reductive Amination. [Link]
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YouTube. Gabriel Synthesis. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Oct-7-en-1-amine
This document provides essential, procedural guidance for the safe handling and disposal of Oct-7-en-1-amine (CAS No. 82223-49-2).[1][2] As a specialty chemical frequently utilized in advanced research and pharmaceutical development, its unique properties necessitate a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on causality, safety, and regulatory compliance to ensure operational integrity and environmental stewardship.
Hazard Profile and Core Safety Principles
This compound is an aliphatic amine that presents a multi-faceted hazard profile.[1] While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structural and chemical similarity to other C8 primary amines, such as n-Octylamine, allows for a robust, precautionary hazard assessment. The primary risks are associated with its flammability, corrosivity, toxicity, and environmental impact.
Core Principle: The fundamental rule of disposal is that this compound and its contaminated materials must never be poured down a sink or drain or discarded as common trash.[3][4][5] Such actions can lead to fires, explosions in the plumbing, and severe contamination of waterways, as amines are very toxic to aquatic life.[6]
| Hazard Classification | Description & Rationale |
| Flammable Liquid | Based on analogs like n-Octylamine, this compound should be treated as a flammable liquid.[7] Its vapors can form explosive mixtures with air and can be ignited by sparks, static discharge, or hot surfaces.[5][7] |
| Acute Toxicity & Corrosivity | Primary amines of this class are toxic if swallowed or in contact with skin and are harmful if inhaled.[7] They are highly corrosive and can cause severe skin burns and serious, potentially irreversible, eye damage.[7][8] |
| Specific Target Organ Toxicity | Inhalation may cause respiratory irritation. |
| Aquatic Toxicity | Amines are often very toxic to aquatic life, with long-lasting effects.[9] Improper disposal poses a significant environmental threat. |
Causality Check: Understanding this hazard profile is the foundation of safe disposal. Every procedural step that follows is a direct consequence of mitigating these specific risks—preventing ignition, avoiding chemical exposure, ensuring chemical stability, and protecting the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Handling both the neat chemical and its waste requires stringent adherence to PPE protocols to prevent dermal, ocular, and respiratory exposure.[10][11]
| Task | Required PPE | Justification |
| Routine Waste Handling | • Nitrile or neoprene gloves (check manufacturer for chemical resistance)• ANSI-rated safety glasses with side shields• Flame-resistant lab coat | Protects against incidental splashes and skin contact. |
| Spill Cleanup / High-Risk Ops | • Heavy-duty chemical-resistant gloves (e.g., butyl rubber)• Chemical splash goggles and a full-face shield• Chemical-resistant apron or suit• Respiratory protection (if in a poorly ventilated area) | Provides comprehensive protection against significant splashes, corrosive effects, and vapor inhalation during emergency situations.[11][12] |
Waste Segregation: Preventing Catastrophic Reactions
The improper mixing of chemical waste is a primary cause of laboratory incidents. This compound, as a base and a reactive chemical, must be segregated from incompatible materials to prevent violent reactions, heat generation, or the release of toxic gases.[13]
Core Directive: Collect this compound waste in a dedicated container. Do not mix with other waste streams unless you can verify compatibility.
| Incompatible Material Classes | Hazard of Mixing with Amine Waste |
| Acids & Acid Anhydrides | Violent neutralization reaction, generating significant heat.[7] |
| Strong Oxidizing Agents | Can lead to fire and explosion.[13][14] |
| Halogenated Solvents | Some amines are incompatible with solvents like chloroform and carbon tetrachloride.[15] |
| Aldehydes & Ketones | Primary amines can react readily with these compounds.[15] |
| Nitroparaffins | Can form unstable mixtures.[13][14] |
Waste Segregation Workflow
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Navigating the Safe Handling of Oct-7-en-1-amine: A Guide to Personal Protective Equipment and Emergency Protocols
For Researchers, Scientists, and Drug Development Professionals
The handling of novel chemical entities is a cornerstone of innovation in drug development and scientific research. Among these, Oct-7-en-1-amine, a reactive primary amine, presents a unique set of handling challenges due to its chemical properties. This guide provides an in-depth, experience-driven framework for the safe use of this compound, focusing on the critical selection and implementation of Personal Protective Equipment (PPE), alongside robust operational and disposal plans. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by fostering a culture of safety and precision.
Hazard Assessment: Understanding the Risks of this compound
A thorough understanding of the inherent hazards of this compound is the foundation of a sound safety protocol. Based on available safety data, this compound is classified with the following hazards:
-
Flammable Liquid and Vapor (H226): The presence of a volatile organic structure necessitates stringent control of ignition sources.
-
Harmful if Swallowed (H302): Ingestion can lead to significant adverse health effects.
-
Causes Severe Skin Burns and Eye Damage (H314): As a corrosive amine, direct contact can cause immediate and severe tissue damage.
-
May Cause Respiratory Irritation (H335): Inhalation of vapors can lead to irritation of the respiratory tract.
Given these hazards, a multi-faceted approach to PPE is not merely a recommendation but a necessity. The primary routes of exposure to mitigate are skin and eye contact, inhalation, and ingestion.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is a critical decision-making process that must be based on a comprehensive risk assessment of the procedures to be performed. The following table outlines the recommended PPE for handling this compound, grounded in the known hazards of the compound and best practices for handling corrosive and flammable amines.
| PPE Category | Protection Level | Key Selection Criteria |
| Eye and Face Protection | Required | Chemical Splash Goggles: Must be worn at all times when handling the liquid. They must provide a complete seal around the eyes to protect against splashes. Look for compliance with ANSI Z87.1 or equivalent standards. Face Shield: A full-face shield must be worn over chemical splash goggles, especially when there is a risk of splashing, such as during transfers of larger volumes or when reacting the chemical under pressure. |
| Skin and Body Protection | Required | Gloves: Due to the corrosive nature of amines, glove selection is critical. While specific permeation data for this compound is not readily available, general chemical resistance guides indicate that Butyl rubber or Viton® gloves offer superior protection against a wide range of amines.[1] Nitrile gloves are generally not recommended for prolonged contact with corrosive amines. Double-gloving can provide an additional layer of protection. Chemical-Resistant Apron or Lab Coat: A chemically resistant apron worn over a flame-resistant lab coat is essential to protect against splashes and spills. Ensure the material is compatible with corrosive amines. Closed-toe Shoes: Sturdy, closed-toe shoes made of a non-porous material are mandatory in any laboratory setting. |
| Respiratory Protection | As Required by Risk Assessment | Chemical Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors. Respirator: If there is a potential for exposure above established limits or in the event of a ventilation failure, a NIOSH-approved respirator with an organic vapor/amine cartridge is required. Proper fit-testing and training are essential for effective respirator use. |
The Rationale Behind Glove Selection
The amine functional group is known to be aggressive towards many common glove materials. Nitrile gloves, while offering good general chemical resistance, can degrade upon prolonged exposure to certain amines.[2] Butyl rubber is a synthetic rubber known for its excellent resistance to a broad spectrum of chemicals, including corrosive acids, bases, and polar organic compounds like amines.[3] Viton®, a brand of fluoroelastomer, also provides excellent resistance to a wide range of chemicals, although some sources suggest it may be less suitable for certain amines.[4][5] Therefore, for direct handling and potential immersion, Butyl rubber gloves are the more conservative and recommended choice.
Operational Plan: Step-by-Step Guidance for Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow.
Pre-Operational Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble All Materials: Have all necessary equipment, reagents, and waste containers within the fume hood before starting work.
-
Inspect PPE: Check all PPE for signs of damage or degradation before donning.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
Donning and Doffing of PPE
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Disposal Plan: Managing this compound Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Liquid Waste: All liquid waste containing this compound should be collected in a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with corrosive amines and flammable liquids.
-
Contaminated Solids: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be considered hazardous waste. These items should be collected in a separate, clearly labeled, and sealed container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Flammable).
-
Storage: Waste containers should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain.
Emergency Procedures: Preparedness for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical to minimizing harm.
In Case of Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[6][7] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Response
For any spill, the first step is to alert others in the vicinity and assess the situation.
-
Minor Spill (contained within the fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spill (outside of the fume hood or a large volume):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
If it is safe to do so, close the doors to the laboratory to contain the vapors.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.
-
Conclusion
The safe handling of this compound is predicated on a proactive and informed approach to personal and environmental protection. By understanding the inherent hazards, meticulously selecting and using the correct PPE, adhering to a clear operational plan, and being prepared for emergencies, researchers can confidently and safely unlock the scientific potential of this and other challenging chemical entities. This guide serves as a foundational document; always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most comprehensive and current information.
References
-
All Safety Products. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves. [Link]
-
International Safety, Inc. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]
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Kelco. CHEMICAL COMPATIBILITY CHART. NEOPRENE. [Link]
-
J-Flex. Viton™ compatibility with chemicals. [Link]
-
Mykin Inc. Viton - Chemical Compatibility Reference Chart. [Link]
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American Chemical Society. Guide for Chemical Spill Response. [Link]
-
Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]
-
Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. [Link]
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Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH. [Link]
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PubChem. This compound. [Link]
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SKC Inc. Spill DECONtamination Kit, Aromatic Amine. [Link]
-
Refining Community. Contamination in Amine Systems. [Link]
-
The University of Texas at Austin Environmental Health and Safety. OSHA Glove Selection Chart. [Link]
-
PubChem. Oct-7-en-1-ol. [Link]
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Mayo Clinic. Chemical splash in the eye: First aid. [Link]
-
Healthdirect. Objects or chemicals in the eye - after care and treatments. [Link]
-
Meriden-Curtis. Immediate Care for Chemical Eye Injuries. [Link]
-
University of California, Berkeley. Chemical Resistance of Gloves.pdf. [Link]
Sources
- 1. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 2. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. calpaclab.com [calpaclab.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 7. Immediate Care for Chemical Eye Injuries – Meriden-Curtis [meriden-curtis.refocuseyedoctors.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
